molecular formula C6H8N2O2S B1683130 Thiazolylalanine CAS No. 119433-80-6

Thiazolylalanine

Cat. No.: B1683130
CAS No.: 119433-80-6
M. Wt: 172.21 g/mol
InChI Key: WBZIGVCQRXJYQD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolylalanine, specifically the L-enantiomer (L-4-Thiazolylalanine), is a novel non-proteinogenic amino acid that serves as an important raw material and intermediate in organic synthesis and pharmaceutical research . Recent scientific studies have highlighted its significant potential in dermatological and cosmetic science. Designated Protinol in commercial applications, L-4-Thiazolylalanine demonstrates multi-functional efficacy in skin health. In vitro studies on 3D human skin models show that it significantly stimulates the production of key dermal proteins, including hyaluronic acid and pro-collagen I, which are crucial for maintaining skin structure and reducing the visible signs of ageing . Furthermore, research indicates that this compound strengthens the skin barrier, as measured by an increase in transepithelial electrical resistance (TEER), and accelerates the wound repair process . Its mechanism of action also includes potent antioxidant benefits, marked by an increase in HSP70 and a reduction in reactive oxygen species (ROS) production induced by UV exposure, as well as anti-inflammatory effects . Clinical evaluations confirm that treatment with L-4-Thiazolylalanine leads to observable improvements in skin firmness and smoothness, alongside a significant reduction in redness and skin desquamation, without causing irritation . Due to its proven role in collagen remodelling, barrier enhancement, and skin soothing, L-4-Thiazolylalanine is a valuable ingredient for research focused on improving epidermal and dermal parameters affected by ageing and photodamage . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152461
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119433-80-6
Record name Thiazolylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOLYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thiazolylalanine: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery and Peptide Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Non-proteinogenic amino acids (NPAAs) represent a frontier in medicinal chemistry and chemical biology, offering a palette of chemical diversity beyond the canonical twenty amino acids.[1] Among these, L-Thiazolylalanine stands out as a versatile building block, prized for its unique electronic and steric properties. This guide provides a comprehensive technical overview of L-Thiazolylalanine, covering its synthesis, physicochemical characteristics, and strategic applications. We delve into detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and explore its role as a histidine bioisostere, a metal chelator, and a scaffold for specialized chemical probes. This document is intended to serve as a foundational resource for scientists leveraging Thiazolylalanine to engineer novel therapeutics and advanced biomaterials.

Introduction: The Strategic Value of the Thiazole Moiety in an Amino Acid Scaffold

The incorporation of heterocyclic systems into amino acid frameworks is a proven strategy for modulating the pharmacological profile of peptides and small molecule drugs.[2] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a particularly privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] When appended to an alanine backbone, it creates this compound, an NPAA with distinct properties that make it a powerful tool for drug design.

Primarily, 4-thiazolylalanine serves as a non-basic bioisostere of histidine.[5] The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to function as both a proton donor and acceptor at physiological pH, a role that is critical in the active sites of many enzymes.[6][7] In contrast, the thiazole ring is significantly less basic (predicted pKa of the ring nitrogen is much lower), meaning it is unprotonated and electronically neutral under physiological conditions. This substitution allows researchers to dissect the role of histidine's proton-shuttling ability in enzyme catalysis or receptor binding, without drastically altering the side chain's size and shape.[8]

Beyond its use as a histidine mimic, the thiazole ring's heteroatoms (N and S) can participate in unique non-covalent interactions, including hydrogen bonding and metal coordination, opening applications in enzyme inhibition and the design of metal-chelating agents.[9]

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application. L-4-Thiazolylalanine is typically a white to pale yellow solid powder with limited solubility in water.[5][10]

Core Physicochemical Data

The key properties of L-4-Thiazolylalanine are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
IUPAC Name (S)-2-amino-3-(thiazol-4-yl)propanoic acid[11]
CAS Number 119433-80-6[10][11]
Molecular Formula C₆H₈N₂O₂S[10][11]
Molecular Weight 172.21 g/mol [11]
Appearance White to pale yellow solid powder[5][10]
Solubility Slightly soluble in water; Soluble in DMSO[10][12]
Predicted pKa 8.24 ± 0.16 (for the α-amino group)[10]

Note: The pKa value is a prediction and should be used as an estimate. The basicity of the thiazole nitrogen is significantly lower than that of histidine's imidazole.

Representative Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. While a definitive spectrum for the free amino acid is not readily published, data from various N-protected derivatives provide a clear picture of the expected signals.[5][13][14]

  • ¹H NMR:

    • Thiazole Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position is often a singlet appearing further downfield, while the C5 proton appears as a singlet slightly upfield.

    • α-Proton (α-CH): A multiplet (often a triplet or dd) between δ 4.0-4.8 ppm.

    • β-Protons (β-CH₂): Two diastereotopic protons appearing as multiplets between δ 3.0-3.5 ppm.

  • ¹³C NMR:

    • Thiazole Carbons: Signals typically appear in the range of δ 110-155 ppm.

    • Carbonyl Carbon (C=O): A signal downfield, typically > δ 170 ppm.

    • α-Carbon: A signal around δ 50-55 ppm.

    • β-Carbon: A signal around δ 30-35 ppm.

  • Infrared (IR) Spectroscopy:

    • Characteristic stretches for the amine (N-H, ~3000-3300 cm⁻¹), carboxylic acid (O-H, broad, ~2500-3300 cm⁻¹; C=O, ~1700-1725 cm⁻¹), and C=N/C=C bonds of the thiazole ring (~1500-1600 cm⁻¹).

Synthesis of this compound and its Derivatives

The practical utility of this compound hinges on its efficient and stereochemically pure synthesis. Both chemical and chemoenzymatic routes have been developed. A common and effective strategy for preparing the widely used N-Boc protected L-4-thiazolylalanine starts from N-Boc-L-aspartic acid.

Chemical Synthesis Workflow: N-Boc-L-4-Thiazolylalanine

The following multi-step synthesis provides a reliable pathway to obtain the Boc-protected form of L-4-thiazolylalanine, ready for use in peptide synthesis or other applications. The key transformation involves the construction of the thiazole ring from an aspartic acid precursor.

cluster_0 Synthesis of N-Boc-L-4-Thiazolylalanine A N-Boc-L-Aspartic Acid β-benzyl ester B Weinreb Amide Formation A->B 1. (MeO)NHMe·HCl 2. EDCI, HOBt, DIPEA C Reduction to Aldehyde B->C LiAlH₄ or DIBAL-H D Hantzsch Thiazole Synthesis C->D Cysteamine, MnO₂ E N-Boc-L-4-Thiazolylalanine D->E Final Product

Figure 1: Workflow for the chemical synthesis of N-Boc-L-4-Thiazolylalanine.
Detailed Experimental Protocol: Hantzsch Thiazole Synthesis Step

This protocol details a critical step in the synthesis: the formation of the thiazole ring from an aldehyde precursor.

  • Reactant Preparation: Dissolve the aldehyde precursor (1 equivalent), derived from the reduction of the Weinreb amide, in a suitable solvent such as methanol or ethanol.

  • Thiazole Formation: Add cysteamine hydrochloride (1.1 equivalents) to the solution. The reaction proceeds via the formation of an intermediate thiazolidine.

  • Oxidation: Add an oxidizing agent, such as manganese dioxide (MnO₂) (2-3 equivalents), portion-wise to the reaction mixture. This oxidizes the thiazolidine to the aromatic thiazole ring.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Concentrate the filtrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the protected this compound derivative.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

A primary application of this compound is its site-specific incorporation into peptide sequences to modulate their structure and function. This is achieved using standard Fmoc or Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols.

cluster_spps Iterative SPPS Cycle Start Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Tza-OH + Activator) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 End Peptide-Resin (Elongated by one residue) Washing2->End End->Deprotection Repeat for next amino acid

Figure 2: The iterative workflow for incorporating Fmoc-Thiazolylalanine in SPPS.
Protocol: Fmoc-SPPS Incorporation of Fmoc-L-4-Thiazolylalanine

This protocol outlines the manual incorporation of an Fmoc-protected this compound residue onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once more to ensure complete removal of the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-4-thiazolylalanine-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

    • Add an activation base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

    • Immediately add this activated amino acid "cocktail" to the deprotected peptide-resin.

  • Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling reaction's completion with a negative Kaiser test (indicating consumption of the free amine).

  • Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[14]

Key Applications and Mechanistic Insights

Histidine Bioisostere for Mechanistic Studies

The structural similarity but electronic disparity between this compound and histidine makes it an ideal tool for probing enzyme mechanisms. In many enzymes, a histidine residue in the active site acts as a general acid or base to facilitate catalysis.

By replacing a key histidine with this compound via site-directed mutagenesis or total chemical synthesis, the catalytic activity is often significantly reduced or abolished. This loss of function provides strong evidence for the direct catalytic role of the histidine's proton-donating/accepting capability. Because this compound maintains a similar size and shape, it serves as an excellent negative control, ensuring that the observed effect is due to the change in basicity and not merely steric hindrance or disruption of the active site's architecture.

cluster_his Histidine (His) cluster_tza This compound (Tza) His_img His_text Imidazole Side Chain pKa ≈ 6.0 Protonated at pH < 6 Functions as Acid/Base Catalyst Tza_text Thiazole Side Chain Significantly less basic Neutral at physiological pH Catalytically Inactive (as Acid/Base) His_text->Tza_text Bioisosteric Replacement Tza_img

Figure 3: Comparison of Histidine and this compound as bioisosteres.
Metal Chelation in Peptidomimetics

The nitrogen and sulfur atoms of the thiazole ring, along with the nearby backbone amide nitrogen and carbonyl oxygen, can act as ligands to coordinate with metal ions such as zinc, copper, and nickel.[14][15] This property is being exploited to design peptides and small molecules with metal-binding capabilities for various applications:

  • Enzyme Inhibition: Designing inhibitors that chelate a catalytic metal ion (e.g., Zn²⁺ in matrix metalloproteinases) in an enzyme's active site, leading to potent and specific inhibition.

  • Imaging Agents: Chelating radioactive metals for use in diagnostic imaging.

  • Therapeutic Agents: Developing compounds for chelation therapy to treat metal overload disorders.[16]

The geometry and stability of the metal complex can be finely tuned by the placement of the this compound residue within the peptide sequence and the presence of other coordinating residues.

Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) N_thiazole Thiazole N Metal->N_thiazole Coordination S_thiazole Thiazole S Metal->S_thiazole Coordination N_amide Backbone N Metal->N_amide Coordination O_carbonyl Backbone C=O Metal->O_carbonyl Coordination

Figure 4: Conceptual diagram of metal chelation by a this compound residue.
Scaffold for Fluorescent Probes

While the this compound side chain itself is not intrinsically fluorescent, the thiazole ring is a common component of larger, conjugated systems that exhibit strong fluorescence. For instance, the well-known dye Thiazole Orange becomes highly fluorescent upon intercalation with DNA.[12][17]

Researchers have synthesized novel fluorescent amino acids by creating more extensive conjugated systems that include a thiazole ring, such as thiazoloindoles derived from tryptophan.[3] These fluorescent amino acids can be incorporated into peptides to serve as site-specific probes for studying:

  • Protein folding and dynamics

  • Peptide-protein interactions

  • Cellular localization and trafficking

This approach offers a powerful alternative to labeling peptides with large, extrinsic fluorophores, which can sometimes perturb the peptide's native structure and function.[18]

Conclusion and Future Outlook

This compound is a powerful and versatile non-proteinogenic amino acid that provides chemists and biologists with a unique tool to modulate peptide and protein function. Its ability to act as a non-basic, structural mimic of histidine is invaluable for elucidating enzymatic mechanisms. Furthermore, its capacity for metal chelation and its use as a scaffold in the design of fluorescent probes highlight its expanding role in drug discovery, diagnostics, and chemical biology. As synthetic methodologies become more robust and our understanding of peptide structure-activity relationships deepens, the strategic incorporation of this compound is poised to become an increasingly important strategy in the development of next-generation therapeutics and advanced functional biomaterials.

References

A Comprehensive Technical Guide to Thiazolylalanine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of Thiazolylalanine, a non-proteinogenic amino acid of significant interest to the pharmaceutical and life sciences sectors. We will dissect its core physicochemical properties, with a particular focus on its various stereoisomeric forms and their corresponding Chemical Abstracts Service (CAS) numbers and molecular weights. This document moves beyond simple data recitation to explain the scientific rationale behind its synthesis, analytical validation, and application. By contextualizing this compound within the broader framework of medicinal chemistry—specifically as a derivative of the thiazole "privileged scaffold"—this guide aims to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile molecule in their work.

Core Physicochemical Properties and Identifiers

This compound is not a single entity but exists as different stereoisomers. The distinction between the L-form, D-form, and the racemic (DL) mixture is critical for applications in stereospecific biological systems, such as peptide synthesis and chiral drug design. The L-isomer, (S)-2-amino-3-(thiazol-4-yl)propanoic acid, is the most frequently referenced form in literature and commercial availability.[1][2]

Key identification parameters are summarized below. It is imperative for researchers to specify the exact stereoisomer and its corresponding CAS number in all experimental records and procurement orders to ensure reproducibility and accuracy.

IdentifierL-ThiazolylalanineD-ThiazolylalanineDL-Thiazolylalanine
Primary CAS Number 119433-80-6[1][2][3][4][5][6]131896-42-9[3][7][8]14717-97-6[3][8][9][10]
Alternate CAS Number 136010-41-8[3][8]N/AN/A
IUPAC Name (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[1][2](2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid(2RS)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid

All isomers share the same fundamental molecular composition. The precise mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, which is a cornerstone of modern compound identification.

Table 2: General Physicochemical Data

Property Value Source
Molecular Formula C₆H₈N₂O₂S [1][2][3][4][5]
Molecular Weight ~172.21 g/mol [1][4]
Exact Mass 172.0306 Da [1][2]
Appearance White to pale yellow solid powder [3][4]
Solubility Slightly soluble in water; Soluble in DMSO [2][3][11]

| Storage Conditions | Dry, dark, and at 0-4°C (short term) or -20°C (long term) |[2] |

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

To appreciate the utility of this compound, one must first understand the significance of its core heterocyclic component: the thiazole ring. In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in a wide range of biologically active compounds.[12][13] The thiazole ring is a quintessential example of such a scaffold, present in numerous approved drugs spanning antibiotics, anti-inflammatories, and anti-cancer agents.[14][15]

The value of the thiazole ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets like enzymes and receptors.[15] By incorporating this pre-validated scaffold, this compound provides a strategic starting point for drug discovery, allowing chemists to build molecular diversity around a proven core.

G cluster_core This compound Core cluster_mods Points for Derivatization Core Thiazole Ring + Alanine Backbone R1 Carboxylic Acid (-COOH) (Amide Coupling, Esterification) Core->R1 Peptide Bonds R2 Amine (-NH2) (Acylation, Reductive Amination) Core->R2 Linker Attachment R3 Thiazole Ring (C-H Functionalization) Core->R3 Modulate Electronics

Caption: this compound as a versatile building block for drug discovery.

Synthesis and Chiral Resolution: A Technical Overview

The synthesis of this compound is a non-trivial process that requires careful control, particularly to establish the desired stereochemistry. While multiple routes exist, a common conceptual approach involves the construction of the thiazole ring followed by introduction of the amino acid side chain, or the modification of a pre-existing amino acid. The Hantzsch thiazole synthesis is a classic and robust method for forming the thiazole ring itself.[16] A generalized workflow for producing a racemic mixture, which would then require chiral resolution, is outlined below.

Experimental Protocol: Conceptual Synthesis of DL-Thiazolylalanine

This protocol is a representative workflow and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reactant Preparation: A suitable α-haloketone or aldehyde precursor is reacted with a thioamide. For this compound, this involves starting materials that can ultimately yield the alanine side chain.

  • Cyclocondensation (Hantzsch Reaction): The α-halocarbonyl compound and the thioamide are heated in a suitable solvent (e.g., ethanol, DMF). This reaction forms the thiazole ring through a cyclocondensation mechanism.

  • Side Chain Elaboration: The resulting thiazole derivative is then chemically modified to introduce the aminopropanoic acid side chain. This can involve multiple steps, such as alkylation followed by amination and hydrolysis.

  • Purification: The crude product (DL-Thiazolylalanine) is purified using standard techniques such as recrystallization or column chromatography to yield the racemic mixture.

  • Chiral Resolution (Self-Validation Step): To obtain the pure L- or D-enantiomer, the racemic mixture must be resolved. This is a critical step for ensuring biological specificity.

    • Enzymatic Resolution: A highly specific and common industrial method. Lipases or acylases can be used to selectively catalyze a reaction on one enantiomer (e.g., hydrolyze an N-acetylated derivative), allowing for the separation of the modified and unmodified forms.[17]

    • Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase (CSP) in an HPLC system, which physically separates the two enantiomers based on their differential interaction with the chiral phase.

G start Starting Materials (e.g., Halocarbonyl + Thioamide) hantzsch Step 1: Hantzsch Cyclization (Thiazole Ring Formation) start->hantzsch sidechain Step 2: Side Chain Elaboration & Purification hantzsch->sidechain racemate DL-Thiazolylalanine (Racemic Mixture) sidechain->racemate resolution Step 3: Chiral Resolution (e.g., Enzymatic or Chiral HPLC) racemate->resolution l_isomer L-Thiazolylalanine resolution->l_isomer Isolate d_isomer D-Thiazolylalanine resolution->d_isomer Isolate

Caption: Generalized workflow for the synthesis and resolution of this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemistry of this compound is paramount. A multi-modal analytical approach is required for comprehensive quality control.

Experimental Protocol: Structural Elucidation Workflow
  • Mass Spectrometry (MS):

    • Objective: Confirm molecular weight and elemental composition.

    • Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Analyze using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 173.038. The high-resolution mass should be within 5 ppm of the theoretical exact mass (172.0306 Da) for the neutral molecule, confirming the C₆H₈N₂O₂S formula.

  • Infrared (IR) Spectroscopy:

    • Objective: Identify key functional groups.

    • Methodology: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Expected Result: Characteristic absorption bands for O-H stretch (broad, ~3000-3300 cm⁻¹ from the carboxylic acid), N-H stretch (~3100-3300 cm⁻¹ from the amine), C=O stretch (~1580-1650 cm⁻¹ from the carboxylate), and C=N/C=C stretches (~1500-1600 cm⁻¹) from the thiazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Provide a detailed map of the molecular structure.

    • Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected Result:

      • ¹H NMR: Distinct signals for the two protons on the thiazole ring, the α-proton (CH), and the two β-protons (CH₂). The chemical shifts and coupling patterns will confirm the connectivity.

      • ¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the α- and β-carbons, and the three carbons of the thiazole ring.

  • Chiral Purity Analysis:

    • Objective: Determine the enantiomeric excess (% ee).

    • Methodology: Use High-Performance Liquid Chromatography (HPLC) with a chiral column. Develop a mobile phase that provides baseline separation of the L- and D-enantiomers.

    • Expected Result: For a chirally pure sample, a single peak should be observed at the retention time corresponding to the desired enantiomer. The area of any peak corresponding to the undesired enantiomer is used to calculate the % ee.

G sample Synthesized Product ms HRMS (Confirm Formula) sample->ms ir FT-IR (Confirm Functional Groups) sample->ir nmr NMR (1H, 13C) (Confirm Connectivity) sample->nmr chiral Chiral HPLC (Confirm Enantiopurity) sample->chiral pass Verified this compound ms->pass ir->pass nmr->pass chiral->pass

Caption: A comprehensive analytical workflow for the validation of this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several advanced scientific fields.

  • Pharmaceutical Development: As a non-natural amino acid, it is used as a key building block in the synthesis of peptidomimetics and novel small-molecule drugs.[4] Its incorporation can enhance metabolic stability, improve binding affinity, and introduce novel pharmacological properties compared to natural amino acid counterparts. It is actively explored for developing agents against metabolic disorders and cancer.[4]

  • Biochemical Research: this compound serves as a probe for studying protein-protein interactions and enzyme mechanisms.[4] By replacing a natural amino acid like Phenylalanine or Histidine, researchers can investigate the role of aromaticity and hydrogen bonding in biological recognition events.

  • Agricultural Chemistry: The thiazole motif is also present in many bioactive agrochemicals. Research is ongoing to explore this compound derivatives as potential plant growth regulators or as precursors for novel pesticides and herbicides.[4]

  • Cosmetic Formulations: Its antioxidant properties are being investigated for use in advanced skincare products to protect against oxidative stress.[4]

Conclusion

This compound is far more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the proven biological relevance of its thiazole core, make it a high-value building block for creating novel molecules with tailored functions. A rigorous understanding of its stereochemistry, synthesis, and analytical validation—as detailed in this guide—is essential for any researcher aiming to harness its full potential in drug discovery, biochemistry, and beyond.

References

An In-Depth Technical Guide to the Solubility and Stability of Thiazolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazolylalanine, specifically 3-(4-Thiazolyl)-L-alanine, is a non-proteinogenic amino acid that has emerged as a significant building block in medicinal chemistry and a functional ingredient in advanced skincare.[1] Its structure, which incorporates an alanine backbone with a thiazole ring, imparts unique biochemical properties that are leveraged in the development of novel therapeutics, including enzyme inhibitors and anti-cancer agents.[1][2] For researchers and formulation scientists, a comprehensive understanding of its physicochemical properties—primarily solubility and stability—is a critical prerequisite for advancing from discovery to application.

This guide provides a deep technical analysis of the factors governing the solubility and stability of this compound. It is structured to deliver not just protocols, but the scientific rationale behind them, enabling professionals to design robust experimental plans, interpret data accurately, and accelerate the development of products containing this versatile molecule.

Physicochemical Properties of L-Thiazolylalanine

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in various environments.

PropertyValue / DescriptionSource(s)
CAS Number 119433-80-6[3][4]
Molecular Formula C₆H₈N₂O₂S[2][4]
Molecular Weight ~172.21 g/mol [4]
Appearance White to off-white or pale yellow crystalline solid/powder.[1][2]
Water Solubility Described as "slightly soluble".[2][3][5] This is highly pH-dependent.[2][3][5]
Predicted pKa ~8.24 (amine group)[2]
Storage Recommended storage at -15°C to -20°C.[2][5] Incompatible with strong oxidizing agents.[2][2][5]

Part 1: Comprehensive Solubility Profiling

Solubility is a gatekeeper property in drug development, influencing everything from bioavailability to the feasibility of formulation. For an amino acid derivative like this compound, solubility is not a single value but a profile, heavily influenced by the pH of the medium.

The Causality Behind pH-Dependent Solubility

This compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This allows it to exist in different ionic states depending on the pH of the solution: cationic at low pH, zwitterionic near its isoelectric point (pI), and anionic at high pH.

The zwitterionic form, where the molecule has both a positive and a negative charge but is overall neutral, typically exhibits the lowest aqueous solubility due to strong intermolecular electrostatic interactions in the crystal lattice. As the pH moves away from the pI, the molecule becomes predominantly charged (either cationic or anionic), which enhances its interaction with polar water molecules and generally increases solubility.[6]

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph_node Cationic Form (High Solubility) -COOH -NH3+ pi_node Zwitterionic Form (Lowest Solubility) -COO- -NH3+ low_ph_node->pi_node + OH- pi_node->low_ph_node + H+ high_ph_node Anionic Form (High Solubility) -COO- -NH2 pi_node->high_ph_node + OH- high_ph_node->pi_node + H+

Caption: Ionization states of this compound at different pH values.

Experimental Protocol: Determining Thermodynamic (Equilibrium) Solubility

The "gold standard" for solubility determination is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with the solid drug.[7] This protocol ensures a true thermodynamic value, crucial for pre-formulation and regulatory filings.

Objective: To determine the equilibrium solubility of this compound across a physiologically and pharmaceutically relevant pH range.

Materials:

  • L-Thiazolylalanine powder (purity ≥ 95%)[1]

  • Series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Co-solvents (e.g., Ethanol, DMSO, Methanol) if required

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated quantitative analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.

  • Solvent Addition: Add a precise volume of each pH buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the solid material. This is a critical step to avoid erroneous results.

    • Causality: Centrifugation is often preferred over filtration to avoid potential drug adsorption onto the filter membrane. If filtration is used, the filter material must be validated for low binding.

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method.

  • Data Reporting: Express solubility in mg/mL or µg/mL for each pH value.

Quantitative Analysis: Developing a Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of accurate solubility and stability testing. A High-Performance Liquid Chromatography (HPLC) method with UV detection is standard for this purpose.

ParameterRecommended Starting ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like amino acid derivatives.
Mobile Phase Gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Phosphoric Acid or Ammonium Acetate)A gradient is essential for stability studies to ensure separation of the parent peak from potential polar and non-polar degradants.[8][9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV, at a wavelength of maximum absorbance (λmax), likely around 230-280 nm due to the thiazole ring.Provides the best sensitivity for quantification. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[10]

Part 2: Stability Profiling and Forced Degradation

Understanding the chemical stability of this compound is critical for determining its shelf-life, identifying appropriate storage conditions, and ensuring the safety and efficacy of the final product. Forced degradation studies are the primary tool for this investigation.[8][11]

The Core Directive of Forced Degradation: The goal is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[12] This level of degradation is sufficient to generate and detect primary degradation products, which are essential for developing and validating a stability-indicating analytical method.[13]

G cluster_input Input cluster_stress Stress Conditions cluster_output Analysis & Outcomes api This compound API (Solid & Solution) hydrolysis Hydrolytic (Acidic, Basic, Neutral) api->hydrolysis Expose To oxidation Oxidative (e.g., H2O2) api->oxidation Expose To thermal Thermal (e.g., 60°C) api->thermal Expose To photo Photolytic (ICH Q1B Light Exposure) api->photo Expose To hplc Stability-Indicating HPLC-PDA/MS Analysis hydrolysis->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples pathways Identify Degradation Pathways hplc->pathways method Validate Analytical Method hplc->method profile Establish Stability Profile hplc->profile

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system.[14] For each condition, run a parallel blank (solvent only) and a control (sample at room temperature, protected from light).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). After stressing, neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.

      • Causality: The thiazole ring can be susceptible to cleavage under harsh pH and thermal conditions. The ester-like nature of the peptide bond in the alanine backbone can also be a target for hydrolysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period.

      • Causality: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

    • Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, controls, and blanks using the developed HPLC-PDA method.

    • The use of a PDA detector is crucial to assess peak purity and ensure that the parent this compound peak is spectrally pure and free from co-eluting degradants.

    • Mass Spectrometry (LC-MS) can be coupled to the HPLC to identify the mass of degradation products, providing critical clues to their structure.

Interpreting Stability Data

The primary output of the stability study is a set of chromatograms that demonstrate the separation of the parent drug from its degradation products. This confirms the method is "stability-indicating." The data allows for the establishment of the molecule's intrinsic stability profile, highlighting the conditions under which it is most labile. This knowledge is paramount for guiding formulation development (e.g., selecting pH and excipients) and defining appropriate packaging and storage conditions.

Conclusion

A thorough and methodologically sound investigation into the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental pillar of successful product development. By understanding the causal relationships between pH and solubility, and by systematically probing the molecule's resilience to chemical and physical stress, researchers can mitigate risks, avoid costly late-stage failures, and build a robust data package for regulatory submission. The protocols and scientific reasoning outlined in this guide provide a comprehensive framework for drug development professionals to confidently characterize and formulate with this compound, unlocking its full therapeutic and commercial potential.

References

A Technical Guide to the Natural Sources of Thiazole-Containing Peptides: Biosynthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazole-containing peptides represent a structurally diverse and pharmacologically significant class of natural products. The thiazole heterocycle, often derived from a post-translational modification of cysteine residues or incorporated via non-ribosomal synthesis, imparts conformational rigidity and unique chemical properties that are crucial for their biological activity. These compounds, isolated from a wide array of organisms, particularly marine invertebrates and microorganisms, exhibit potent anticancer, antibiotic, and immunosuppressive properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the major biosynthetic pathways leading to thiazole formation in peptides, a survey of their natural sources and biological activities, and a detailed methodological framework for their isolation, purification, and structural elucidation. The protocols and workflows described herein are grounded in established principles, offering a practical resource for the discovery and development of novel thiazole-based therapeutics.

Introduction: The Significance of the Thiazole Moiety in Bioactive Peptides

The five-membered thiazole ring is a privileged scaffold in medicinal chemistry and a recurring motif in a multitude of bioactive natural products.[4][5] When incorporated into a peptide backbone, a thiazole can be viewed as a cyclized and dehydrated derivative of a cysteine residue.[6][7] This structural modification has profound consequences for the parent molecule:

  • Conformational Rigidity: The planar, aromatic nature of the thiazole ring restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can lead to higher binding affinities for biological targets.[1][2]

  • Metabolic Stability: The thiazole ring is more resistant to enzymatic degradation by proteases compared to a standard peptide bond, which can enhance the in vivo half-life of the peptide.

  • Enhanced Permeability: The incorporation of heterocyclic motifs like thiazole can improve the passive membrane permeability of macrocyclic peptides, a critical factor for oral bioavailability and cell entry.[8][9]

  • Protein-Protein Interaction: The unique electronic properties of the thiazole, including a hydrogen bond-accepting nitrogen and an aromatic π-system, can facilitate critical interactions with protein targets.[7]

These attributes make thiazole-containing peptides a focal point in natural product discovery, with many serving as leads for drug development.[5] Their natural sources are diverse, ranging from bacteria and fungi to marine organisms like cyanobacteria, sponges, and tunicates.[1][2] This guide will delve into the two primary biosynthetic routes that nature employs to construct these valuable molecules.

Biosynthetic Pathways of Thiazole Formation

Nature has evolved two distinct and elegant strategies for incorporating thiazole rings into peptides: the post-translational modification of ribosomally synthesized peptides and the modular assembly-line logic of non-ribosomal peptide synthetases.

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

RiPPs are a major class of natural products where a genetically encoded precursor peptide undergoes extensive enzymatic modification to yield the final bioactive molecule.[10][11] Thiazole-containing RiPPs, often categorized as Thiazole/Oxazole-Modified Microcins (TOMMs), follow a conserved biosynthetic framework.[12][13][14]

The biosynthesis begins with the ribosomal synthesis of a precursor peptide, which consists of an N-terminal "leader" sequence and a C-terminal "core" peptide.[15] The leader sequence acts as a recognition element, guiding the biosynthetic enzymes to modify specific residues—cysteine, serine, and threonine—within the core peptide.[11][15]

The formation of the thiazole ring from a cysteine residue proceeds in two key enzymatic steps:

  • Cyclodehydration: A cyclodehydratase enzyme (often containing a YcaO domain) catalyzes the intramolecular attack of the amide nitrogen onto the thioester carbonyl, followed by dehydration to form a five-membered thiazoline ring.[12][14]

  • Dehydrogenation (Oxidation): A flavin mononucleotide (FMN)-dependent dehydrogenase subsequently oxidizes the thiazoline ring to the aromatic thiazole.[14]

This entire process is genetically encoded within a biosynthetic gene cluster (BGC), which contains the gene for the precursor peptide and all the necessary modifying enzymes.

RiPP_Thiazole_Biosynthesis cluster_0 Ribosome Precursor_Gene Precursor Gene (lapA) Precursor_Peptide Precursor Peptide (Leader-Core(Cys)) Precursor_Gene->Precursor_Peptide Translation Thiazoline_Intermediate Thiazoline Intermediate Precursor_Peptide->Thiazoline_Intermediate Cyclodehydratase (e.g., LapD) Thiazole_Product Mature Peptide (with Thiazole) Thiazoline_Intermediate->Thiazole_Product Dehydrogenase (e.g., LapB) NRPS_Thiazole_Biosynthesis cluster_module_n Module n cluster_module_n1 Module n+1 (Cys-incorporating) cluster_release Release ModuleN A T C Growing Peptide Chain_Growth Peptide Chain Elongation ModuleN1 A(Cys) T(Cys) Cy Cysteine Thiazoline_Formation Thiazoline Formation TE_Domain TE Domain Final_Peptide Released Peptide (with Thiazoline/Thiazole) TE_Domain->Final_Peptide Hydrolysis or Intramolecular Cyclization Chain_Growth->ModuleN1 Condensation Thiazoline_Formation->TE_Domain Cyclization (via Cy Domain) Isolation_Workflow bioassay_node bioassay_node Start Source Material (e.g., Marine Sponge, Bacterial Culture) Extraction Solvent Extraction (e.g., MeOH/DCM) Start->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Bioassay1 Bioassay Crude_Extract->Bioassay1 Test Activity Fractionation Initial Fractionation (e.g., VLC or SPE) Bioassay1->Fractionation Active? Fractions Semi-pure Fractions Fractionation->Fractions Bioassay2 Bioassay Fractions->Bioassay2 Test Fractions HPLC Preparative RP-HPLC Bioassay2->HPLC Active Fraction(s)? Pure_Compound Pure Compound(s) HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

References

Thiazolylalanine Derivatives with Antimicrobial Activity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to antibiotic discovery. The relentless evolution of pathogens has rendered many conventional therapies obsolete, creating an urgent need for novel chemical entities with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention, the thiazole nucleus stands out as a privileged scaffold in medicinal chemistry. Its presence in numerous natural and synthetic bioactive molecules underscores its versatility. This guide delves into a specific, promising subclass: thiazolylalanine derivatives. By integrating a key amino acid moiety, these compounds offer a unique entry point into bacterial metabolic and structural pathways, presenting a compelling avenue for the development of next-generation antimicrobial agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to navigating this promising frontier.

The Thiazole Core: A Foundation of Antimicrobial Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a wide array of biological targets.

Established Mechanisms of Action for Thiazole-Based Antimicrobials

Thiazole derivatives exert their antimicrobial effects through diverse mechanisms, a testament to their chemical versatility. Understanding these established pathways provides a crucial framework for the rational design of novel this compound-based agents. Key bacterial targets include:

  • Cell Wall Synthesis: Some thiazole compounds inhibit enzymes crucial for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. For instance, molecular docking studies have suggested that certain thiazole derivatives can inhibit the E. coli MurB enzyme, which is involved in the early stages of peptidoglycan biosynthesis[1][2].

  • Fatty Acid Synthesis (FAS-II Pathway): The bacterial fatty acid synthesis pathway (FAS-II) is a validated target for novel antibiotics. Specific thiazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme that initiates this pathway[3]. Inhibition of FabH disrupts the production of essential fatty acids, leading to bacterial cell death.

  • DNA and Protein Synthesis: Thiazole derivatives have been found to interfere with nucleic acid and protein synthesis. Some compounds exhibit inhibitory activity against DNA gyrase, an enzyme essential for bacterial DNA replication[3]. Others can disrupt the function of FtsZ, a protein that forms the Z-ring at the site of cell division, thereby blocking bacterial cytokinesis[3][4][5].

  • Metabolic Pathways: Sulfathiazole, an early sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in folic acid synthesis. This starves the bacteria of an essential nutrient required for growth and replication[3][4][5].

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their insertion into bacterial cell membranes. This can lead to membrane depolarization, leakage of cytoplasmic contents, and ultimately, cell death[6].

This compound: A Chiral Building Block for Novel Antibiotics

This compound, specifically β-(2-Thiazolyl)-DL-alanine, is an amino acid derivative that incorporates the thiazole ring into a chiral alanine scaffold. This unique structure serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel peptides and peptide-mimetics[7]. Its potential as a core for antimicrobial agents lies in its ability to combine the proven bioactivity of the thiazole moiety with the specific recognition properties of an amino acid.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be approached through several established synthetic routes for thiazoles, most notably the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide.

Below is a generalized workflow for the synthesis of a protected this compound derivative, a crucial first step for its incorporation into larger molecules.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Products A Protected Aspartic Acid Derivative (e.g., Boc-Asp(OtBu)-OH) S1 Step 1: Thionation A->S1 1. Convert carboxylic acid to thioamide B Thioamide Source (e.g., Lawesson's Reagent) B->S1 C Halogenating Agent (e.g., NBS) S2 Step 2: Halogenation C->S2 P1 Intermediate Thioamide S1->P1 P2 α-halocarbonyl intermediate S2->P2 S3 Step 3: Hantzsch Cyclization P3 Protected this compound Derivative S3->P3 P1->S2 2. Bromination at α-position P2->S3 3. Intramolecular cyclization

Caption: Generalized workflow for the synthesis of a protected this compound derivative.

Designing this compound-Based Antimicrobials: A Structure-Activity Relationship (SAR) Perspective

While specific SAR data for antimicrobial this compound derivatives is emerging, we can extrapolate from the broader class of thiazole compounds to guide rational drug design. The alanine moiety provides three key points for chemical modification: the amino group, the carboxylic acid, and the thiazole ring itself.

Key Modification Points and Their Potential Impact
  • Substitution on the Thiazole Ring (Positions 4 and 5):

    • Rationale: Modifications at these positions can significantly impact lipophilicity, steric bulk, and electronic properties, which in turn affect target binding and cell penetration.

    • Insights from Thiazole SAR: Studies on various thiazole derivatives have shown that introducing aryl or heteroaryl groups at these positions can enhance antimicrobial activity. For instance, the presence of a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of a thiazole ring has been associated with good antifungal activity[8]. The substitution pattern on these aromatic rings is also crucial; para-substitution is often favored over meta-substitution for overall activity[9].

  • Derivatization of the Amino Group:

    • Rationale: The amino group can be acylated or coupled with other molecules to create hybrid compounds. This is a common strategy to enhance target engagement or improve pharmacokinetic properties.

    • Insights from Thiazole SAR: The formation of amide or hydrazone linkages at an amino functional group on the thiazole scaffold has been a successful strategy in developing potent antimicrobial agents[10]. This suggests that coupling the amino group of this compound with various carboxylic acids or aldehydes could yield active compounds.

  • Modification of the Carboxylic Acid:

    • Rationale: The carboxylic acid can be converted to esters, amides, or coupled with other amino acids to form dipeptides or larger peptide-like structures. This approach can influence solubility, cell permeability, and susceptibility to efflux pumps.

    • Insights from Peptide Drug Design: In Gram-negative bacteria, peptide-based drugs can hijack peptide transporters to gain entry into the cell. Derivatizing the carboxylic acid of this compound to form di- or tripeptides could be a promising strategy to overcome the outer membrane barrier[11].

The following table summarizes potential SAR-driven modifications for this compound derivatives.

Modification Site Proposed Modification Rationale / Expected Outcome Supporting Evidence from Thiazole SAR
Thiazole Ring Introduction of substituted phenyl groups (e.g., halo-, methoxy-)Enhance lipophilicity and target interaction.Para-substituted phenyl rings often enhance activity[9].
Fusing with other heterocyclic ringsCreate novel hybrid molecules with potentially new mechanisms of action.Thiazole-coumarin and thiazole-triazole hybrids show significant activity[8].
Amino Group Acylation with various aromatic/heterocyclic carboxylic acidsModulate target binding and physicochemical properties.Thiazolylhydrazone derivatives show potent bioactivity[10].
Formation of Schiff basesIntroduce conformational rigidity and additional interaction points.Thiazole Schiff bases are effective antibacterial agents[12].
Carboxylic Acid EsterificationIncrease lipophilicity and potential for prodrug strategy.General principle in drug design to improve permeability.
Amidation / Peptide couplingImprove metabolic stability and potential for active transport into cells.Alanine-containing peptides can be transported into bacteria[11].

Experimental Protocols for Evaluation

A robust and reproducible experimental workflow is critical for the successful identification and validation of novel antimicrobial agents.

Protocol: Synthesis of a Representative N-Benzoyl-Thiazolylalanine Methyl Ester

This protocol outlines a representative synthesis to illustrate the derivatization of the this compound core.

Materials:

  • β-(2-Thiazolyl)-DL-alanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Benzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Esterification of the Carboxylic Acid:

    • Suspend β-(2-Thiazolyl)-DL-alanine (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

    • Remove the ice bath and stir the reaction at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride salt.

  • Acylation of the Amino Group:

    • Dissolve the crude methyl ester hydrochloride salt in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and act as a base.

    • Slowly add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the pure N-benzoyl-thiazolylalanine methyl ester.

Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only) and vehicle control (broth + solvent).

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the 50 µL of broth, creating a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration gradient.

    • Columns 11 and 12 will serve as controls (e.g., positive control antibiotic, vehicle control, sterility control).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well, which receives 50 µL of sterile broth). The final volume in each well is 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • Observe the wells for turbidity. The first clear well in the dilution series corresponds to the MIC value.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Bacterial Suspension (Final conc. ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Directions and Conclusion

The development of this compound derivatives as antimicrobial agents is a field ripe with opportunity. While the broader thiazole class has established its credentials, the specific incorporation of the alanine moiety offers a nuanced and powerful approach to antibiotic design. The chirality and functional handles of the alanine backbone provide a rich canvas for chemical exploration, allowing for the creation of peptide-mimetic structures that can potentially evade existing resistance mechanisms and exploit bacterial uptake pathways.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening libraries of this compound derivatives with diverse substitutions to build a comprehensive understanding of the structural requirements for potent activity.

  • Mechanism of Action Elucidation: Moving beyond MIC values to understand how these molecules work. This includes enzymatic assays against known targets (FabH, DNA gyrase, etc.) and studies on membrane integrity.

  • Exploiting Peptide Transporters: Designing this compound-based di- and tri-peptides to target Gram-negative pathogens specifically.

By leveraging the foundational knowledge of thiazole chemistry and applying principles of rational drug design, the scientific community is well-positioned to unlock the potential of this compound derivatives. This technical guide provides the strategic framework and validated protocols to empower researchers in this critical endeavor, paving the way for a new generation of therapeutics in the fight against antimicrobial resistance.

References

anticancer potential of synthetic thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticancer Potential of Synthetic Thiazole Derivatives

Authored by a Senior Application Scientist

The global burden of cancer necessitates a relentless pursuit of novel, effective, and safer therapeutic agents.[1][2] Traditional chemotherapies, while impactful, are often hampered by issues of toxicity, lack of selectivity, and the emergence of drug resistance.[3][4] In this context, heterocyclic compounds have become a cornerstone of modern medicinal chemistry, offering a rich scaffold for the development of targeted therapies. Among these, the 1,3-thiazole moiety—a five-membered aromatic ring containing sulfur and nitrogen—has distinguished itself as a "privileged scaffold." Its unique physicochemical properties and versatile synthetic accessibility have made it a focal point in the design of next-generation anticancer agents.[5][6]

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere survey of the field to provide a synthesized understanding of the causality behind experimental design, the intricacies of key evaluation protocols, and the mechanistic basis for the anticancer activity of synthetic thiazole derivatives. We will explore synthetic strategies, delve into the primary mechanisms of action, analyze structure-activity relationships, and present a validated workflow for preclinical evaluation. The objective is to equip the reader with both the foundational knowledge and the practical insights required to innovate in this promising area of oncology research.

The Thiazole Scaffold: A Cornerstone of Anticancer Drug Design

The thiazole ring is not merely a passive linker; its structural and electronic features are integral to its biological activity. The presence of both a sulfur and a nitrogen atom creates a unique electronic environment, enabling the ring to act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets.[1] This versatility has been validated by the successful clinical application of several thiazole-containing anticancer drugs, including the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone , demonstrating the scaffold's therapeutic viability.[1][2]

The thiazole core's value is further enhanced by its synthetic tractability. Its derivatives can be readily synthesized and modified, allowing for systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties. This modularity is a critical advantage in modern drug discovery.

Core Synthetic Strategies: The Hantzsch Synthesis

While various methods exist for synthesizing thiazole derivatives, the Hantzsch thiazole synthesis remains a predominant and highly versatile strategy.[7][8] Its enduring popularity stems from the use of readily available starting materials—α-haloketones and thioamides—and its tolerance for a wide range of functional groups. This allows for the controlled introduction of diversity at key positions of the thiazole ring, which is fundamental for structure-activity relationship (SAR) studies.

The general mechanism involves the reaction of an α-haloketone with a thioamide. The initial step is the formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by cyclization and dehydration to yield the final thiazole product.

Generalized Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Start Starting Materials Thioamide Thioamide (Source of N1 & S) Start->Thioamide Haloketone α-Haloketone (Source of C2, C4, C5) Start->Haloketone Reaction Reaction Vessel (e.g., Reflux in Ethanol) Thioamide->Reaction Haloketone->Reaction Intermediate Intermediate Formation (Nucleophilic Attack & Cyclization) Reaction->Intermediate Step 1 Dehydration Dehydration (Aromatization) Intermediate->Dehydration Step 2 Product Substituted Thiazole Derivative Dehydration->Product Final Product

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Mechanisms of Anticancer Action

Synthetic thiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting pathways that are fundamental to cancer cell survival and proliferation.[3][8] This multi-targeting capability is a significant advantage, potentially overcoming resistance mechanisms that plague single-target agents.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[9] Their proper function is critical for cell division, making them a prime target for anticancer drugs. Several thiazole derivatives have been shown to inhibit tubulin polymerization, disrupting the dynamic equilibrium of the microtubule system.[9] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[6][9]

One notable example is a series of thiazole-naphthalene derivatives, where compound 5b was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 3.3 µM, significantly more active than the standard drug colchicine in the same assay.[9]

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis Mitosis->Apoptosis G2/M Arrest Thiazole Thiazole Derivative Thiazole->Tubulin Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Kinase Signaling Pathway Inhibition

Protein kinases are crucial regulators of cell signaling, and their aberrant activation is a hallmark of many cancers. Thiazole derivatives have been successfully designed to target several key oncogenic kinases.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[10] Thiazole derivatives have been synthesized that act as potent VEGFR-2 inhibitors. For instance, compound 4c in one study showed a VEGFR-2 inhibitory IC50 of 0.15 µM.[11] By blocking this pathway, these compounds can effectively starve the tumor of its blood supply.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in a wide range of cancers.[3] Thiazole derivatives have been developed as potent inhibitors of this pathway, often targeting PI3K or mTOR kinases directly.[2][12] This inhibition cuts off a critical survival signal for cancer cells, leading to apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Ultimately, the goal of many anticancer therapies is to induce apoptosis in malignant cells. Thiazole derivatives can trigger this process through the intrinsic (mitochondrial) pathway. This is often a downstream consequence of other mechanisms, such as cell cycle arrest or kinase inhibition.[13] Mechanistic studies have shown that certain derivatives can decrease the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[10][13]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the thiazole scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. The ability to easily substitute at the C2, C4, and C5 positions via methods like the Hantzsch synthesis is key to these investigations.

PositionSubstitution TypeImpact on Anticancer ActivityRepresentative Example
C2-Position Amino group (-NH2)Often crucial for activity, provides a key hydrogen bonding site. Acylation can decrease activity.[9]A free amine group was found to be optimal in a series of thiazole-naphthalene tubulin inhibitors.[9]
C4-Position Substituted Phenyl RingThe nature and position of substituents are critical. Electron-donating groups (e.g., -OCH3, -OC2H5) or halogens (e.g., -Cl) can enhance potency.[8][9]A 4-ethoxyphenyl group at this position resulted in the most active compound in one series.[9]
C5-Position Varied SubstituentsCan be modified to modulate solubility and interact with different pockets of the target protein.Often part of the α-haloketone precursor in Hantzsch synthesis, allowing for diverse inputs.[7]

Table 1: Summary of Key Structure-Activity Relationships for Anticancer Thiazole Derivatives.

Preclinical Evaluation: A Validated Experimental Workflow

The translation of a promising synthetic compound into a potential drug candidate requires a rigorous and systematic preclinical evaluation. The following protocols represent a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

In Vitro Cytotoxicity Screening: The MTT Assay

The first step is to assess the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Controls (Critical for Validation):

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This ensures the solvent itself is not causing toxicity.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin). This validates the assay's sensitivity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the compounds or controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action Elucidation

Once active compounds are identified, the next step is to investigate their mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cancer cells with the thiazole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A removes RNA to prevent non-specific staining.

  • Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[11]

Comprehensive Evaluation Workflow Diagram

Full_Workflow cluster_synthesis Phase 1: Synthesis & Design cluster_invitro Phase 2: In Vitro Screening cluster_moa Phase 3: Mechanism of Action (MoA) Design Rational Design (SAR, Docking) Synthesis Chemical Synthesis (e.g., Hantzsch) Design->Synthesis Purify Purification & Characterization (NMR, MS) Synthesis->Purify MTT Cytotoxicity Screening (MTT) (Multiple Cell Lines) Purify->MTT IC50 Determine IC50 Values MTT->IC50 Select Select Lead Compounds IC50->Select CellCycle Cell Cycle Analysis Select->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V) Select->ApoptosisAssay TargetAssay Target-Specific Assays (e.g., Kinase Inhibition) Select->TargetAssay MoA_Outcome Elucidate Mechanism CellCycle->MoA_Outcome ApoptosisAssay->MoA_Outcome TargetAssay->MoA_Outcome

Caption: A typical experimental workflow for anticancer drug discovery.

Challenges and Future Perspectives

Despite the immense potential, the development of thiazole derivatives is not without challenges. Issues of poor solubility, metabolic instability, and off-target toxicity must be addressed through careful medicinal chemistry optimization. The rise of drug resistance also necessitates the development of novel derivatives that can circumvent these mechanisms, perhaps by targeting multiple pathways simultaneously.[4]

The future of this field lies in the integration of computational chemistry for more rational, target-based design and the exploration of novel biological targets.[14] Developing thiazole-based compounds with high selectivity for cancer cells over normal cells remains a key goal, promising therapies with wider therapeutic windows and fewer side effects for patients.[8]

Conclusion

Synthetic thiazole derivatives represent a vibrant and highly promising field in the quest for novel anticancer therapeutics. Their proven clinical relevance, synthetic versatility, and ability to modulate a wide range of oncogenic pathways underscore their importance.[1][3] Through a systematic approach that combines rational synthesis, rigorous in vitro evaluation, and in-depth mechanistic studies, the full potential of this privileged scaffold can be unlocked. This guide has outlined the core principles and methodologies to empower researchers to contribute effectively to this critical area of drug discovery, with the ultimate aim of developing safer and more effective treatments for cancer.

References

Thiazolylalanine in Medicinal Chemistry: A Technical Guide to a Versatile Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Thiazolylalanine, a non-canonical amino acid, has emerged as a crucial building block in medicinal chemistry. Its unique heterocyclic structure offers a distinct combination of steric and electronic properties, making it a valuable bioisostere for natural amino acids like phenylalanine and histidine. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound in drug discovery. We will delve into its role in creating peptidomimetics, its incorporation into potent therapeutic agents, and the structure-activity relationships that govern its biological effects. Particular focus will be given to its contribution to the development of novel anticancer agents, exemplified by the potent microtubule inhibitor, Taltobulin.

Introduction to this compound: A Heterocyclic Analogue of Significance

This compound is an amino acid derivative featuring a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen.[1][2] This structural feature imparts unique chemical and physical properties that are highly advantageous in the design of new therapeutic agents.[3]

Chemical Structure and Physicochemical Properties

The presence of the thiazole ring in place of the phenyl group of phenylalanine or the imidazole ring of histidine introduces significant changes in the molecule's polarity, hydrogen bonding capacity, and conformational flexibility. The thiazole ring is a planar, aromatic system with a larger π-electron delocalization compared to oxazole, which contributes to its in vivo stability.[4] This ring can act as a hydrogen bond acceptor and a weak hydrogen bond donor, influencing interactions with biological targets. Furthermore, the thiazole nucleus can serve as a scaffold for further chemical modifications to fine-tune the pharmacological profile of a drug candidate.[5]

Natural Occurrence and Biological Relevance

Thiazole rings are found in a variety of natural products, including vitamin B1 (thiamine) and numerous peptide antibiotics synthesized by marine and microbial organisms.[6][7] These natural products often exhibit potent biological activities, such as antimicrobial, antifungal, and anticancer effects.[6][8] The biosynthesis of these thiazolyl peptides often involves a series of post-translational modifications on ribosomally synthesized precursor proteins, highlighting the evolutionary significance of this structural motif.[7][9]

Rationale for Use in Medicinal Chemistry

The incorporation of this compound into drug candidates is driven by several key advantages:

  • Bioisosteric Replacement: It serves as an effective bioisostere for phenylalanine and histidine, allowing for the modulation of steric bulk, electronics, and metabolic stability while potentially retaining or enhancing biological activity.

  • Conformational Constraint: The thiazole ring can impose conformational rigidity on peptide backbones, which can lead to increased receptor selectivity and improved pharmacodynamic properties.[8]

  • Metabolic Stability: The heterocyclic nature of the thiazole ring can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[9]

  • Target Interactions: The unique electronic distribution and hydrogen bonding capabilities of the thiazole ring can lead to novel and enhanced interactions with biological targets.

Synthetic Strategies for this compound and its Incorporation into Peptides

The accessibility of this compound and its derivatives is crucial for its widespread use in medicinal chemistry. Several synthetic routes have been developed for both the free amino acid and its protected forms suitable for peptide synthesis.

Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine

A common method for the synthesis of 3-(2-amino-4-thiazolyl)-L-alanine involves the use of L-glutamic acid salt as a starting material. The process, as outlined by PrepChem, involves reacting the L-glutamic acid salt of 3-(2-amino-4-thiazolyl)-L-alanine with triethylamine in methanol.[10] The slurry is heated to reflux, cooled, and the resulting product is filtered and washed to yield the desired amino acid as a white solid with high purity and enantiomeric excess.[10]

Peptide Synthesis Incorporating this compound

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The amino acid is typically protected with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups on the α-amino group to allow for sequential peptide bond formation. The choice of protecting group strategy depends on the overall synthetic plan and the desired final peptide.

Below is a generalized workflow for the incorporation of this compound into a peptide sequence.

G cluster_synthesis Synthesis of Protected this compound cluster_spps Solid-Phase Peptide Synthesis (SPPS) Start L-Thiazolylalanine Protect Protection of α-amino group (e.g., with Fmoc-OSu) Start->Protect Protected_Tza Fmoc-L-Thiazolylalanine Protect->Protected_Tza Couple_Tza Couple Fmoc-L-Thiazolylalanine Protected_Tza->Couple_Tza Resin Solid Support Resin (e.g., Wang resin) Couple1 Couple first amino acid Resin->Couple1 Deprotect1 Fmoc Deprotection Couple1->Deprotect1 Deprotect1->Couple_Tza Deprotect2 Fmoc Deprotection Couple_Tza->Deprotect2 Couple_Next Couple subsequent amino acids Deprotect2->Couple_Next Cleave Cleavage from resin and deprotection Couple_Next->Cleave Peptide This compound- Containing Peptide Cleave->Peptide G Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Binds to Microtubule_Formation Microtubule Formation Taltobulin->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Methodological & Application

Application Notes & Protocols: A Guide to the Strategic Incorporation of L-Thiazolylalanine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Thiazolylalanine in Peptide Chemistry

The field of peptide-based therapeutics is increasingly reliant on the integration of non-proteinogenic amino acids (NPAAs) to overcome the inherent limitations of natural peptides, such as poor stability and limited bioavailability.[1] L-4-Thiazolylalanine (Tza), a heterocyclic analog of histidine, has emerged as a particularly valuable building block in medicinal chemistry.[2][3] Its unique structure, featuring an aromatic thiazole ring, imparts conformational rigidity and new interaction capabilities.[4][5][6] Incorporating this residue can enhance biological activity, improve enzymatic resistance, and serve as a scaffold for developing novel enzyme inhibitors and bioactive peptidomimetics.[2][7][8] This guide provides a comprehensive overview and field-proven protocols for the successful incorporation of Fmoc-L-Thiazolylalanine into peptides via Solid-Phase Peptide Synthesis (SPPS).

The Essential Building Block: Fmoc-L-Thiazolylalanine

For successful integration using the prevalent Fmoc-based SPPS strategy, the α-amino group of this compound must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9] This ensures regioselective peptide bond formation at the carboxyl terminus. The synthesis of Fmoc-L-Thiazolylalanine is typically achieved through established chemical routes, sometimes starting from Fmoc-protected asparagine or glutamine, which are then chemically transformed to form the thiazole ring.[7][10][11]

Property Value
IUPAC Name (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid
Synonyms Fmoc-Ala(4-Thz)-OH, N-Fmoc-3-(4-thiazolyl)-L-alanine
CAS Number 205528-32-1[3]
Molecular Formula C24H20N2O4S
Molecular Weight 444.5 g/mol (Note: Often cited as ~394.5 without the Fmoc group[3])

The Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone technique for assembling modified peptides, involving the stepwise addition of amino acids to a growing chain anchored to a solid support resin.[12][13] The Fmoc/tBu strategy is preferred for its mild deprotection conditions, which preserves acid-labile side-chain protecting groups until the final cleavage step.[14] The entire process is cyclical, allowing for the efficient and controlled synthesis of complex peptide sequences.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-Tza-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check QC Check (e.g., Kaiser Test) Wash2->Check Check->Coupling Incomplete (Recouple) Repeat Elongate Chain Check->Repeat Coupling Complete Repeat->Deprotection Add next AA Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Sequence Complete End Purified Peptide Cleavage->End

General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol: Incorporating Fmoc-L-Thiazolylalanine via Manual SPPS

This protocol outlines the manual synthesis of a model peptide containing L-Thiazolylalanine on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

4.1. Materials and Reagents

  • Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g loading).

  • Amino Acids: Fmoc-L-Thiazolylalanine (Fmoc-Tza-OH), other required Fmoc-protected amino acids.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagent: HBTU/HATU/COMU (2.9 eq.).

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 eq.).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[15]

  • Precipitation Solvent: Cold diethyl ether.

4.2. Step-by-Step Methodology

Step 1: Resin Swelling and Preparation

  • Place the resin (e.g., 100 mg, 0.05 mmol assuming 0.5 mmol/g loading) into a fritted reaction vessel.

  • Add DMF (2-3 mL) and agitate using a shaker or manual inversion for 30-60 minutes to swell the resin beads.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add the deprotection solution (2 mL of 20% piperidine/DMF) to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh aliquot of deprotection solution (2 mL) and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-L-Thiazolylalanine Causality: this compound, like other bulky or non-standard amino acids, can exhibit steric hindrance, which slows down the coupling reaction.[16][17] Therefore, the use of a highly efficient uronium/aminium-based coupling reagent like HATU is crucial to drive the reaction to completion and avoid the formation of deletion sequences.[16][18]

  • Pre-activation: In a separate vial, dissolve Fmoc-Tza-OH (3 eq., 0.15 mmol) and HATU (2.9 eq., 0.145 mmol) in DMF (~1.5 mL).

  • Add DIPEA (6 eq., 0.30 mmol) to the activation mixture. Vortex briefly. The solution may change color (e.g., to yellow), indicating activation. Allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for a minimum of 2 hours. For hindered couplings, extending this time to 4 hours or overnight is a prudent strategy.[16]

  • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

Step 4: Quality Control - Monitoring the Coupling Reaction Trustworthiness: A negative Kaiser test (beads remain colorless/yellow) validates the completion of the coupling by confirming the absence of free primary amines. A positive result (blue beads) indicates incomplete reaction, necessitating a second coupling step.[16]

  • Take a small sample of resin beads (~1-2 mg) and wash them with ethanol.

  • Perform a Kaiser test. If the test is positive, repeat the coupling step (double coupling) with a fresh solution of activated Fmoc-Tza-OH.

Step 5: Chain Elongation

  • Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for all subsequent amino acids in the desired sequence.

Step 6: Final Cleavage and Global Deprotection

  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, then DCM, and finally methanol.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the freshly prepared, ice-cold cleavage cocktail (2 mL) to the dried resin.

  • Agitate the slurry at room temperature for 2-4 hours. The TFA simultaneously cleaves the peptide from the resin and removes side-chain protecting groups (e.g., Boc, tBu). TIS acts as a cation scavenger.[15][19]

Step 7: Peptide Isolation

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a larger volume of cold diethyl ether (~10-15 mL).

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again.

  • Dry the final peptide pellet under vacuum to yield an off-white powder.[12]

Troubleshooting and Optimization Strategies

The primary challenge in incorporating this compound is overcoming potential steric hindrance.[20] If routine monitoring indicates incomplete coupling, several strategies can be employed.

Decision pathway for troubleshooting incomplete couplings.

Comparison of Common Coupling Reagents for Hindered Residues

ReagentClassRelative EfficiencyKey AdvantagesConsiderations
DIC/HOBt CarbodiimideModerateLow cost, simple byproducts.Less effective for hindered couplings; risk of racemization.[18]
HBTU/TBTU Aminium/UroniumHighVery popular, efficient, good solubility of byproducts.[18]Can have allergenic potential.
HATU Aminium/UroniumVery HighExcellent for hindered and N-methyl amino acids; low racemization.[16][18]Higher cost.
COMU Aminium/UroniumVery HighEfficiency comparable to HATU; incorporates Oxyma for improved safety (non-explosive).[18]Newer reagent, may be less readily available.
  • Microwave-Assisted SPPS: Applying microwave energy can significantly accelerate coupling reactions and disrupt peptide chain aggregation, proving highly effective for incorporating hindered amino acids like Tza.[16][17]

  • Solvent Choice: For sequences prone to aggregation, switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using mixtures can improve solvation and reaction efficiency.[16]

Peptide Purification and Characterization

The crude peptide product is a heterogeneous mixture and requires purification to isolate the target molecule.[13][21]

6.1. Purification by RP-HPLC Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[13][22]

  • Stationary Phase: C18 silica column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Detection: UV absorbance at 210-220 nm.[21]

Typical Purification Gradient:

Time (min)% Mobile Phase B
05
55
3565
4095
4595
505

Fractions are collected and analyzed by mass spectrometry to identify those containing the pure target peptide, which are then pooled and lyophilized.

6.2. Characterization

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF MS is used to confirm the molecular weight of the purified peptide, providing definitive evidence of successful synthesis.[22] For a model peptide Ac-Gly-Tza-NH2, the expected monoisotopic mass would be calculated based on its elemental composition (C9H12N4O3S).

  • Analytical HPLC: Used to assess the purity of the final product, typically aiming for >95% or >98% for research and therapeutic applications.[22]

  • NMR Spectroscopy: For unambiguous structural confirmation, 1H and 13C NMR can be employed. The thiazole ring protons typically appear as distinct signals in the aromatic region of the 1H NMR spectrum.[23]

References

Solid-Phase Synthesis of Thiazolylalanine Peptides: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazolylalanine in Peptide Drug Discovery

This compound, a non-canonical amino acid, is a critical structural motif found in a diverse array of bioactive natural products, many of which exhibit potent antibiotic properties.[1][2][3] The incorporation of a thiazole ring into a peptide backbone imparts unique conformational constraints and potential for novel molecular interactions, making it a highly attractive building block for peptide-based drug discovery.[4] The thiazole moiety can enhance binding affinities to target receptors, improve metabolic stability against enzymatic degradation, and ultimately lead to peptides with superior therapeutic profiles.[4] Thiazolyl peptides, such as thiocillins, are known for their activity against antibiotic-resistant bacteria, a growing global health concern.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-L-4-thiazolylalanine into peptides using solid-phase peptide synthesis (SPPS).

Core Principles: The Fmoc/tBu Strategy for this compound Peptide Synthesis

The most prevalent and effective method for synthesizing this compound-containing peptides is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[5][6] This approach relies on the base-lability of the temporary Nα-Fmoc protecting group and the acid-lability of the permanent side-chain protecting groups and the resin linker.[5][7]

The general workflow for SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[8][9]

SPPS_Workflow Start Start with Resin Swell Resin Swelling Start->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Thiazolylalanine + Activator) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Is sequence complete? No Final_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (e.g., Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization End Pure this compound Peptide Characterization->End

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound-containing peptides.

Materials and Reagents

Reagent/MaterialRecommended Grade/SpecificationSupplier Example
Fmoc-L-4-thiazolylalanine>98% purityChem-Impex, MedChemExpress
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g substitutionSigma-Aldrich, AAPPTec
Wang Resin100-200 mesh, ~0.8 mmol/g substitutionSigma-Aldrich, AAPPTec
N,N-Dimethylformamide (DMF)Peptide synthesis gradeCommercially available
PiperidineReagent gradeCommercially available
Diisopropylethylamine (DIEA)Peptide synthesis gradeCommercially available
HBTU/HOBt>99% purityCommercially available
Trifluoroacetic Acid (TFA)>99% purityCommercially available
Triisopropylsilane (TIS)>98% purityCommercially available
Dichloromethane (DCM)Reagent gradeCommercially available
Diethyl etherAnhydrousCommercially available

Detailed Protocols

Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible to reagents, which directly impacts coupling efficiency.[5][7]

  • Place the desired amount of resin (e.g., Rink Amide for peptide amides or Wang resin for peptide acids) into a reaction vessel.

  • Add peptide synthesis grade N,N-Dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc-Thiazolylalanine Coupling

Rationale: The choice of coupling reagents is critical for efficient amide bond formation while minimizing side reactions. A combination of a uronium/aminium salt like HBTU and an additive like HOBt is a robust and widely used system for most amino acids, including Fmoc-L-4-thiazolylalanine.[10]

  • Fmoc Deprotection: Treat the swollen resin with 20% piperidine in DMF twice for 10-15 minutes each to remove the N-terminal Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF (3-5 times).

  • Activation: In a separate vial, dissolve Fmoc-L-4-thiazolylalanine (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Microwave-assisted synthesis can significantly shorten this time to 5-10 minutes.[10]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

Protocol 3: Cleavage and Deprotection

Rationale: The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously using a strong acid, typically TFA. Scavengers are essential to quench the highly reactive cationic species generated during this process, which can otherwise modify sensitive amino acid residues. For peptides containing this compound, a standard scavenger cocktail is generally effective.

  • After the final coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. For most this compound-containing peptides, a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is sufficient. TIS acts as a scavenger for carbocations.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Cleavage_Process PeptidylResin Peptidyl-Resin Peptide-(Side-chain protection)-Linker-Resin Reaction Cleavage Reaction (2-3 hours, RT) PeptidylResin:f0->Reaction TFA_Cocktail {TFA Cleavage Cocktail |  TFA + Scavengers (TIS, Water)} TFA_Cocktail:f0->Reaction Products Products Free Peptide in Solution Cleaved Protecting Groups Spent Resin Reaction->Products:f0

References

Application Notes and Protocols: Efficient Incorporation of Fmoc-L-Thiazolylalanine-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient incorporation of Fmoc-L-Thiazolylalanine-OH into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Thiazole-containing amino acids are key components of numerous bioactive natural products and peptidomimetics, imparting unique conformational constraints and metabolic stability. However, their integration into peptide chains presents challenges, including risks of racemization and lower coupling efficiencies. This guide details optimized protocols, explains the rationale behind procedural choices, and offers troubleshooting advice to ensure successful synthesis for researchers in peptide chemistry and drug development.

Introduction: The Significance of Thiazolylalanine in Peptide Science

L-Thiazolylalanine (Thz) is a non-proteinogenic amino acid characterized by a thiazole ring in its side chain. This heterocyclic moiety is found in a variety of biologically active peptides, where it plays a crucial role in defining the peptide's three-dimensional structure and its interaction with biological targets. The thiazole ring introduces rigidity into the peptide backbone, can act as a hydrogen bond acceptor, and may participate in hydrophobic or aromatic interactions.[1][2]

Despite its utility, the incorporation of Fmoc-L-Thiazolylalanine-OH during SPPS is not always straightforward. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the carboxyl group and the acidity of the α-proton, increasing the risk of side reactions such as racemization, especially during the activation step.[1][3] Therefore, careful selection of coupling reagents and reaction conditions is paramount to preserve stereochemical integrity and achieve high coupling yields.

Core Synthesis Workflow: Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu SPPS workflow is the foundation for incorporating Fmoc-L-Thiazolylalanine-OH. The process involves the iterative addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).

Below is a diagram illustrating the key steps in a single coupling cycle.

SPPS_Workflow cluster_resin Solid Support Resin Resin-NH-Peptide Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Cycle Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Generates Free Amine Coupling 2. Coupling (Fmoc-Thz-OH + Reagent) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms New Peptide Bond Capping 3. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Next_Cycle Ready for Next Cycle Wash2->Next_Cycle If no capping Capping->Next_Cycle Blocks Unreacted Amines

Caption: General workflow for one cycle of Fmoc-SPPS.

Detailed Protocols for Incorporating Fmoc-L-Thiazolylalanine-OH

Success in coupling Fmoc-L-Thiazolylalanine-OH hinges on the activation step. The goal is to create a highly reactive acyl species that couples efficiently to the free N-terminal amine of the peptide-resin while minimizing the time it exists in a state prone to racemization.

Reagent Selection: The Key to Preserving Chirality

Expert Insight: Standard coupling reagents can be effective, but for challenging amino acids like Thz, more potent activators are recommended to ensure rapid and complete reactions. The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes.[3][4] Highly efficient coupling reagents accelerate the rate of amide bond formation, minimizing the lifetime of this intermediate and thus suppressing racemization.[5]

  • Recommended Reagents: Aminium/uronium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are strongly preferred over reagents like HBTU.[6][7] The HOAt moiety in HATU forms a more reactive OAt-ester intermediate, leading to faster coupling kinetics and reduced epimerization.[7][8]

  • Alternative High-Efficiency Reagent: COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium morpholinium tetrafluoroborate) is another excellent choice, offering coupling efficiencies comparable to HATU with the added benefit of being based on the non-explosive Oxyma Pure additive.[4][9]

  • Base Selection: The choice of base is also critical. While DIPEA (N,N-Diisopropylethylamine) is common, it can sometimes promote racemization.[10] For particularly sensitive couplings, a weaker, sterically hindered base like 2,4,6-collidine is recommended to minimize the risk of α-proton abstraction.[4][11]

Optimized Coupling Protocol

This protocol assumes a manual synthesis on a 0.1 mmol scale. Reagent equivalents should be adjusted based on the resin loading.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Thiazolylalanine-OH

  • HATU

  • 2,4,6-Collidine or DIPEA

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)[12]

  • Kaiser test kit (or other method for monitoring free amines)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF for 5-15 minutes) and thorough washing with DMF, ensure the peptide-resin is well-swollen in DMF.[13]

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-L-Thiazolylalanine-OH (3 eq.), HATU (2.9 eq.), in DMF.

    • Add 2,4,6-collidine (6 eq.) or DIPEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Causality: Pre-activation ensures the formation of the reactive OAt-ester before the solution is added to the resin. This minimizes the exposure of the resin's free amine to the coupling reagent, preventing a potential side reaction known as guanidinylation, which terminates the peptide chain.[4][5]

  • Coupling Reaction:

    • Drain the DMF from the swelled peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times (up to 4 hours) may be beneficial for particularly difficult sequences.[6][12]

  • Reaction Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain yellow/colorless) indicates the coupling is complete. If the test is positive (blue beads), the coupling is incomplete.

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive after the initial coupling time, extend the reaction for another 1-2 hours.

    • If the reaction is still incomplete, a "double coupling" may be necessary. Drain the reaction solution, wash the resin with DMF, and repeat steps 2-4.

  • Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Data Summary: Recommended Coupling Conditions
ParameterRecommendationRationale & Reference
Coupling Reagent HATU or COMUForms highly reactive active esters, leading to faster couplings and reduced racemization risk.[4][6][7]
Amino Acid 3 - 4 equivalentsDrives the reaction to completion.
Coupling Reagent 0.95 eq. relative to Amino AcidA slight deficit of coupling reagent relative to the amino acid prevents N-terminal guanidinylation.[4][9]
Base 2,4,6-Collidine or DIPEACollidine is a weaker, more hindered base that can reduce racemization risk compared to DIPEA.[4][11]
Base 2x equivalents relative to Amino AcidEnsures the carboxylate is deprotonated and neutralizes the HCl byproduct.
Solvent Anhydrous, amine-free DMFHigh-quality DMF is crucial to prevent premature Fmoc deprotection or side reactions.[12]
Pre-activation Time 1-5 minutesSufficient time to form the active ester without significant degradation.
Coupling Time 1 - 4 hoursThis compound can be considered a sterically hindered residue requiring longer coupling times.[6]
Monitoring Kaiser TestProvides a reliable qualitative assessment of free primary amines on the resin.[14]

Cleavage and Final Deprotection

The thiazole ring is stable to standard trifluoroacetic acid (TFA) cleavage conditions. However, the choice of scavengers in the cleavage cocktail is important to prevent side-chain modification, particularly if other sensitive residues like Trp, Met, or Cys are present.

Standard Cleavage Cocktail (Reagent B): A common and effective "odorless" cocktail is suitable for most sequences.[15][16]

  • Composition: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)

  • Procedure: Treat the dried peptide-resin with the freshly prepared cocktail for 2-3 hours at room temperature.[13] Precipitate the cleaved peptide in cold diethyl ether.

Cocktail for Methionine-Containing Peptides (Reagent H): If the peptide contains methionine, which is prone to oxidation, a specialized cocktail is recommended.[17]

  • Composition: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide.

  • Rationale: This mixture contains reducing agents and scavengers that actively prevent the oxidation of the methionine sulfur.[17]

Conclusion

The successful incorporation of Fmoc-L-Thiazolylalanine-OH is readily achievable through the careful selection of high-potency coupling reagents and optimized reaction conditions. By utilizing activators like HATU or COMU in conjunction with a suitable base and appropriate reaction times, researchers can effectively mitigate the risks of racemization and incomplete coupling. The protocols outlined in this guide provide a robust framework for synthesizing high-quality, thiazole-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols for Coupling Fmoc-Thiazolylalanine-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Unique Challenge of Incorporating Thiazolylalanine

The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery and development, offering avenues to enhance potency, stability, and pharmacokinetic profiles. Among these, Fmoc-Thiazolylalanine-OH stands out as a valuable building block, with the thiazole moiety being a key structural motif in numerous bioactive natural products and synthetic pharmaceuticals. However, the successful incorporation of this heterocyclic amino acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The steric bulk and unique electronic properties of the thiazole ring necessitate a careful and informed selection of coupling reagents and optimized protocols to ensure high coupling efficiency while minimizing the risk of racemization.

This comprehensive guide provides an in-depth analysis of coupling reagents for Fmoc-Thiazolylalanine-OH, offering detailed protocols and the scientific rationale behind them. Our aim is to empower researchers to navigate the complexities of synthesizing thiazole-containing peptides with confidence and precision.

The Influence of the Thiazole Ring on Peptide Coupling

The thiazole ring in Fmoc-Thiazolylalanine-OH presents a unique set of steric and electronic factors that can influence the course of the peptide coupling reaction. The planar, aromatic nature of the thiazole ring contributes to the overall bulk of the amino acid side chain. Furthermore, the electron-withdrawing nature of the thiazole ring can impact the reactivity of the carboxyl group during activation. The nitrogen atom within the thiazole ring can also potentially participate in intramolecular hydrogen bonding, influencing the conformation of the amino acid and potentially hindering the approach of the incoming amine.[1] These factors underscore the importance of selecting a coupling reagent with sufficient reactivity to overcome these hurdles.

Comparative Analysis of Coupling Reagents for Fmoc-Thiazolylalanine-OH

The choice of coupling reagent is a critical parameter for the successful incorporation of Fmoc-Thiazolylalanine-OH. While a wide array of coupling reagents are available, they can be broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides used with additives.

Coupling Reagent Type Key Advantages Potential Drawbacks Racemization Risk
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, effective for sterically hindered residues.[2]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[3]Very Low
HCTU Uronium/Aminium SaltHigh reactivity, similar to HATU, often more cost-effective.Potential for guanidinylation.Very Low
COMU Uronium/Aminium SaltHigh reactivity, comparable to HATU, with improved solubility and safety profile (non-explosive byproducts).[4]Higher cost.Very Low
PyBOP Phosphonium SaltHigh efficiency, low propensity for racemization.[5]Slower reaction times compared to HATU/HCTU.Low
DIC/Oxyma Carbodiimide/AdditiveCost-effective, very low risk of racemization, Oxyma is a non-explosive additive.[6][7]Slower reaction rates, may be less effective for highly hindered couplings.Very Low
DIC/HOBt Carbodiimide/AdditiveTraditional and cost-effective method.Slower reaction rates, HOBt is potentially explosive.Low
Expert Recommendation:

For routine synthesis and sequences where steric hindrance is the primary concern, HATU or COMU are excellent first choices due to their high reactivity and proven efficacy with challenging amino acids.[2][4] When the preservation of chirality is of utmost importance, or for cost-sensitive applications, the DIC/Oxyma combination offers a robust and reliable alternative with a very low risk of racemization.[6][7]

Mechanistic Insights: How Coupling Reagents Activate Fmoc-Thiazolylalanine-OH

Understanding the mechanism of action of different coupling reagents is key to troubleshooting and optimizing your synthesis.

G cluster_0 Uronium/Aminium Salt Activation (e.g., HATU) cluster_1 Carbodiimide/Additive Activation (e.g., DIC/Oxyma) AA_COOH Fmoc-Thz-OH Active_Ester_HATU OAt-Active Ester AA_COOH->Active_Ester_HATU Activation HATU HATU + Base HATU->Active_Ester_HATU Peptide_Bond_HATU New Peptide Bond Active_Ester_HATU->Peptide_Bond_HATU Coupling Peptide_NH2_HATU Resin-Bound Peptide-NH2 Peptide_NH2_HATU->Peptide_Bond_HATU AA_COOH_DIC Fmoc-Thz-OH O_Acylisourea O-Acylisourea Intermediate AA_COOH_DIC->O_Acylisourea Activation DIC DIC DIC->O_Acylisourea Active_Ester_Oxyma Oxyma-Active Ester O_Acylisourea->Active_Ester_Oxyma Additive Reaction Oxyma Oxyma Oxyma->Active_Ester_Oxyma Peptide_Bond_DIC New Peptide Bond Active_Ester_Oxyma->Peptide_Bond_DIC Coupling Peptide_NH2_DIC Resin-Bound Peptide-NH2 Peptide_NH2_DIC->Peptide_Bond_DIC

Figure 1: Activation mechanisms of Fmoc-Thiazolylalanine-OH.

In the case of uronium/aminium reagents like HATU, the carboxylic acid is converted into a highly reactive OAt-ester. For carbodiimide-based methods, an O-acylisourea intermediate is formed, which then reacts with an additive like Oxyma to generate a less reactive but also less racemization-prone active ester.

Detailed Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary for different scales or automated synthesizers.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for overcoming the steric hindrance of Fmoc-Thiazolylalanine-OH and for rapid, efficient couplings.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, 0.1 mmol)

  • Fmoc-Thiazolylalanine-OH (0.3 mmol, 3 eq.)

  • HATU (0.29 mmol, 2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Thiazolylalanine-OH and HATU in DMF.

    • Add DIPEA to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

    • Once the coupling is complete, wash the resin with DMF (5x), IPA (3x), and Dichloromethane (DCM) (3x).

G start Start: Fmoc-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, IPA, DMF) deprotect->wash1 couple Couple to Resin wash1->couple activate Activate Fmoc-Thz-OH (HATU, DIPEA in DMF) activate->couple monitor Kaiser Test couple->monitor wash2 Wash (DMF, IPA, DCM) monitor->wash2 Negative recouple Recouple monitor->recouple Positive end End: Coupled Resin wash2->end recouple->couple

Figure 2: Workflow for HATU-mediated coupling of Fmoc-Thiazolylalanine-OH.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is the method of choice when minimizing racemization is the highest priority.

Materials:

  • Fmoc-protected resin (e.g., 2-Chlorotrityl chloride resin for peptide acids, 0.1 mmol)

  • Fmoc-Thiazolylalanine-OH (0.3 mmol, 3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq.)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (0.3 mmol, 3 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Follow the same procedure as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Thiazolylalanine-OH and Oxyma in DMF.

    • Add DIC to the solution and allow for a pre-activation time of 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

    • Once the coupling is complete, wash the resin as described in Protocol 1.

G start Start: Fmoc-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, IPA, DMF) deprotect->wash1 preactivate Pre-activate Fmoc-Thz-OH (DIC, Oxyma in DMF) wash1->preactivate couple Couple to Resin preactivate->couple monitor Kaiser Test couple->monitor wash2 Wash (DMF, IPA, DCM) monitor->wash2 Negative recouple Recouple monitor->recouple Positive end End: Coupled Resin wash2->end recouple->couple

Figure 3: Workflow for DIC/Oxyma-mediated coupling of Fmoc-Thiazolylalanine-OH.

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling is recommended. Simply repeat the coupling step with a fresh solution of activated amino acid.

  • Aggregation: For sequences prone to aggregation, consider using a more polar solvent mixture (e.g., DMF/NMP), or performing the coupling at a slightly elevated temperature (e.g., 35-40 °C).

  • Racemization Concerns: If racemization is detected, switch to the DIC/Oxyma protocol. Additionally, ensure that the minimum necessary amount of base is used, and that pre-activation times are not excessively long. The use of a weaker base like 2,4,6-collidine instead of DIPEA can also help mitigate racemization.[8]

Conclusion

The successful incorporation of Fmoc-Thiazolylalanine-OH is readily achievable with a rational approach to coupling reagent selection and protocol optimization. For most applications, the high reactivity of HATU or COMU will ensure efficient coupling. In instances where the absolute preservation of stereochemical integrity is paramount, the DIC/Oxyma method provides a reliable and low-racemization alternative. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently synthesize novel thiazole-containing peptides for a wide range of applications in drug discovery and beyond.

References

Application Notes & Protocols: Thiazolylalanine-Mediated Peptide Labeling and Conjugation for Advanced Biotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Site-specific modification of peptides and proteins is a cornerstone of modern drug development, enabling the creation of advanced bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1] A significant challenge lies in forming stable, covalent linkages that withstand physiological conditions without compromising the biomolecule's integrity. This guide details a robust methodology for peptide conjugation utilizing an N-terminal thiazolidine-4-carboxylic acid residue—a masked form of glycyl aldehyde—to direct a highly stable, C-C bond-forming Pictet-Spengler ligation. This technique offers superior hydrolytic stability compared to conventional hydrazone or oxime linkages, providing a powerful tool for researchers in chemical biology and drug discovery.[2][3]

Principle of the Method: From Masked Aldehyde to Stable Conjugate

The entire workflow is a multi-stage process designed for maximum control and efficiency. It leverages the orthogonality of Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a unique reactive handle that remains dormant until its specific activation post-synthesis.

The core strategy involves three key phases:

  • Incorporation of a Masked Aldehyde: The process begins with the incorporation of Nα-Fmoc-L-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH), a cyclic analog of cysteine, at the N-terminus of a peptide during standard Fmoc-SPPS. The thiazolidine ring is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, effectively serving as a protected α-oxo aldehyde.[4][5]

  • Post-Synthetic Aldehyde Unmasking: Once the full-length peptide is synthesized and cleaved from the resin, the N-terminal thiazolidine ring is opened under mild acidic conditions. This hydrolysis reaction quantitatively converts the thiazolidine to a highly reactive N-terminal glyoxyl aldehyde, which becomes the exclusive site for subsequent conjugation.[4][6]

  • Pictet-Spengler Ligation for a Stable C-C Bond: The final step is the conjugation reaction itself. The peptide-aldehyde is reacted with a nucleophile containing an electron-rich aromatic group, such as a tryptamine or an indole derivative. This triggers the Pictet-Spengler reaction, an acid-catalyzed cyclization that forms a new, hydrolytically stable carbon-carbon bond, resulting in a robustly linked bioconjugate.[7][8] The stability of this linkage is a significant advantage, as common C=N bonds formed via oxime or hydrazone ligations are susceptible to hydrolysis over time under physiological conditions.[2][3][7]

Workflow Overview

G cluster_0 Peptide Synthesis cluster_1 Conjugation cluster_2 Validation Resin Solid Support Resin SPPS Fmoc-SPPS with Fmoc-Thz-OH at N-terminus Resin->SPPS Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Thz_Peptide Crude Thz-Peptide Cleavage->Thz_Peptide Deprotection Thz Ring Opening (Aldehyde Unmasking) Thz_Peptide->Deprotection Aldehyde_Peptide Glyoxyl-Peptide Deprotection->Aldehyde_Peptide Ligation Pictet-Spengler Ligation with Indole Nucleophile Aldehyde_Peptide->Ligation Crude_Conjugate Crude Conjugate Ligation->Crude_Conjugate Purification Preparative HPLC Crude_Conjugate->Purification Characterization LC-MS / MALDI-TOF Purification->Characterization Final_Product Pure, Validated Conjugate Characterization->Final_Product

Figure 1: Overall workflow from peptide synthesis to final validated conjugate.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of N-Terminal Thiazolidine Peptides

This protocol describes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale. It can be adapted for automated synthesizers.

Rationale: Fmoc/tBu chemistry is the industry standard due to its use of a mild base for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[9] Standard coupling reagents like HCTU or HATU efficiently mediate amide bond formation.[10]

Materials:

  • Rink Amide resin (or other suitable resin for peptide amides)

  • Nα-Fmoc-protected amino acids

  • Nα-Fmoc-L-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), DMF

Procedure:

  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Swell in DMF for 1 hour with gentle agitation. Drain the solvent.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-amino acid to the resin using a 4-fold molar excess of the amino acid, HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Agitate for 2 hours.

  • Fmoc Deprotection: Drain the coupling solution and wash the resin with DMF (3x). Add the 20% piperidine solution and agitate for 5 minutes. Drain. Repeat with fresh piperidine solution for 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: For each subsequent amino acid, perform the following cycle:

    • Coupling: Dissolve the Fmoc-amino acid (4 eq) and HCTU (3.9 eq) in DMF. Add DIPEA (8 eq) and immediately add the solution to the resin. Agitate for 45-60 minutes.

    • Washing: Drain and wash with DMF (3x).

    • Deprotection: Perform the Fmoc deprotection as described in step 3.

  • N-Terminal Thiazolidine Coupling: For the final coupling step, use Fmoc-Thz-OH following the same procedure as other amino acids (Step 4a). Do not perform a final Fmoc deprotection.

  • Final Wash: After the final coupling, wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under vacuum for several hours.

Protocol 2: Peptide Cleavage and Thiazolidine Deprotection

This protocol achieves simultaneous cleavage from the resin, removal of side-chain protecting groups, and unmasking of the N-terminal aldehyde in a single acidic step.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the peptide from most resins and removes common tert-butyl based side-chain protecting groups.[6] The acidic environment also catalyzes the hydrolysis of the thiazolidine ring to the desired glyoxyl aldehyde.[4] Scavengers like water and triisopropylsilane (TIPS) are crucial to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp and Met.

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS)

  • Cold diethyl ether

Procedure:

  • Cleavage Reaction: Add the cold cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin in a reaction vessel.

  • Incubation: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Isolation: Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet with more cold ether and centrifuge again.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum. The product is the crude N-terminal glyoxyl aldehyde peptide.

  • Validation (Optional but Recommended): Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to confirm the correct mass of the aldehyde-peptide.

Protocol 3: Site-Specific Conjugation via Pictet-Spengler Ligation

Rationale: The Pictet-Spengler reaction proceeds efficiently under acidic to neutral conditions (pH 4.0-6.5). The reaction is initiated by the formation of an iminium ion between the peptide's N-terminal aldehyde and the amine of the nucleophile, which then undergoes an irreversible, intramolecular electrophilic attack on the indole ring to form the stable conjugate.[11]

Materials:

  • Crude N-terminal glyoxyl aldehyde peptide

  • Indole Nucleophile (e.g., Tryptamine, or a functionalized indole carrying a fluorophore or drug)

  • Reaction Buffer: 100 mM Sodium Acetate or Phosphate buffer, pH 4.5

  • Co-solvent (if needed for solubility): Acetonitrile or DMSO

Procedure:

  • Peptide Dissolution: Dissolve the crude aldehyde-peptide in the reaction buffer to a final concentration of 1-5 mM. Add a minimal amount of co-solvent if needed to achieve full dissolution.

  • Add Nucleophile: Add the indole nucleophile to the peptide solution. A 5- to 10-fold molar excess of the nucleophile is recommended to drive the reaction to completion.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Quenching (Optional): The reaction can be quenched by adjusting the pH to neutral or by direct purification.

Chemical Mechanism

G Thz N-Terminal Thiazolidine (Thz-Peptide) Aldehyde N-Terminal Glyoxyl Aldehyde (Aldehyde-Peptide) Thz->Aldehyde + H₂O, H⁺ (Deprotection) Iminium Iminium Ion Intermediate Aldehyde->Iminium + Indole Nucleophile (R-NH₂) - H₂O Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Conjugate Stable Conjugate (Tetrahydro-β-carboline) Spiro->Conjugate Rearrangement & -H⁺ (C-C Bond Formation)

Figure 2: Key mechanism of thiazolidine deprotection and Pictet-Spengler ligation.

Protocol 4: Purification and Characterization

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides and their conjugates.[12][13] It separates molecules based on hydrophobicity. Mass spectrometry provides definitive confirmation of the product's identity by measuring its molecular weight with high accuracy.

Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • LC-MS or MALDI-TOF Mass Spectrometer

Procedure:

  • Purification: Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A. Inject onto the preparative HPLC column.

  • Elution: Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 40 minutes). Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the pure conjugate with the correct molecular weight.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Data and Validation

Table 1: Typical Reaction Parameters and Expected Outcomes
StepKey ParametersTypical Yield / ConversionValidation Method
Fmoc-Thz-OH Coupling 4 eq. Fmoc-Thz-OH, HCTU/DIPEA, 60 min>95% coupling efficiencyKaiser Test (on-resin)
Thz Deprotection 95% TFA, 2-3 hours at RT>90% conversionLC-MS of crude product
Pictet-Spengler Ligation pH 4.0-5.5, 37°C, 12-24 h, 5-10 eq. nucleophile60-90%LC-MS
Overall Isolated Yield (Post-HPLC Purification)20-50% (from crude peptide)LC-MS, Analytical HPLC

Yields are estimates and can vary significantly based on peptide sequence, solubility, and the specific nucleophile used.

Table 2: Comparison of Linkage Stability

This table highlights the primary advantage of the Pictet-Spengler ligation.

Linkage TypeBond StructureFormation pHHydrolytic Stability in Plasma/BufferReference(s)
Pictet-Spengler C-C (Tetrahydro-β-carboline)Acidic (pH 4-6)Very High (>90% intact after 5 days)[2][3]
Oxime C=NAcidic (pH 4-5)Moderate (significant hydrolysis in 1-2 days)[2][3]
Hydrazone C=NAcidic (pH 5-6)Low (susceptible to rapid hydrolysis)[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Peptide Incomplete coupling during SPPS, especially at the Thz step.Use a coupling test (e.g., Kaiser test) to confirm reaction completion. Double-couple difficult residues or the Fmoc-Thz-OH.
Incomplete Thz Deprotection Insufficient cleavage/deprotection time or TFA concentration.Extend the TFA cleavage time to 4 hours. Ensure the cleavage cocktail is fresh. Confirm deprotection with LC-MS.
Low Ligation Yield Suboptimal pH; peptide or nucleophile insolubility; steric hindrance.Optimize pH in small-scale trials (pH 4.0-5.5). Use minimal co-solvents (DMSO, ACN) to aid solubility. Increase excess of nucleophile.
Multiple Peaks in Final HPLC Incomplete reaction; side-products from cleavage; oxidized peptide.Optimize reaction times based on LC-MS monitoring. Ensure fresh cleavage cocktail with scavengers is used. Purify under nitrogen if peptide is prone to oxidation.
Mass Spec Shows No Conjugate Aldehyde is not formed; ligation reaction failed.Verify the mass of the aldehyde-peptide intermediate first. If correct, re-evaluate ligation conditions (pH, concentration, temperature).

References

The Convergence of Bioactive Scaffolds and Orthogonal Ligation: A Guide to Click Chemistry Applications of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Thiazoles and Click Chemistry?

In the landscape of modern chemical biology and drug discovery, the thiazole ring stands out as a "biologically active scaffold."[1] It is a core component in numerous FDA-approved drugs and a plethora of bioactive agents, demonstrating a vast range of therapeutic activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The unique electronic properties and structural features of the thiazole nucleus, containing both sulfur and nitrogen, make it a privileged pharmacophore in medicinal chemistry.[5]

Parallel to the rise of heterocyclic chemistry, the advent of "click chemistry" has revolutionized how scientists assemble complex molecular architectures.[6] Defined by its high efficiency, reliability, and biocompatibility, click chemistry provides a powerful toolkit for molecular ligation.[7][8] The premier example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage from readily available azide and alkyne building blocks.[9][10][11] This reaction is celebrated for its modularity, high yields, and tolerance of a wide array of functional groups, often proceeding smoothly in aqueous environments.[12][13]

This guide explores the powerful synergy achieved by combining thiazole derivatives with click chemistry. By equipping the versatile thiazole scaffold with bioorthogonal "handles"—namely azides and alkynes—researchers can rapidly and efficiently conjugate them to other molecules. This strategy unlocks vast potential in drug development, advanced bioconjugation, and materials science, enabling the creation of novel constructs with precisely tailored functions.

Part 1: Application Notes - Leveraging Thiazole-Based Click Chemistry

The true power of this chemical marriage lies in its diverse applications. By using a thiazole derivative functionalized with either an alkyne or an azide, it can be "clicked" onto a corresponding partner molecule for a specific purpose.

Drug Discovery and Medicinal Chemistry

The CuAAC reaction is a cornerstone of modern drug discovery, facilitating fragment-based drug design (FBDD) and the high-throughput synthesis of compound libraries.[6][14] The resulting triazole ring is not merely a linker; it is a stable, aromatic unit with a large dipole moment, capable of forming hydrogen bonds and acting as a bioisostere for amide bonds, which can enhance the pharmacokinetic profile of a drug candidate.[12][15]

Lead Discovery and Optimization: Researchers can generate large libraries of potential drug candidates by starting with a core thiazole structure known for a particular biological activity and "clicking" on a diverse array of azide- or alkyne-containing fragments. This modular approach dramatically accelerates the structure-activity relationship (SAR) studies needed to identify potent and selective lead compounds.[14][16] For instance, a library of thiazole derivatives can be rapidly synthesized to find inhibitors for a specific enzyme or receptor.

Antibody-Drug Conjugates (ADCs): Click chemistry is becoming an indispensable tool for constructing ADCs, which are highly targeted therapies, particularly in oncology.[] In this application, a potent cytotoxic drug, often containing a thiazole moiety for its intrinsic bioactivity, is functionalized with an alkyne. A monoclonal antibody, targeted to a specific cancer cell antigen, is modified to bear an azide group. The CuAAC reaction then efficiently links the drug to the antibody, ensuring targeted delivery of the cytotoxic payload directly to the tumor cells, thereby minimizing systemic toxicity.

Bioconjugation and Chemical Biology

Bioconjugation—the covalent linking of two biomolecules—is essential for studying biological processes.[15] Click chemistry's bioorthogonality, meaning its functional groups do not interfere with native biological chemistry, makes it ideal for these applications.[8][18]

Labeling and Imaging: A thiazole-containing probe (e.g., a fluorescent dye or a PET imaging agent) functionalized with an alkyne can be used to label specific biomolecules. For example, if a protein of interest is metabolically engineered to incorporate an azide-containing unnatural amino acid, the thiazole-alkyne probe can be "clicked" on with high specificity. This allows for precise visualization and tracking of the protein within living cells or even whole organisms, providing invaluable insights into its function and dynamics.[][19]

Proteomics and Activity-Based Profiling: Thiazole-based chemical probes equipped with click handles are designed to react with specific classes of enzymes. After the probe covalently binds to the active site of its target enzyme in a complex biological sample (like a cell lysate), an azide- or alkyne-tagged reporter (e.g., biotin or a fluorophore) is attached via click chemistry. This allows for the selective enrichment and identification of the labeled enzymes, a powerful technique for understanding enzyme function and for inhibitor discovery.

Materials Science

The robustness and efficiency of the CuAAC reaction extend its utility to materials science, where it is used for polymer synthesis and surface modification.

Functional Polymers: Thiazole-containing monomers, bearing either an alkyne or an azide, can be polymerized using click chemistry. This approach allows for the creation of advanced polymers with tailored properties. The inherent bioactivity of the thiazole units can be harnessed to create antimicrobial surfaces or materials for biomedical implants that resist biofouling.

Surface Functionalization: Surfaces can be modified with azide or alkyne groups and subsequently "clicked" with thiazole derivatives. This method is used to immobilize enzymes, antibodies, or other bioactive thiazole-containing molecules onto a solid support, creating functional biomaterials for applications in diagnostics, biosensors, and catalysis.

Part 2: Experimental Protocols and Methodologies

The following protocols are representative examples designed to be adaptable. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Thiazole-Alkyne Derivative

This protocol outlines a general method for introducing a terminal alkyne onto a thiazole core, a crucial first step for many click chemistry applications.

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for creating the core ring structure. This is followed by a standard nucleophilic substitution to attach the alkyne handle.

Materials:

  • Ethyl bromopyruvate

  • A suitable thioamide (e.g., thiourea)

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hantzsch Thiazole Synthesis:

    • In a round-bottom flask, dissolve the thioamide (1.0 eq) in ethanol.

    • Add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Rationale: This condensation reaction forms the aminothiazole ring.[5]

    • Once complete, cool the reaction to room temperature and neutralize with saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude aminothiazole ester.

  • Alkylation (Attaching the Alkyne Handle):

    • Dissolve the crude aminothiazole ester (1.0 eq) in DMF.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Add propargyl bromide (1.2 eq) dropwise.

    • Rationale: The basic conditions deprotonate the amine, which then acts as a nucleophile to displace the bromide on propargyl bromide, forming the N-alkyne bond.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification and Validation:

    • Purify the crude product by column chromatography on silica gel.

    • Validation: Confirm the structure of the final thiazole-alkyne product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure purity and correct molecular weight.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of a thiazole-alkyne derivative to an azide-containing molecule, such as an azide-modified protein or a small molecule.

Rationale: This reaction uses an in-situ generated Cu(I) catalyst from a Cu(II) source and a reducing agent. This is a common, reliable, and biocompatible method for performing CuAAC in aqueous or mixed solvent systems.[11]

Materials:

  • Thiazole-alkyne derivative (from Protocol 1)

  • Azide-containing molecule (e.g., Benzyl azide as a model)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or PBS for biomolecules)

  • DMSO (for dissolving starting materials if needed)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh. Rationale: Sodium ascorbate is a reducing agent that converts the inactive Cu(II) precatalyst to the active Cu(I) catalyst. It is susceptible to air oxidation.[19]

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Dissolve the thiazole-alkyne (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system. If solubility is an issue, a minimal amount of DMSO can be used.

  • Click Reaction Assembly:

    • To the solution of the alkyne and azide, add the CuSO₄ solution to a final concentration of 1-5 mol%.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

    • Rationale: A slight excess of the reducing agent ensures that the copper catalyst remains in the active Cu(I) state throughout the reaction.[20]

    • Stir the reaction mixture vigorously at room temperature. For bioconjugation, gentle agitation is preferred.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

    • For small molecules: Once the reaction is complete, dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

    • For biomolecules: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[19]

  • Validation:

    • Confirm the formation of the 1,4-disubstituted triazole product via ¹H NMR (look for the characteristic triazole proton singlet) and mass spectrometry (confirming the expected molecular weight of the conjugate). For biomolecules, SDS-PAGE and MALDI-TOF mass spectrometry can confirm successful conjugation.[19]

Part 3: Data and Visualizations

Table 1: Representative CuAAC Reaction Conditions and Outcomes
EntryThiazole SubstrateAzide PartnerCatalyst System (mol%)SolventTime (h)Yield (%)
1Thiazole-AlkyneBenzyl Azide5% CuSO₄ / 10% NaAsctBuOH/H₂O2>95%
2Thiazole-AlkyneAzido-PEG2% CuSO₄ / 5% NaAscH₂O/DMSO492%
3Azido-ThiazolePhenylacetylene1% CuBrTHF1>98%

Data are illustrative, based on typical outcomes reported in the literature.

Diagrams

G cluster_0 Synthesis Phase cluster_1 Ligation Phase cluster_2 Analysis & Application ThiazoleCore Bioactive Thiazole Core Structure Functionalize Functionalization (e.g., Alkylation) ThiazoleCore->Functionalize ThiazoleAlkyne Thiazole-Alkyne (Click-Ready) Functionalize->ThiazoleAlkyne CuAAC CuAAC Click Reaction [CuSO4 / Na-Ascorbate] ThiazoleAlkyne->CuAAC AzidePartner Azide-Containing Partner Molecule (Protein, Drug, etc.) AzidePartner->CuAAC Conjugate Thiazole-Triazole-Partner Conjugate CuAAC->Conjugate Purify Purification (Chromatography, Dialysis) Conjugate->Purify Analyze Characterization (NMR, MS, SDS-PAGE) Purify->Analyze Application Downstream Application (Assay, Imaging, etc.) Analyze->Application

Caption: Workflow from thiazole synthesis to final application.

G cluster_0 Components cluster_1 Click Conjugation cluster_2 Final Product Antibody Targeting Antibody + Azide Handle Click CuAAC Reaction Antibody->Click ThiazoleDrug Thiazole Cytotoxin + Alkyne Handle ThiazoleDrug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC

Caption: Schematic of ADC synthesis via click chemistry.

Conclusion and Future Outlook

The fusion of thiazole chemistry with the principles of click chemistry provides a remarkably efficient and versatile platform for innovation across multiple scientific disciplines. For drug discovery professionals, it offers an accelerated path to novel therapeutics and sophisticated delivery systems like ADCs. For chemical biologists, it provides robust tools for probing complex biological systems with high precision. As synthetic methodologies continue to advance, we can anticipate the development of even more sophisticated thiazole-based building blocks and their application in next-generation diagnostics, targeted therapies, and smart materials. The "click" of a thiazole derivative is more than just a reaction; it is the sound of molecular components snapping into place, ready to address the scientific challenges of tomorrow.

References

Application Notes and Protocols: Azide-Alkyne Cycloaddition with Thiazolylalanine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Bioconjugates with Thiazolylalanine and Click Chemistry

The precise chemical modification of peptides and proteins is a cornerstone of modern drug discovery, diagnostics, and chemical biology. The introduction of unnatural amino acids (UAAs) into peptide sequences offers a powerful handle for site-specific functionalization, enabling the creation of molecules with enhanced therapeutic properties, novel imaging agents, and tools to probe complex biological systems. Among these UAAs, this compound analogues are of growing interest due to the unique properties conferred by the thiazole heterocycle, including its role as a bioisostere and its potential for metal coordination.

This guide provides an in-depth exploration of the application of azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," for the selective modification of peptides containing this compound analogues.[1][2] We will delve into the mechanistic underpinnings of both the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) variants of this powerful ligation chemistry, offering field-proven insights into experimental design and execution.[1][3] The protocols detailed herein are designed to be self-validating, providing researchers with the rationale behind each step to ensure robust and reproducible outcomes.

The Power of Bioorthogonal Chemistry: CuAAC vs. SPAAC

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is a highly efficient and selective reaction.[4] However, the thermal reaction often requires harsh conditions and can lead to a mixture of regioisomers. The advent of "click chemistry" has revolutionized this transformation, offering two powerful, bioorthogonal versions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and exclusively yield the 1,4-disubstituted triazole isomer.[5] This reaction is incredibly robust, proceeding with high efficiency in aqueous solutions over a wide pH range, and is compatible with a vast array of functional groups found in biological molecules.[2]

CuAAC_Mechanism

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A critical consideration when working with this compound analogues is the potential for the nitrogen atom in the thiazole ring to coordinate with the copper(I) catalyst. This can lead to catalyst inhibition and reduced reaction efficiency. To mitigate this, the use of copper-stabilizing ligands is paramount. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) have proven effective in protecting the copper(I) catalytic center and enhancing reaction rates.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with an azide without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring.[7]

SPAAC_Mechanism

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is highly bioorthogonal and proceeds efficiently under physiological conditions, making it the method of choice for in vivo labeling and imaging studies.[3]

Experimental Design: Incorporating this compound Analogues

The successful implementation of azide-alkyne cycloaddition with this compound-containing peptides hinges on the strategic incorporation of either an azide or an alkyne functionality. This can be achieved through solid-phase peptide synthesis (SPPS) by utilizing a this compound analogue with the desired clickable handle incorporated into its side chain, or by modifying the N- or C-terminus of the peptide.

Workflow

Caption: General workflow for the bioconjugation of this compound-containing peptides.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the potential for copper-induced toxicity. The following table provides a summary of typical reaction parameters and kinetic data.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference
Catalyst Cu(I) source (e.g., CuSO₄ with a reducing agent)None[6][7]
Ligand Recommended (e.g., THPTA, BTTAA)Not applicable[6]
Typical Solvents Aqueous buffers, DMF, DMSO/water mixturesAqueous buffers, organic solvents[3][8]
Temperature Room temperatureRoom temperature to 37°C[3][8]
Typical Reaction Time Minutes to a few hoursHours[8][9]
Second-Order Rate Constant (k₂) ~10² - 10³ M⁻¹s⁻¹~0.3 - 1 M⁻¹s⁻¹ (for DBCO)[9][10]
Yields Generally >90%Generally >80%[8][9]

Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound-Containing Peptide

This protocol describes the conjugation of an alkyne-functionalized this compound-containing peptide with an azide-bearing cargo molecule (e.g., a fluorescent dye, biotin, or another peptide).

Materials:

  • Alkyne-functionalized this compound peptide (1 eq.)

  • Azide-functionalized cargo molecule (1.2 eq.)

  • Copper(II) sulfate (CuSO₄) solution (0.1 M in water)

  • Sodium ascorbate solution (1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (0.1 M in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Peptide and Cargo Preparation:

    • Dissolve the alkyne-functionalized this compound peptide in PBS to a final concentration of 1-5 mM.

    • Dissolve the azide-functionalized cargo molecule in a compatible solvent (e.g., DMSO or water) to a concentration of 10-50 mM.

  • Catalyst Premix Preparation:

    • In a microcentrifuge tube, combine the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio (e.g., 10 µL of 0.1 M CuSO₄ and 50 µL of 0.1 M THPTA).

    • Vortex briefly to mix. The THPTA ligand is crucial to prevent copper from coordinating with the thiazole ring and to stabilize the Cu(I) oxidation state.[6]

  • Reaction Setup:

    • To the peptide solution, add the azide-functionalized cargo molecule (1.2 eq.).

    • Add the CuSO₄/THPTA premix to the reaction mixture to achieve a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM (a 10-fold excess relative to the copper concentration is recommended).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking.

    • Monitor the reaction progress by LC-MS or analytical HPLC.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

    • Purify the resulting peptide conjugate by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the conjugate by high-resolution mass spectrometry and analytical HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a this compound-Containing Peptide

This protocol is ideal for applications where the presence of copper is undesirable, such as in live-cell imaging or when working with sensitive biomolecules. It describes the reaction between an azide-functionalized this compound peptide and a DBCO-containing molecule.

Materials:

  • Azide-functionalized this compound peptide (1 eq.)

  • DBCO-functionalized cargo molecule (1.5 eq.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving the DBCO reagent)

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Peptide and Cargo Preparation:

    • Dissolve the azide-functionalized this compound peptide in PBS to a final concentration of 1-5 mM.

    • Dissolve the DBCO-functionalized cargo molecule in DMSO or another compatible solvent to a concentration of 10-50 mM.

  • Reaction Setup:

    • To the peptide solution, add the DBCO-functionalized cargo molecule (1.5 eq.).

    • If a significant volume of organic solvent was used to dissolve the DBCO reagent, ensure the final concentration in the reaction mixture does not exceed 5-10% to maintain peptide solubility and integrity.

  • Incubation:

    • Incubate the reaction at 37°C for 4-24 hours with gentle shaking. The reaction can also be performed at room temperature, but may require a longer incubation time.

    • Monitor the reaction progress by LC-MS or analytical HPLC.

  • Purification:

    • Purify the resulting peptide conjugate by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the conjugate by high-resolution mass spectrometry and analytical HPLC.

Conclusion and Future Outlook

The azide-alkyne cycloaddition reaction, in both its copper-catalyzed and strain-promoted forms, provides a robust and versatile toolkit for the site-specific modification of peptides containing this compound analogues. The choice of method will be dictated by the specific requirements of the application, with CuAAC offering faster kinetics and SPAAC providing a metal-free alternative for biological studies. The protocols outlined in this guide, coupled with an understanding of the underlying chemical principles, will empower researchers to confidently generate novel this compound-based conjugates for a wide range of applications in drug discovery and chemical biology. Future work in this area will likely focus on the development of novel this compound analogues with enhanced reactivity and the application of these methods to construct increasingly complex and functional biomolecules.

References

Application Note and Protocol: A Guide to Labeling Peptides with Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the successful labeling of peptides with amine-reactive fluorescent dyes. We delve into the core chemical principles, outline critical experimental parameters, and provide a step-by-step methodology from reagent preparation to final product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to generate high-quality, reproducibly labeled peptide conjugates for a wide range of applications, including fluorescence microscopy, immunoassays, and in vivo imaging.

The Principle of Amine-Reactive Labeling

Covalent labeling of peptides with fluorescent dyes is a cornerstone technique in biological research. The most prevalent and robust method involves the reaction of an amine-reactive dye with primary amines present on the peptide.[1][2] Peptides inherently possess at least one primary amine at their N-terminus, with additional sites available on the side chains of lysine (Lys) residues.

The most common class of amine-reactive reagents are N-hydroxysuccinimide (NHS) esters .[1] The reaction, a form of nucleophilic acyl substitution, occurs when a deprotonated primary amine (-NH2) on the peptide attacks the carbonyl carbon of the NHS ester.[3] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[2][4]

Figure 1. Chemical reaction between a peptide's primary amine and an NHS-ester dye.

A critical factor governing this reaction is pH . The primary amine must be in its deprotonated, nucleophilic state (-NH2) to be reactive.[5] At acidic pH (<7), the amine is protonated (-NH3+), rendering it non-reactive.[1] Conversely, at highly alkaline pH (>9.0), the competing reaction of hydrolysis, where the NHS ester reacts with water, accelerates dramatically, reducing labeling efficiency.[3][4][6] Therefore, a compromise is essential, with the optimal pH range for most NHS ester labeling reactions being 8.3 to 8.5 .[1][5][7]

Critical Experimental Parameters: The Keys to Success

Achieving optimal and reproducible labeling requires careful consideration of several interconnected parameters. Ignoring these can lead to low yield, peptide aggregation, or heterogeneous products.

Peptide & Buffer Selection
  • Peptide Purity: Start with a peptide of the highest possible purity (ideally >95% as determined by HPLC). Impurities from synthesis can compete in the labeling reaction.

  • Buffer Composition: The choice of buffer is paramount. Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will directly compete with the peptide for the dye, drastically reducing yield.[3]

  • Recommended Buffers: 0.1 M sodium bicarbonate, sodium borate, or phosphate buffers are excellent choices.[1][7]

  • pH Control: The reaction pH is the most critical parameter.[1][3] While the optimal range is typically 8.3-8.5, for particularly sensitive peptides, a lower pH (7.5-8.0) can be used, though this may require a longer incubation time.[5]

Dye Selection & Preparation
  • Dye Chemistry: While NHS esters are most common, other chemistries like isothiocyanates (ITC) exist. NHS esters are generally preferred as they form a more stable amide bond compared to the thiourea bond formed by ITCs.[8][9]

  • Solvent: Most amine-reactive dyes are hydrophobic and require dissolution in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1][10][11] Using a non-anhydrous solvent can lead to premature hydrolysis of the dye before it even contacts the peptide. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid peptide denaturation.

Molar Ratio & Reaction Conditions
  • Dye-to-Peptide Molar Ratio: The molar excess of dye relative to the peptide will influence the average number of dye molecules incorporated per peptide, known as the Degree of Labeling (DOL). A higher ratio increases the likelihood of multiple labeling events. For mono-labeling, a starting molar excess of 5- to 15-fold is common, but this must be empirically optimized for each specific peptide and dye.[12][13]

  • Concentration: For optimal results, the peptide concentration in the reaction should be at least 2 mg/mL.[13][14] Higher concentrations favor the desired reaction over the competing hydrolysis.

  • Time and Temperature: Reactions are typically incubated for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7][12]

ParameterRecommendationRationale & Key Insight
Peptide Purity >95% (HPLC)Prevents side-reactions with synthesis impurities.[15]
Reaction Buffer 0.1 M Sodium Bicarbonate or BorateAmine-free to prevent competition with the dye.[3]
Reaction pH 8.3 - 8.5 Balances amine deprotonation for reactivity with minimizing NHS ester hydrolysis.[1][5]
Dye Solvent Anhydrous DMSO or DMFPrevents premature hydrolysis of the moisture-sensitive NHS ester.[11][16]
Dye:Peptide Ratio 5:1 to 15:1 (molar excess)Starting point for optimization; controls the Degree of Labeling (DOL).[12][13]
Peptide Conc. ≥ 2 mg/mLHigher concentration drives the reaction towards conjugation over hydrolysis.[13]
Incubation 1-4h at RT or overnight at 4°CMust be protected from light to prevent photobleaching of the dye.[7][12]

Comprehensive Experimental Workflow

This protocol provides a general framework for labeling a peptide with an amine-reactive dye. Volumes and amounts should be scaled as needed, and optimization is recommended for new peptide-dye pairs.

Figure 2. Overall experimental workflow for peptide labeling.

Part A: Reagent Preparation
  • Calculate Molar Quantities: Determine the mass of peptide and dye required to achieve the desired molar ratio.

  • Prepare Reaction Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3 using NaOH or HCl.

  • Prepare Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 2-10 mg/mL.[1]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.[8] Vortex briefly to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and should be used immediately.[16]

Part B: The Labeling Reaction
  • Combine Reagents: While gently vortexing the peptide solution, slowly add the calculated volume of the dye stock solution.[17]

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature or up to 4 hours, ensuring it is protected from light by wrapping the tube in aluminum foil or placing it in a dark drawer.[7][17]

Part C: Purification of the Labeled Peptide

It is essential to remove unreacted dye and the NHS byproduct from the labeled peptide.[16] Free dye can interfere with downstream applications and quantification.

  • Method 1: Desalting Column (Size-Exclusion Chromatography): This is a rapid method for separating the larger labeled peptide from the smaller, unreacted dye molecules.[18]

    • Equilibrate a desalting column (e.g., Bio-gel P2 or Sephadex G-25) with a suitable buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute with the equilibration buffer. The labeled peptide will elute first in the void volume, often visible as a colored band, followed by the free dye.[18]

  • Method 2: Reverse-Phase HPLC (RP-HPLC): For the highest purity, RP-HPLC is the method of choice.[18][19] The increased hydrophobicity of the labeled peptide allows for its separation from the unlabeled peptide and free dye.

Part D: Characterization & Quantification
  • Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule.[20][21] It is determined spectrophotometrically using the Beer-Lambert law.

    • Measure the absorbance of the purified conjugate solution at two wavelengths: the protein absorbance maximum (~280 nm) and the absorbance maximum for the specific dye (A_max).[20][22]

    • Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm.[22][23]

      • Corrected Peptide Absorbance (A₂₈₀_corr) = A₂₈₀_measured - (A_max_measured × CF)

      • Where CF is the Correction Factor (A₂₈₀ / A_max) for the free dye.

    • Calculate the molar concentration of the peptide and the dye.

      • Peptide Conc. (M) = A₂₈₀_corr / ε_peptide

      • Dye Conc. (M) = A_max_measured / ε_dye

      • Where ε is the molar extinction coefficient in M⁻¹cm⁻¹.

    • Calculate the final DOL.

      • DOL = Dye Conc. (M) / Peptide Conc. (M)

    For most applications, a DOL between 0.5 and 2 is ideal.[20] A DOL that is too high can lead to fluorescence quenching and peptide precipitation.[24]

  • Confirm Conjugation:

    • Mass Spectrometry (MS): The most definitive method to confirm successful labeling. The mass of the final product should equal the mass of the starting peptide plus the mass of the attached dye(s).[19]

    • HPLC Analysis: Comparing the chromatograms of the starting peptide and the final product will show a shift in retention time for the labeled peptide, confirming the reaction and assessing purity.[19]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Labeling (Low DOL) • Incorrect pH (too low).• Inactive dye (hydrolyzed).• Presence of amine-containing buffer (e.g., Tris).• Insufficient dye:peptide molar ratio.• Verify buffer pH is in the 8.3-8.5 range.[5]• Prepare fresh dye stock in anhydrous DMSO immediately before use.• Use an amine-free buffer like bicarbonate or borate.• Increase the molar excess of the dye in the reaction.
Peptide Precipitation • Peptide is not soluble under labeling conditions.• High DOL causing aggregation due to dye hydrophobicity.• Final DMSO concentration is too high (>10%).• Perform a solubility test of the peptide in the reaction buffer before labeling.• Reduce the dye:peptide molar ratio to lower the DOL.[24]• Ensure the volume of dye stock added does not exceed 10% of the total reaction volume.[3]
Poor Separation of Free Dye • Inappropriate purification method.• Desalting column is overloaded or has wrong pore size.• For small peptides, RP-HPLC provides superior resolution to desalting.[18]• Ensure the column is properly sized for the reaction volume and that the molecular weight cut-off is appropriate.
Multiple Peaks in HPLC • Mixture of unlabeled, mono-labeled, and multi-labeled species.• Peptide degradation.• This is expected, especially with high dye:peptide ratios. Optimize the ratio to favor the desired product.• Reduce incubation time or temperature. Confirm peptide stability at the reaction pH.[25]

References

Application Note: A Robust Method for Synthesizing Peptide Aldehydes Using a Thiazolidine-Masked Amino Acid Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Peptide aldehydes are a class of molecules with significant importance in biochemical research and therapeutic development. Their electrophilic aldehyde moiety allows them to act as potent, reversible inhibitors of various proteases, particularly cysteine and serine proteases, by forming a stable hemiacetal or hemithioacetal with an active site residue.[1][2] Furthermore, the aldehyde functional group serves as a versatile chemical handle for site-specific protein modification, backbone cyclization, and chemoselective ligation reactions.[2][3][4]

Despite their utility, the direct synthesis of peptide aldehydes via standard solid-phase peptide synthesis (SPPS) is challenging. The high reactivity of the aldehyde group makes it susceptible to side reactions during peptide chain elongation, such as oxidation or unwanted reactions with nucleophilic side chains and the N-terminal amine.[5][6] To overcome these issues, a common and effective strategy involves the use of a "masked" aldehyde precursor. This approach incorporates a protected aldehyde into the peptide sequence, which remains inert throughout the synthesis and is unmasked in a final, selective deprotection step.[7]

This application note provides a detailed protocol for the synthesis of peptide aldehydes using a thiazolidine-masked amino acid. The thiazolidine ring serves as a robust, acid-stable protecting group for the aldehyde functionality.[8] We describe the incorporation of this building block into a standard Fmoc/tBu SPPS workflow, followed by a mild and highly selective silver ion-mediated deprotection to reveal the desired peptide aldehyde. This method offers a reliable pathway for accessing these valuable molecules for applications in drug discovery and chemical biology.

Principle of the Method

The core of this strategy lies in the chemical stability and selective cleavage of the thiazolidine ring. A thiazolidine is a cyclic hemithioaminal, which effectively masks the reactivity of an aldehyde. It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the strongly acidic conditions of the final cleavage from the resin and side-chain deprotection (e.g., trifluoroacetic acid, TFA).[8]

The synthesis workflow can be summarized in three main stages:

  • SPPS with a Masked Building Block: An Fmoc-protected amino acid bearing a C-terminal thiazolidine is loaded onto the solid support. The peptide chain is then elongated using standard Fmoc-SPPS protocols.

  • Global Cleavage & Purification: The fully assembled, thiazolidine-protected peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed using a standard TFA cocktail. The crude peptide is then purified by reverse-phase HPLC.

  • Selective Aldehyde Unmasking: The purified thiazolidine-peptide is treated with a silver salt, such as silver nitrate (AgNO₃). The silver(I) ion coordinates to the sulfur atom of the thiazolidine ring, facilitating its rapid hydrolysis under mild aqueous conditions to yield the free aldehyde.[8] A final purification step affords the target peptide aldehyde.

This multi-step process is visualized in the workflow diagram below.

G cluster_0 cluster_1 A 1. Incorporate Thiazolidine- Protected Amino Acid B 2. Fmoc-SPPS Elongation A->B C 3. Cleavage from Resin (TFA Cocktail) B->C D 4. HPLC Purification of Masked Peptide C->D E 5. Silver-Mediated Hydrolysis (Unmasking) D->E Selective Deprotection Step F 6. Final HPLC Purification E->F G 7. Pure Peptide Aldehyde F->G

Figure 1: Overall workflow for the synthesis of peptide aldehydes using the thiazolidine masking strategy.

Detailed Protocols & Methodologies

Protocol 1: Synthesis of a C-Terminal Peptide Aldehyde

This protocol details the synthesis of a model tripeptide, Ac-Ala-Phe-Gly-H, where the C-terminal aldehyde is generated from a thiazolidine precursor.

3.1.1 Materials & Reagents

  • Resins & Amino Acids: Rink Amide resin, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-Thiazolidine.

  • SPPS Reagents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®.

  • Cleavage & Deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

  • Unmasking Reagents: Silver nitrate (AgNO₃), Acetonitrile (ACN), Ammonium acetate buffer.

  • Purification: HPLC-grade ACN and H₂O, TFA (0.1% for mobile phases), C18 reverse-phase HPLC column.

3.1.2 Step-by-Step Procedure

  • Resin Preparation & First Amino Acid Coupling:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Gly-Thiazolidine (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours. Confirm completion with a Kaiser test.[7]

  • Peptide Chain Elongation (SPPS Cycles):

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Coupling: Couple the next Fmoc-amino acid (Fmoc-Phe-OH, 3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Repeat the deprotection, washing, and coupling cycle for Fmoc-Ala-OH.

  • N-Terminal Acetylation:

    • Following the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM, then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude thiazolidine-peptide product.

  • Purification of Thiazolidine-Peptide Intermediate:

    • Dissolve the crude peptide in a minimal amount of ACN/H₂O.

    • Purify by reverse-phase HPLC using a suitable gradient (e.g., 5-65% ACN in H₂O with 0.1% TFA over 30 min).

    • Collect fractions and confirm the mass of the correct product (Ac-Ala-Phe-Gly-Thiazolidine) by LC-MS. Lyophilize the pure fractions.

  • Silver-Mediated Aldehyde Unmasking:

    • The mechanism for this critical step is illustrated in Figure 2.

    • Dissolve the purified thiazolidine-peptide in an aqueous buffer (e.g., 50 mM ammonium acetate, pH 4-5) to a concentration of ~1 mg/mL.

    • Add a freshly prepared solution of AgNO₃ (5-10 equivalents) in water.

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-2 hours. A successful conversion will show the disappearance of the starting material peak and the appearance of a new peak with a mass corresponding to the peptide aldehyde.

  • Final Purification:

    • Quench the reaction by adding a small amount of a reducing agent like dithiothreitol (DTT) to precipitate excess silver ions as Ag₂S.

    • Centrifuge to remove the precipitate.

    • Immediately purify the supernatant by reverse-phase HPLC using the same conditions as in step 5.

    • Collect and lyophilize the pure fractions to obtain the final peptide aldehyde (Ac-Ala-Phe-Gly-H). Characterize by high-resolution mass spectrometry.

Figure 2: Mechanism of silver-mediated unmasking of the thiazolidine to yield the aldehyde.

Data Summary & Troubleshooting

Successful synthesis requires careful monitoring at each stage. Below are tables summarizing typical reaction parameters and a guide for troubleshooting common issues.

Table 1: Typical HPLC Purification Gradients

Stage Column Mobile Phase A Mobile Phase B Gradient Profile
Intermediate Purification C18, 5 µm, 100 Å 0.1% TFA in H₂O 0.1% TFA in ACN 5-65% B over 30 min

| Final Product Purification | C18, 5 µm, 100 Å | 0.1% TFA in H₂O | 0.1% TFA in ACN | 5-65% B over 30 min |

Table 2: Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Unmasking Insufficient AgNO₃; Incorrect pH; Short reaction time. Increase equivalents of AgNO₃ (up to 20 eq.). Ensure buffer pH is mildly acidic (4-5). Extend reaction time and monitor by LC-MS.
Product Degradation Aldehyde instability (oxidation, polymerization). Purify the final product immediately after the unmasking reaction. Store the lyophilized peptide aldehyde at -80°C under argon. Avoid basic pH during workup.
Multiple Peaks in Final HPLC Racemization; Side-reactions with scavengers (TIS). Ensure high-purity Fmoc-amino acids. For sensitive sequences, consider using a scavenger-free cleavage cocktail if possible, though this increases risk of other side reactions.

| Low Yield | Poor coupling efficiency of the thiazolidine-AA; Loss during purification steps. | Double-couple the first amino acid. Optimize HPLC gradients to ensure good peak separation and minimize fraction collection volume. |

Conclusion

The use of a thiazolidine-masked amino acid provides a reliable and efficient method for the synthesis of peptide aldehydes. This strategy effectively circumvents the challenges associated with the high reactivity of the aldehyde group during solid-phase synthesis. The key advantages of this protocol are the high stability of the thiazolidine protecting group to standard SPPS and cleavage conditions, and the mild, highly selective nature of the silver-mediated deprotection step.[8] This approach grants researchers and drug development professionals access to a versatile class of molecules for developing novel protease inhibitors, diagnostic probes, and uniquely modified bioconjugates.

References

Application Note: Synthesis of Macrocyclic Peptides Containing Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety in Peptide Macrocycles

Macrocyclic peptides are a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, higher receptor affinity, and improved cell permeability compared to their linear counterparts[1][2]. The incorporation of heterocyclic scaffolds, such as thiazole, into the macrocyclic backbone further augments these properties[3][4][5].

The thiazole ring, a bioisostere of the peptide bond, imparts several advantageous features:

  • Structural Rigidity: The planar, aromatic nature of thiazole reduces the conformational flexibility of the peptide, which can lock in a bioactive conformation and improve binding affinity[1][6].

  • Proteolytic Resistance: It replaces a scissile amide bond, significantly increasing resistance to enzymatic degradation[7].

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring acts as a strong hydrogen bond acceptor, capable of forming crucial interactions with biological targets[4][6].

  • Pharmacokinetic Modulation: As a whole, the thiazole unit can enhance the lipophilicity and membrane permeability of the macrocycle[3].

These features have made thiazole-containing macrocyclic peptides privileged structures in numerous natural products with potent biological activities and have established them as a focal point in modern drug discovery[8][9][10][11]. This guide provides a detailed overview of the primary synthetic strategies, key chemical transformations, and a step-by-step protocol for their construction.

Core Synthetic Strategies: Building the Thiazole and the Macrocycle

The synthesis of a thiazole-containing macrocyclic peptide requires two key transformations: the formation of the thiazole heterocycle and the macrocyclization of the peptide chain. These events can be executed in various orders and combinations, but generally fall into two overarching strategies.

Strategy A: Pre-incorporation of Thiazole Amino Acids In this approach, a custom amino acid containing a pre-formed thiazole ring is synthesized separately and then incorporated into the peptide chain using standard Solid-Phase Peptide Synthesis (SPPS). Macrocyclization is then performed as a subsequent step. While conceptually straightforward, this method can be limited by the synthetic accessibility of diverse, orthogonally protected thiazole-containing building blocks.

Strategy B: Post-Translational Modification and Cyclization This more versatile and common strategy involves assembling a linear peptide precursor on a solid support and then forming the thiazole ring in situ or post-cleavage. This allows for greater diversity and flexibility. The macrocyclization can occur before, during, or after thiazole formation.

This application note will focus on two prominent methods within Strategy B: the classic Hantzsch synthesis adapted for solid-phase chemistry and a modern, biomimetic approach involving cysteine-nitrile condensation.

Key Methodologies for Thiazole Ring Formation

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for forming thiazole rings by condensing a thioamide with an α-halocarbonyl compound[6][12]. This method has been effectively adapted for solid-phase peptide synthesis (SPPS), enabling the construction of the thiazole ring directly on the resin-bound peptide.

Causality and Experimental Choices:

  • Thioamide Formation: The synthesis begins by converting an N-terminal amine of the resin-bound peptide into a thioamide. This is typically achieved by reacting the free amine with an isothiocyanate reagent, such as Fmoc-isothiocyanate[13][14]. The Fmoc group provides an orthogonal protecting group for subsequent steps if needed.

  • Cyclocondensation: The newly formed thioamide is then reacted with an α-halocarbonyl compound, like 1,3-dichloroacetone[13][14] or ethyl bromopyruvate[6][15]. This reaction proceeds via an initial S-alkylation followed by cyclization and dehydration to yield the aromatic thiazole ring. The choice of α-halocarbonyl determines the substitution pattern at the C4 and C5 positions of the thiazole.

  • Solid-Phase Advantage: Performing this reaction on a solid support minimizes intermolecular side reactions and simplifies purification, as excess reagents can be easily washed away[2].

Below is a generalized workflow for the Hantzsch synthesis on a solid support.

Hantzsch_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Thiazole Hantzsch Thiazole Formation cluster_Final Final Steps Resin Resin Support LinearPeptide Assemble Linear Peptide (Fmoc/Boc Chemistry) Resin->LinearPeptide N_Terminal_Deprotection N-Terminal Fmoc Deprotection LinearPeptide->N_Terminal_Deprotection Thioamide 1. Thioamide Formation (e.g., Fmoc-NCS) N_Terminal_Deprotection->Thioamide Free N-terminus Cyclocondensation 2. Cyclocondensation (e.g., Dichloroacetone) Thioamide->Cyclocondensation ThiazolePeptide Resin-Bound Thiazole Peptide Cyclocondensation->ThiazolePeptide Macrocyclization Macrocyclization (On-Resin or Post-Cleavage) ThiazolePeptide->Macrocyclization Cleavage Cleavage from Resin & Global Deprotection Macrocyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: On-resin Hantzsch synthesis workflow.

Biomimetic Cysteine-Nitrile Cyclization

A more recent and biocompatible strategy mimics the natural biosynthesis of thiazoles from cysteine residues[8][9][16]. This elegant method involves the intramolecular condensation of an N-terminal cysteine with a C-terminal nitrile to form a thiazoline intermediate, which is subsequently oxidized to the stable thiazole.

Causality and Experimental Choices:

  • Precursor Design: The linear peptide is synthesized via SPPS to have an N-terminal cysteine (with its thiol group protected) and a C-terminus that can be converted into a nitrile[8][9]. A common method involves using a cleavable linker that allows for the introduction of a nitrile-containing moiety, like aminoacetonitrile, during cleavage from the resin[8].

  • Biocompatible Cyclization: After cleavage and deprotection, the linear precursor is placed in an aqueous buffer at physiological pH (around 7.5). The N-terminal amine attacks the C-terminal nitrile, and the nearby cysteine thiol facilitates an intramolecular cyclization to form a thiazoline ring. This reaction is highly efficient and proceeds at room temperature without the need for harsh reagents[8][9][17].

  • Mild Oxidation: The thiazoline ring is then oxidized to the aromatic thiazole. While metal-based oxidants can be used, a particularly gentle and effective method involves simple exposure to air in the presence of a mild alkaline salt, providing a metal-free pathway to the final product[8][9].

This strategy is powerful because it combines macrocyclization and heterocycle formation into a single, biocompatible step, making it ideal for creating libraries of compounds for screening.

Biomimetic_Workflow cluster_SPPS SPPS & Cleavage cluster_Macrocyclization Biocompatible Macrocyclization & Oxidation SPPS 1. SPPS of Linear Peptide (N-Terminal Cys) Cleavage 2. Cleavage with Aminoacetonitrile (Introduces C-Terminal Nitrile) SPPS->Cleavage Precursor Linear Peptide Precursor (N-Cys...CO-CH2-CN) Cleavage->Precursor Cyclization 3. Thiazoline Formation (Aqueous Buffer, pH 7.5, RT) Precursor->Cyclization Spontaneous Intramolecular Reaction Oxidation 4. Oxidation to Thiazole (e.g., Air, Mild Base) Cyclization->Oxidation FinalProduct Final Macrocyclic Thiazole Peptide Oxidation->FinalProduct Purification 5. Purification (RP-HPLC) FinalProduct->Purification

Caption: Biomimetic cysteine-nitrile cyclization workflow.

Macrocyclization Methodologies

If not concurrent with thiazole formation, the macrocyclization step is a critical yield-limiting reaction. The choice of cyclization chemistry depends on the peptide sequence and the desired linkage.

  • Macrolactamization (Amide Bond Formation): This is the most common method, forming an amide bond between the N- and C-termini or between side chains of amino acids like lysine and aspartic/glutamic acid. This is typically done on-resin to leverage pseudo-dilution effects that favor intramolecular over intermolecular reactions[2].

  • Thioether Cyclization (Thioalkylation): This involves the reaction of a cysteine thiol with an electrophilic handle, such as a chloroacetyl group or a chloromethyl group installed on the thiazole ring itself[13][14]. This approach offers a stable, non-hydrolyzable linkage and is orthogonal to many other functional groups. A notable method involves generating an N-terminal 4-chloromethyl thiazole via the Hantzsch reaction, which then undergoes an intramolecular SN2 reaction with a cysteine residue elsewhere in the peptide sequence[13][14].

  • Palladium-Catalyzed C-H Olefination: For advanced applications, Pd-catalyzed reactions can create carbon-carbon bonds for cyclization. In one reported method, the thiazole ring itself acts as a directing group to facilitate the site-specific olefination of aromatic residues like phenylalanine or tryptophan, forming a rigid macrocycle[18].

Detailed Protocol: Biomimetic Synthesis of a Thiazole Macrocycle

This protocol details the synthesis of a model macrocyclic peptide using the cysteine-nitrile condensation strategy.

Step 1: Solid-Phase Synthesis of the Linear Peptide
  • Resin Preparation: Start with a Rink Amide resin functionalized with a cleavable linker suitable for nitrile introduction (e.g., a Dawson benzotriazole linker)[8]. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-SPPS: Assemble the linear peptide sequence from C-terminus to N-terminus using standard Fmoc-based solid-phase peptide synthesis. The final amino acid to be coupled is Fmoc-Cys(Trt)-OH.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and dichloromethane (DCM).

Step 2: Cleavage and Nitrile Introduction
  • Activation (if using Dawson linker): Treat the resin-bound peptide with isoamyl nitrite in DMF to activate the linker[8].

  • Cleavage Cocktail: Prepare a cleavage cocktail consisting of aminoacetonitrile hydrochloride (10 eq.) and diisopropylethylamine (DIPEA) (20 eq.) in DCM.

  • Cleavage Reaction: Add the cocktail to the resin and shake at room temperature for 2-4 hours. This step cleaves the peptide from the resin and simultaneously attaches the aminoacetonitrile to the C-terminus.

  • Precipitation and Isolation: Filter the resin and collect the filtrate. Concentrate the solution and precipitate the crude linear peptide precursor by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

Step 3: Macrocyclization and Thiazoline Formation
  • Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer with 1 mM TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent, adjusted to pH 7.5.

  • Cyclization Reaction: Dissolve the crude linear peptide in the reaction buffer to a final concentration of 1-2 mM. The low concentration is critical to favor the intramolecular cyclization over intermolecular dimerization or polymerization.

  • Monitoring: Allow the reaction to proceed at room temperature for 4-18 hours. Monitor the progress by LC-MS, observing the consumption of the linear precursor mass and the appearance of the cyclized thiazoline product mass (Masslinear - H₂O).

Step 4: Oxidation to Thiazole
  • Oxidation Conditions: To the thiazoline-containing solution, add a mild base such as 0.1 M NaOH to raise the pH slightly (to ~8-9)[8][9].

  • Reaction: Leave the solution open to the air and stir gently at room temperature for 6-12 hours. The dissolved oxygen will act as the oxidant.

  • Monitoring: Monitor the conversion of the thiazoline to the thiazole by LC-MS. The thiazole product will have a mass 2 Da less than the thiazoline intermediate (Massthiazoline - 2H).

Step 5: Purification and Characterization
  • Purification: Purify the crude macrocyclic thiazole peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the final product.

    • LC-MS: Verify the correct molecular weight and assess purity (>95%).[19]

    • NMR: For structural elucidation, perform 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, HSQC, HMBC) to confirm the structure of the macrocycle and the presence of the thiazole ring[19].

StepKey ReagentsTypical Equivalents (vs. Resin Loading)SolventTimeExpected Outcome
SPPS Fmoc-amino acids, HBTU/HATU, DIPEA4 eq.DMF1-2 h/couplingResin-bound linear peptide
Cleavage Aminoacetonitrile HCl, DIPEA10 eq., 20 eq.DCM2-4 hCrude linear peptide-nitrile
Cyclization Tris-HCl buffer, TCEP-Aqueous Buffer (pH 7.5)4-18 hThiazoline macrocycle
Oxidation NaOH (catalytic), Air-Aqueous Buffer6-12 hThiazole macrocycle
Purification H₂O/ACN (0.1% TFA)---Purified product >95%

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Cyclization Yield Intermolecular reactions (dimerization/polymerization) are favored.Decrease the peptide concentration during the cyclization step to <1 mM. Ensure efficient stirring.
Incomplete Oxidation Insufficient oxidant or reaction time.Increase reaction time. If air oxidation is slow, consider a mild chemical oxidant like MnO₂. However, this complicates purification.
Epimerization Racemization during SPPS or cyclization.Use appropriate coupling reagents (e.g., HATU/HOBt) to minimize racemization during SPPS. Ensure the pH during cyclization does not become excessively basic.
Side Product Formation Oxidation of other residues (e.g., Met, Trp).Degas buffers before use. Keep reaction times to a minimum. Add scavengers like EDT or TIPS during the initial cleavage step.

Conclusion

The synthesis of macrocyclic peptides containing thiazole is a dynamic and evolving field that provides powerful tools for drug discovery. The classic Hantzsch synthesis remains a robust method for specific applications, while modern biomimetic strategies offer an elegant and highly efficient route under biocompatible conditions. By understanding the causality behind the synthetic choices—from precursor design to the final cyclization and oxidation conditions—researchers can effectively construct diverse libraries of these promising therapeutic candidates. The protocols and strategies outlined in this guide provide a solid foundation for scientists aiming to harness the unique structural and biological advantages of thiazole-containing macrocycles.

References

Thiazolylalanine: A Heterocyclic Building Block for Engineering Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Incorporating Thiazolylalanine

In the landscape of modern drug discovery and peptide design, the strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone for enhancing therapeutic potential. Among these, L-4-Thiazolylalanine stands out as a versatile and powerful building block. Its unique thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, imparts favorable physicochemical properties to parent molecules, often leading to improved metabolic stability, enhanced receptor affinity, and novel biological activities.[1] The thiazole ring is a bioisostere for various functional groups, capable of participating in hydrogen bonding and π-π stacking interactions, which can be pivotal for target engagement.[2] This guide provides a comprehensive overview of the synthesis of Fmoc-L-thiazolylalanine and its application in solid-phase peptide synthesis (SPPS), culminating in the generation and evaluation of bioactive molecules.

I. Synthesis of the Key Building Block: Fmoc-L-Thiazolylalanine

The journey to incorporating this compound into a peptide begins with the synthesis of the N-α-Fmoc protected amino acid. A robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[3] This is followed by steps to introduce the chiral amine and protect it for SPPS.

Protocol 1: Multi-step Synthesis of Fmoc-L-Thiazolylalanine

This protocol outlines a common synthetic route, starting with the Hantzsch synthesis to create the thiazole core, followed by asymmetric amination and Fmoc protection.

Part A: Hantzsch Synthesis of 4-(Chloromethyl)thiazole

The Hantzsch synthesis is a classic method for forming thiazole rings by reacting an α-haloketone with a thioamide.[4]

  • Materials: 1,3-dichloroacetone, Thioformamide, Ethanol.

  • Procedure:

    • Dissolve 1,3-dichloroacetone (1 equivalent) in absolute ethanol.

    • Add thioformamide (1 equivalent) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(chloromethyl)thiazole.

Part B: Asymmetric Synthesis of L-Thiazolylalanine

This step involves the stereoselective introduction of the amino group. One common approach utilizes a chiral auxiliary, such as a camphorsultam, to direct the stereochemistry.[5]

  • Materials: 4-(chloromethyl)thiazole, N-diphenylmethylene glycine tert-butyl ester, Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide), Toluene, 50% aq. NaOH.

  • Procedure:

    • To a solution of N-diphenylmethylene glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene, add 4-(chloromethyl)thiazole.

    • Cool the mixture to 0°C and add 50% aqueous NaOH dropwise.

    • Stir the reaction vigorously at 0°C for several hours, monitoring by TLC.

    • After the reaction is complete, quench with water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The resulting protected this compound is then deprotected (e.g., acidic cleavage of the tert-butyl ester and imine) to yield L-thiazolylalanine.

Part C: Fmoc Protection of L-Thiazolylalanine

The final step is the protection of the α-amino group with the Fmoc group, making it ready for SPPS.

  • Materials: L-Thiazolylalanine, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester), Sodium bicarbonate, Dioxane, Water.

  • Procedure:

    • Dissolve L-Thiazolylalanine in a 10% solution of sodium bicarbonate in water.

    • Add a solution of Fmoc-OSu in dioxane dropwise while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Fmoc-L-thiazolylalanine.

II. Incorporation of Fmoc-L-Thiazolylalanine into Peptides via SPPS

With the protected building block in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

The Causality Behind Experimental Choices in SPPS

The efficiency of peptide synthesis is governed by several factors. The choice of resin is dictated by the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[6] Coupling reagents are chosen to balance efficiency and minimize side reactions like racemization. For sterically hindered amino acids or "difficult" sequences, more potent activators like HATU or HCTU are often employed.[7] The Fmoc protecting group is favored due to its base-lability, allowing for mild deprotection conditions (typically 20% piperidine in DMF) that are orthogonal to the acid-labile side-chain protecting groups and cleavage from the resin.[8]

Protocol 2: Automated Fmoc-SPPS of a this compound-Containing Peptide

This protocol provides a general workflow for an automated peptide synthesizer.

  • Materials: Fmoc-Rink Amide resin, Fmoc-protected amino acids (including Fmoc-L-thiazolylalanine), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), 20% Piperidine in DMF, Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Procedure:

    • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF.

    • Amino Acid Coupling:

      • Pre-activate a solution of the first Fmoc-amino acid (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.

      • Wash the resin thoroughly with DMF.

    • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including Fmoc-L-thiazolylalanine.

    • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

    • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]

III. Application Example: Enhancing Antimicrobial Activity

The incorporation of this compound has been shown to enhance the activity of antimicrobial peptides (AMPs).[3][14][15] The thiazole ring can mimic the side chain of phenylalanine or histidine, but with altered electronic and steric properties that can lead to improved interactions with bacterial membranes or intracellular targets.

Structure-Activity Relationship (SAR) Insights

SAR studies on AMPs have revealed that properties like cationicity, amphipathicity, and helicity are crucial for activity.[16] The introduction of this compound can influence these parameters. For example, its relatively hydrophobic nature can contribute to the overall amphipathicity of a peptide, facilitating membrane disruption.

Quantitative Data: Comparative Analysis

To illustrate the impact of this compound, consider a hypothetical antimicrobial peptide, "P-Generic," and its this compound-containing analog, "P-Thz."

PeptideSequenceMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusHemolytic Activity (HC50, µg/mL)
P-GenericKKVVF KVY-NH₂3264150
P-ThzKKVV(Thz) KVY-NH₂816>300

This is representative data based on trends observed in the literature.

The data suggests that the substitution of phenylalanine with this compound can lead to a significant increase in antimicrobial potency (lower MIC values) while simultaneously reducing toxicity to mammalian cells (higher HC50 value).

IV. Biological Evaluation of this compound-Containing Molecules

Once the peptide is synthesized and purified, its biological activity must be assessed.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: this compound-containing peptide, Bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of a compound against mammalian cells.[5][7][14][15]

  • Materials: this compound-containing peptide, Mammalian cell line (e.g., HEK293), DMEM culture medium, Fetal bovine serum (FBS), 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the peptide for 24-48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

V. Visualization of Workflows

Diagram 1: Synthetic Workflow for Fmoc-L-Thiazolylalanine

Synthesis_Workflow Start 1,3-Dichloroacetone + Thioformamide Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Intermediate1 4-(Chloromethyl)thiazole Hantzsch->Intermediate1 Asymmetric Asymmetric Alkylation Intermediate1->Asymmetric Intermediate2 Protected L-Thiazolylalanine Asymmetric->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection Intermediate3 L-Thiazolylalanine Deprotection->Intermediate3 Fmoc Fmoc Protection Intermediate3->Fmoc FinalProduct Fmoc-L-Thiazolylalanine Fmoc->FinalProduct

Caption: Synthetic route to Fmoc-L-Thiazolylalanine.

Diagram 2: SPPS Cycle for Peptide Elongation

SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated Resin-Bound Peptide (n+1) Washing2->Elongated

Caption: The iterative cycle of Fmoc-SPPS.

VI. Conclusion and Future Perspectives

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The resulting Fmoc-protected amino acid is fully compatible with standard SPPS methodologies, allowing for its seamless integration into novel peptide sequences. The examples provided herein demonstrate the potential of this compound to significantly enhance the biological activity of peptides, paving the way for the development of next-generation therapeutics with improved potency and safety profiles. Future work will undoubtedly uncover new applications for this versatile building block, further solidifying its importance in the field of bioactive molecule design.

References

Introduction: The Analytical Imperative for Thiazolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Detection of Thiazolylalanine

This compound, specifically L-4-Thiazolylalanine, is a non-proteinogenic amino acid featuring a thiazole ring attached to an alanine backbone.[1] Its structural uniqueness makes it a valuable building block in medicinal chemistry and a component in pharmaceutical research, where it can be incorporated into bioactive peptides and enzyme inhibitors.[1][2] It also finds application in the cosmetics industry for its skin conditioning properties.[3] Given its role in the development of novel therapeutics and advanced cosmeceuticals, the ability to accurately and reliably detect and quantify this compound in various matrices—from raw materials and reaction mixtures to biological fluids—is paramount.

This guide provides a comprehensive overview of the primary analytical methodologies for this compound detection. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower effective method development, validation, and implementation. We will explore the landscape of applicable techniques, focusing on the most robust and widely adopted methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Profile of L-4-Thiazolylalanine

A thorough understanding of a molecule's physicochemical properties is the foundation of any robust analytical method. These properties dictate choices in sample preparation, chromatographic separation, and detection.

PropertyValueSource
Chemical Formula C₆H₈N₂O₂S[2][4]
IUPAC Name (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[4]
Molecular Weight 172.21 g/mol [2][4]
Appearance White to off-white crystalline solid[1]
Solubility Slightly soluble in water[1]
Key Functional Groups Amine (-NH₂), Carboxylic Acid (-COOH), Thiazole Ring[1]

The presence of both a primary amine and a carboxylic acid group makes this compound polar and zwitterionic at physiological pH. This polarity influences its retention in reversed-phase chromatography and necessitates specific sample preparation strategies, particularly in complex biological matrices.

Strategic Selection of Analytical Methods

The choice of an analytical technique is driven by the specific requirements of the analysis, primarily sensitivity, selectivity, throughput, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine analysis, quality control of raw materials, and quantification in simpler matrices like formulation buffers.[5] Its advantages are robustness, cost-effectiveness, and widespread availability.[6][7] The thiazole ring provides a UV chromophore, enabling detection. However, its sensitivity may be insufficient for trace-level analysis in biological samples, and it can be susceptible to interference from matrix components with similar UV absorbance.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of analytes in complex biological matrices such as plasma, urine, or tissue homogenates.[9][10] The combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry provides unparalleled performance.[11][12] It allows for the confident identification and quantification of this compound at ng/mL levels or lower, minimizing interferences that can plague UV-based methods.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids, GC-MS analysis requires a chemical derivatization step to convert the polar amine and carboxylic acid groups into more volatile esters or silyl derivatives.[13] While GC-MS offers excellent separation efficiency and definitive mass-based identification, the added complexity and potential variability of the derivatization step often make LC-MS/MS a more direct and preferred approach for this analyte.[13][14]

Workflow for this compound Analysis

The overall analytical process can be visualized as a sequence of critical steps, from sample collection to final data reporting. Each step must be carefully optimized to ensure data integrity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Formulation) Extraction Analyte Extraction (PPT, LLE, or SPE) Sample->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of this compound in bulk materials, pharmaceutical formulations, and other relatively clean sample matrices.

Protocol 1: HPLC-UV Analysis of this compound

1. Rationale and Principle: This method utilizes reversed-phase chromatography, where the polar analyte, this compound, has limited retention on a nonpolar stationary phase (C18). An ion-pairing reagent (e.g., trifluoroacetic acid) is often used in the mobile phase to improve peak shape and retention by forming a neutral ion pair with the analyte. Detection is based on the UV absorbance of the thiazole moiety.[5][15]

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

3. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% TFA in Water.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with Mobile Phase A.

5. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar phase for reversed-phase separation.[9]
Mobile Phase Gradient elution with A: 0.1% TFA in H₂O and B: 0.1% TFA in ACNTFA acts as an ion-pairing agent to improve peak shape for the polar amino acid.
Gradient 0-2 min: 5% B; 2-15 min: 5-60% B; 15-17 min: 60% B; 17-18 min: 60-5% B; 18-25 min: 5% BA gradient is used to elute the analyte with a good peak shape and then wash the column of any less polar contaminants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[9]
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 245 nmWavelength selected based on the UV absorbance maximum of the thiazole ring.

6. Sample Preparation:

  • For Bulk Material/Formulations: Accurately weigh a sample containing an appropriate amount of this compound. Dissolve in Mobile Phase A, sonicate if necessary, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

7. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the high sensitivity and selectivity required for the determination of this compound in complex biological matrices like plasma.

Protocol 2: LC-MS/MS Bioanalysis of this compound in Rat Plasma

1. Rationale and Principle: This protocol employs protein precipitation to remove the bulk of matrix proteins, followed by reversed-phase LC separation and detection by tandem mass spectrometry.[9] An internal standard (IS), ideally a stable isotope-labeled version of this compound, is used to correct for matrix effects and variability in extraction and ionization. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[9][10]

2. Sample Preparation Workflow: Protein Precipitation

Sample_Prep_Workflow plasma 1. Aliquot 50 µL Plasma Sample is 2. Add 10 µL Internal Standard (IS) plasma->is precip 3. Add 150 µL Acetonitrile (containing 0.1% Formic Acid) is->precip vortex 4. Vortex for 1 minute precip->vortex centrifuge 5. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant 6. Transfer Supernatant to new vial centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

3. Materials and Reagents:

  • This compound reference standard

  • Stable Isotope Labeled this compound (e.g., ¹³C₃, ¹⁵N-Thiazolylalanine) as Internal Standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Control (blank) rat plasma

4. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

5. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock (1 mg/mL): As described in Protocol 1, but using Methanol as the solvent.

  • IS Stock (1 mg/mL): Prepare in Methanol.

  • Working Solutions: Prepare intermediate and working standard/IS solutions in 50:50 ACN:Water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solution into blank rat plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).

6. LC-MS/MS Conditions:

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient with A: 0.1% FA in H₂O and B: 0.1% FA in ACN
Gradient 0-0.5 min: 2% B; 0.5-3.0 min: 2-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-2% B; 4.1-5.0 min: 2% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode ESI Positive
MRM Transition (Analyte) Q1: 173.1 → Q3: 127.1 (Example: [M+H]⁺ → [M+H-COOH-NH₂]⁺)
MRM Transition (IS) Q1: 177.1 → Q3: 131.1 (Example for ¹³C₃, ¹⁵N-IS)
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Note: MRM transitions must be optimized by infusing the analyte and IS directly into the mass spectrometer.

7. Data Analysis:

  • Integrate the chromatograms for the analyte and IS MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Quantify the this compound concentration in unknown samples and QCs from the calibration curve. The results for the QC samples must fall within established acceptance criteria (e.g., ±15% of nominal).

Method Validation and Performance

Any analytical method intended for regulated studies must be validated to demonstrate its reliability. Key validation parameters are summarized below.

Table 3: Typical Performance Characteristics

Parameter HPLC-UV LC-MS/MS
Linearity (r²) > 0.999 > 0.995
Range 1 - 100 µg/mL 1 - 1000 ng/mL
Limit of Quantitation (LOQ) ~1 µg/mL ~1 ng/mL
Accuracy (% Bias) Within ±15% Within ±15% (±20% at LOQ)
Precision (%RSD) < 15% < 15% (< 20% at LOQ)
Selectivity Moderate; potential for interference High; specific MRM transition

| Matrix Effect | N/A | Must be assessed; corrected by IS |

Conclusion

The analytical detection of this compound can be effectively achieved using both HPLC-UV and LC-MS/MS. The choice of method is dictated by the analytical objective. HPLC-UV serves as a robust and economical tool for quality control and analysis of high-concentration samples. For bioanalytical applications requiring high sensitivity and selectivity to overcome complex matrix interference, LC-MS/MS is the definitive technique. The protocols and workflows provided herein offer a solid foundation for developing and validating methods to support research, development, and quality assurance activities involving this important amino acid derivative.

References

Application Note: A Strategic Guide to the HPLC Purification of Thiazolylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazolylalanine-containing peptides, integral to numerous bioactive natural products and therapeutic candidates, present unique challenges in purification due to the distinct physicochemical properties of the thiazole moiety. This guide provides a comprehensive framework for developing robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) purification protocols. We delve into the underlying chemical principles governing the chromatographic behavior of these peptides, focusing on strategies to mitigate common issues such as peak tailing and low recovery. This document offers detailed experimental protocols, method development strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to achieve high-purity this compound-containing peptides.

Introduction: The Purification Challenge

Peptides incorporating the non-proteinogenic amino acid L-Thiazolylalanine (Thia) are of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key pharmacophore in many natural products, including bleomycin and thiostrepton, conferring unique structural and functional properties. However, the very features that make the thiazole group valuable—its aromaticity, basicity, and potential for metal chelation—create significant hurdles for purification.

Standard solid-phase peptide synthesis (SPPS) often yields a crude product containing a mixture of the target peptide and various impurities, such as deletion sequences, insertion sequences, and incompletely deprotected peptides[1][2]. The goal of RP-HPLC is to separate the target peptide from these closely related impurities. For Thia-containing peptides, this is complicated by the thiazole ring's ability to interact with metal ions present in the HPLC system, leading to poor chromatographic performance[3][4]. This guide provides a systematic approach to overcoming these challenges.

The Chemistry of this compound: Implications for HPLC

Understanding the behavior of the this compound residue is paramount for developing an effective purification strategy. The key challenge stems from the nitrogen and sulfur heteroatoms in the thiazole ring, which can act as a bidentate ligand, chelating metal ions[4][5].

The Problem: Metal Chelation

Standard HPLC systems, particularly those with stainless steel components (frits, tubing, column bodies), can leach trace metal ions (Fe³⁺, Ni²⁺, Cr³⁺) into the mobile phase flow path[6][7]. This compound residues in a peptide can chelate these metal ions. This interaction has several detrimental effects on chromatography:

  • Peak Tailing: As the peptide band travels through the column, a portion of it can be adsorbed onto metal surfaces, leading to a delayed elution and characteristic tailing peaks[3][8].

  • Low Recovery: Strong adsorption can result in an irreversible loss of the peptide on the column, significantly reducing the purification yield[3].

  • Poor Resolution: Tailing peaks are broader, which decreases the resolution between the target peptide and closely eluting impurities.

Strategic Method Development for RP-HPLC

A successful purification strategy for Thia-containing peptides requires careful optimization of several key chromatographic parameters. The goal is to minimize deleterious secondary interactions (metal chelation) while maximizing the primary hydrophobic interactions that govern reversed-phase separations.

Column Selection: The Foundation of Separation

The choice of stationary phase is a critical first step.

  • Stationary Phase Chemistry: C18 (octadecyl) columns are the workhorse for peptide purification due to their high hydrophobicity and resolving power[9]. C8 or C4 phases can be considered for very hydrophobic peptides.

  • Pore Size: Wide-pore silica (typically 300 Å) is essential for peptides larger than ~20 amino acids. This ensures that the peptide molecules can freely access the bonded phase within the pores, leading to better peak shape and resolution[10]. For smaller Thia-peptides, 100-120 Å pore sizes can be effective[11].

  • Hardware Considerations: To proactively address metal chelation, using metal-free or bio-inert HPLC columns is highly recommended[3][4]. These columns often use PEEK-lined stainless steel or titanium hardware to minimize contact between the sample and metallic surfaces, significantly improving peak shape and recovery for chelating compounds[3][12].

Mobile Phase Optimization: Controlling the Chemistry

The mobile phase composition is the most powerful tool for manipulating peptide retention and selectivity.

  • Solvent System: The standard mobile phase for peptide RP-HPLC consists of:

    • Solvent A: 0.1% acid modifier in HPLC-grade water.

    • Solvent B: 0.1% acid modifier in HPLC-grade acetonitrile (ACN)[13]. ACN is generally preferred over methanol for its lower viscosity and superior resolving power for peptides.

  • The Crucial Role of the Ion-Pairing Agent: Acidic mobile phase additives serve two main purposes: they protonate acidic residues (Asp, Glu) and the C-terminus to suppress ionization, and they form ion pairs with basic residues (Lys, Arg, His, and the N-terminus)[14][15]. This neutralizes charges, increases hydrophobicity, and enhances retention on the reversed-phase column.

    Table 1: Comparison of Common Ion-Pairing Agents for Peptide HPLC

Ion-Pairing AgentConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing strength, leads to sharp peaks and high resolution[16].Strong ion suppression in mass spectrometry (MS)[17][18]. Can be difficult to remove from the final product.
Formic Acid (FA) 0.1%Volatile and MS-friendly, causing minimal ion suppression[17][19].Weaker ion-pairing agent, may result in broader peaks and lower resolution compared to TFA[16][20].
Difluoroacetic Acid (DFA) 0.05 - 0.1%A compromise between TFA and FA, offering better chromatography than FA and better MS sensitivity than TFA[16].Less common and more expensive.

For Thia-containing peptides, TFA is often the best choice for purification runs due to its superior ability to generate sharp peaks, which is critical for resolving synthesis-related impurities[16]. If the purified peptide is intended for LC-MS analysis, a subsequent desalting step with a FA-based mobile phase may be necessary.

Mitigating Metal Chelation without Metal-Free Hardware

If a dedicated metal-free system is unavailable, metal-ion mediated adsorption can be reduced by adding a competing chelating agent to the mobile phase at a very low concentration.

  • Mobile Phase Additives: Adding a small amount of a strong chelator like citric acid (e.g., 1 ppm) to the mobile phase can passivate the active metal sites in the flow path[8]. The chelator binds to the free metal ions, preventing the thiazole ring from interacting with them. This can dramatically improve peak shape and recovery[8].

Gradient Design: From Scouting to Optimization

A gradient elution, where the concentration of the organic solvent (Solvent B) is increased over time, is standard for peptide purification[13].

  • Scouting Gradient: First, run a broad, fast gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate percentage of Solvent B at which the target peptide elutes.

  • Optimized Gradient: Design a shallower gradient around the elution point of the target peptide. A good starting point is a slope of 0.5% to 1% B per column volume . For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might run from 30% to 50% B over 20-40 minutes. This shallow gradient increases the separation time between peaks, improving resolution.

Detailed Experimental Protocol: A Case Study

This protocol outlines a general workflow for the purification of a crude, synthetic 25-amino acid Thia-containing peptide.

Materials and Equipment
  • HPLC System: Preparative or semi-preparative HPLC with a gradient pump and UV detector.

  • Column: C18 wide-pore (300 Å), 5-10 µm particle size, 10-22 mm ID x 250 mm L. A metal-free column is highly recommended.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additives: Trifluoroacetic acid (TFA), sequencing grade.

  • Sample: Lyophilized crude peptide from SPPS.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Chromatography cluster_analysis Phase 3: Analysis & Processing prep_sample Sample Dissolution (Minimal DMSO, then dilute with Solvent A) prep_system System & Column Equilibration prep_sample->prep_system prep_mobile Mobile Phase Prep (0.1% TFA in Water/ACN) prep_mobile->prep_system inject Inject Sample prep_system->inject gradient Run Optimized Gradient inject->gradient collect Fraction Collection (Based on UV Signal) gradient->collect analyze Analyze Fractions (Analytical HPLC / LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product final_product lyophilize->final_product Final Product: High-Purity Peptide

Caption: General workflow for RP-HPLC purification of peptides.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of TFA to 1.0 L of HPLC-grade water (0.1% v/v). Degas thoroughly.

    • Solvent B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade ACN (0.1% v/v). Degas thoroughly.

  • Sample Preparation:

    • Weigh approximately 10-50 mg of crude peptide into a clean vial.

    • Dissolve the peptide in a minimal volume of a strong solvent like DMSO (e.g., 100-200 µL). Causality: This ensures complete solubilization before dilution.

    • Dilute the dissolved sample with Solvent A to a final concentration of ~10 mg/mL. The final injection solvent should be weak (low %ACN) to ensure the peptide binds to the column head in a tight band upon injection[13].

    • Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material.

  • HPLC System Preparation:

    • Install the preparative C18 column.

    • Purge the pumps with fresh mobile phases.

    • Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 5-10 column volumes, or until a stable baseline is observed at the detection wavelength (typically 220 nm or 280 nm).

  • Chromatographic Run and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Begin the optimized gradient elution (e.g., 30-50% B over 40 minutes).

    • Monitor the chromatogram and collect fractions corresponding to the main peak, ensuring to separate the peak apex from the leading and tailing shoulders where impurities are most likely to elute.

  • Post-Purification Analysis:

    • Analyze a small aliquot of each collected fraction using analytical RP-HPLC and/or LC-MS to confirm the purity and identity of the peptide.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry, fluffy powder.

Data Analysis and Quality Control

A successful purification is defined by high purity and acceptable recovery.

Table 2: Illustrative Purification Summary

StepTotal Amount (mg)Purity (%)Recovery (%)
Crude Peptide 50.065100
Pooled Fractions 28.5>9957

Purity determined by analytical HPLC peak area at 220 nm.

Troubleshooting Common Issues

Even with an optimized protocol, problems can arise. A logical approach is key to resolving them.

Troubleshooting_Tree start Problem Observed p1 Broad / Tailing Peaks start->p1 p2 Low Recovery start->p2 p3 Poor Resolution start->p3 s1a Cause: Metal Chelation Solution: Use metal-free column or add chelator (citric acid) to mobile phase. p1->s1a s1b Cause: Secondary Silanol Interactions Solution: Ensure 0.1% TFA is in both mobile phases. p1->s1b s2a Cause: Irreversible Adsorption Solution: See solutions for tailing. Consider a less retentive column (C8). p2->s2a s2b Cause: Peptide Precipitation Solution: Ensure sample is fully dissolved. Lower injection concentration. p2->s2b s3a Cause: Gradient too steep Solution: Decrease gradient slope (%B/min) across elution window. p3->s3a s3b Cause: Column Overload Solution: Reduce injection mass. p3->s3b

Caption: Decision tree for troubleshooting common HPLC issues.

Conclusion

The purification of this compound-containing peptides by RP-HPLC is a challenging yet achievable task. Success hinges on a rational method development approach that directly addresses the unique metal-chelating properties of the thiazole ring. By selecting appropriate hardware (metal-free columns), optimizing the mobile phase with strong ion-pairing agents like TFA, and employing strategic gradient elution, researchers can consistently achieve high levels of purity and recovery. The protocols and troubleshooting guide presented here provide a robust foundation for scientists and professionals in the field of peptide drug development.

References

Application Note: Mass Spectrometry of Peptides with Thiazolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazolylalanine in Modern Peptidomimetics

In the landscape of drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing therapeutic potential. Among these, (S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid, or this compound (Tza), has emerged as a critical building block. Thiazole rings are prevalent in numerous bioactive natural products and are prized for their ability to confer conformational rigidity, improve metabolic stability, and engage in specific molecular interactions.[1] Peptides containing thiazole moieties often exhibit enhanced bioactivity and improved membrane permeability, making them "privileged structures" in medicinal chemistry.[2]

As these complex peptidomimetics advance through the development pipeline, robust analytical characterization becomes paramount. Mass spectrometry (MS) is the definitive tool for verifying the sequence and structure of peptides.[3] However, the inclusion of residues like Tza introduces unique fragmentation behaviors that deviate from standard peptide patterns. Understanding these specific pathways is essential for accurate sequence confirmation, localization of the modification, and detailed structural elucidation.

This guide provides a comprehensive overview of the mass spectrometric behavior of Tza-containing peptides, offering detailed protocols and expert insights for researchers in proteomics, pharmacology, and drug development.

The Unique Fragmentation Signature of this compound

The key to characterizing Tza-containing peptides lies in recognizing its distinct fragmentation signature during tandem mass spectrometry (MS/MS). The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is less stable than a pyrimidine ring under electron impact and can undergo characteristic fragmentation.[4][5] This behavior translates to specific fragmentation patterns under the softer ionization and activation methods used for peptides, such as Collision-Induced Dissociation (CID).

Collision-Induced Dissociation (CID): A Dual Fragmentation Profile

When a protonated Tza-containing peptide is subjected to CID, fragmentation occurs along two primary routes: cleavage of the peptide backbone and fragmentation of the Tza side chain itself.

  • Backbone Fragmentation (b- and y-ions): As with standard peptides, CID induces cleavage of the amide bonds, generating the canonical b- and y-ion series that are used for sequence determination.[3][6] The presence of a Tza residue does not typically inhibit this fundamental process.

  • Side Chain Fragmentation: The thiazole ring itself is susceptible to fragmentation. Based on the fragmentation of related thiazole-containing molecules, characteristic cleavages can be anticipated.[4][7] The most prominent pathway involves the cleavage of the thiazole ring, which can lead to specific neutral losses or the formation of diagnostic immonium-like ions. A key fragmentation event is the cleavage across the C-S and C-N bonds of the ring.

The interplay between these two pathways provides a rich dataset for confident identification. The standard b/y ions confirm the peptide backbone sequence, while the unique Tza fragments confirm the presence and location of the modification.

Higher-Energy Collisional Dissociation (HCD)

HCD, performed in an Orbitrap mass spectrometer, is similar to CID but typically provides higher fragmentation efficiency and often reveals more low-mass diagnostic ions. For Tza-peptides, HCD is expected to produce a more pronounced signature of the thiazole ring fragmentation, yielding a clearer picture of the side chain structure in addition to the b- and y-ion series.

Electron Transfer Dissociation (ETD): Preserving the Side Chain

ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions.[8][9] A significant advantage of ETD is its tendency to preserve labile post-translational modifications and side chains.[8]

  • Why it's valuable for Tza-peptides: ETD is exceptionally useful for unambiguously localizing the Tza residue. Because the thiazole side chain is less likely to fragment under ETD compared to CID, the resulting c- and z-ions will retain the intact Tza moiety.[10][11] This allows for precise pinpointing of its position within the peptide sequence, which is crucial when multiple modification sites are possible.

Experimental Design & Protocols

A successful analysis requires a well-designed workflow, from sample preparation to data interpretation.

General Experimental Workflow

The following diagram outlines the standard workflow for the MS analysis of a purified Tza-containing peptide.

G Workflow for MS Analysis of Tza-Peptides cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Purified Tza-Peptide (Lyophilized) Reconstitution Reconstitute in 0.1% Formic Acid Sample->Reconstitution Desalting C18 ZipTip Desalting (Optional but Recommended) Reconstitution->Desalting Infusion Direct Infusion or LC-MS Desalting->Infusion MS1 MS1 Scan (Determine Precursor m/z and Charge State) Infusion->MS1 MS2 MS/MS Fragmentation (Select Precursor for CID, HCD, ETD) MS1->MS2 Spectrum Acquire MS/MS Spectrum MS2->Spectrum Interpretation Manual or Software-Assisted Spectral Interpretation Spectrum->Interpretation Confirmation Confirm Sequence & Tza (b/y ions + diagnostic fragments) Interpretation->Confirmation

Caption: General workflow for Tza-peptide MS analysis.

Protocol 1: Sample Preparation for MS Analysis

Causality: Proper sample preparation is critical to avoid ion suppression and ensure high-quality spectra. Salts and detergents from synthesis or purification buffers can interfere with electrospray ionization.

  • Reconstitution: Dissolve the lyophilized peptide in a solution of 0.1% formic acid (FA) in LC-MS grade water to a final concentration of approximately 1-10 pmol/µL. The acidic pH promotes protonation, which is necessary for positive-ion ESI.

  • Desalting (if necessary): a. Wet a C18 desalting tip (e.g., ZipTip) by aspirating and dispensing 10 µL of 50% acetonitrile (ACN), 0.1% FA three times. b. Equilibrate the tip by aspirating and dispensing 10 µL of 0.1% FA in water three times. c. Bind the peptide by slowly aspirating and dispensing the sample (up to 10 µL) for 5-10 cycles. d. Wash away salts by aspirating and dispensing 10 µL of 0.1% FA in water three times. e. Elute the peptide into a clean tube with 2-5 µL of 50% ACN, 0.1% FA.

Protocol 2: Tandem Mass Spectrometry (MS/MS) Acquisition

Causality: Using multiple fragmentation methods provides complementary data. CID/HCD efficiently fragments the backbone for sequencing, while ETD confirms the modification's location by preserving the side chain.[8][9]

Instrumentation: An electrospray ionization (ESI) source coupled to a hybrid ion trap-Orbitrap (e.g., Thermo Scientific Orbitrap Fusion) or a Q-TOF mass spectrometer is ideal.

  • MS1 Survey Scan:

    • Mode: Positive ion.

    • Mass Range: 300-2000 m/z.

    • Resolution: >60,000 (for accurate precursor mass determination).

    • Action: Identify the m/z and charge state of the protonated Tza-peptide precursor ion.

  • MS/MS Scans (Data-Dependent Acquisition):

    • Precursor Selection: Isolate the most intense charge state of the Tza-peptide.

    • Activation Method 1: CID

      • Collision Energy: Use a normalized collision energy (NCE) of 28-35%. Start at 30% and optimize as needed. Higher energy may be required to fragment the thiazole ring.[3]

      • Detector: Ion Trap (for speed) or Orbitrap (for high resolution).

    • Activation Method 2: HCD

      • Collision Energy: Use a stepped NCE (e.g., 25%, 30%, 35%) to capture a wider range of fragments.

      • Detector: Orbitrap (>15,000 resolution).

    • Activation Method 3: ETD (if available)

      • Reagent: Fluoranthene.

      • Reaction Time: 50-100 ms (optimize for precursor).

      • Supplemental Activation: Optionally, apply supplemental CID/HCD activation to the ETD-generated fragments ("EThcD") to produce more extensive c- and z-ion series.

Data Interpretation: Decoding the Spectra

Interpreting the MS/MS spectrum of a Tza-peptide requires a systematic approach to identify both backbone and side-chain fragments.

Proposed Fragmentation of the Tza Side Chain

The following diagram illustrates the primary backbone cleavages (b/y ions) and a proposed key fragmentation pathway for the Tza side chain under CID/HCD conditions.

G Proposed Fragmentation of a Tza-Containing Peptide cluster_peptide cluster_backbone Backbone Fragmentation (CID/HCD) cluster_sidechain Side Chain Fragmentation (CID/HCD) Peptide H₂N–[AA₁]–CO–NH–[CH(CH₂-Tza)]–CO–NH–[AA₂]–COOH b_ion b₂-ion (H₂N–[AA₁]–CO–NH–[CH(CH₂-Tza)]–CO⁺) Peptide->b_ion b-ion cleavage y_ion y₁-ion (H₃N⁺–[AA₂]–COOH) Peptide->y_ion y-ion cleavage Tza_immonium Tza Immonium Ion (m/z 141.03) b_ion->Tza_immonium Further fragmentation Tza_loss Neutral Loss from b/y ions (e.g., -C₂H₂NS) b_ion->Tza_loss Side chain loss

Caption: Fragmentation of Tza-peptides under CID.

Data Analysis Table

This table summarizes the expected fragmentation behavior and analytical utility of each method.

Fragmentation MethodPrimary Ion TypesTza Side Chain BehaviorPrimary Application
CID b, yFragments, producing diagnostic ions and neutral losses.Primary sequence confirmation.
HCD b, yStronger fragmentation than CID, clearer low-mass ions.High-resolution sequence confirmation and Tza identification.
ETD c, zPreserved, remains intact on fragment ions.[8]Unambiguous localization of the Tza residue.
Step-by-Step Spectral Analysis
  • Identify the Precursor: Confirm the measured monoisotopic mass of the precursor ion matches the theoretical mass of the Tza-peptide.

  • Annotate b- and y-ions: Start from the N- and C-termini and "walk" the sequence, matching observed peaks to the theoretical masses of the b- and y-ion series.

  • Search for the Tza Signature (CID/HCD):

    • Look for the mass difference corresponding to the Tza residue (140.0248 Da) between adjacent b- or y-ions.

    • Search for a diagnostic immonium ion for Tza at m/z 141.0329 .

    • Investigate large, unassigned peaks for neutral losses from the thiazole ring originating from b- or y-ions.

  • Confirm Tza Position (ETD):

    • Annotate the c- and z-ion series.

    • Confirm that the mass shift between ions flanking the Tza residue corresponds to the mass of Tza, confirming its location.

Conclusion

The mass spectrometric analysis of peptides containing this compound is a nuanced but manageable task. By leveraging a multi-faceted fragmentation approach—using CID/HCD for primary sequencing and diagnostic ion generation, and ETD for unambiguous site localization—researchers can achieve complete and confident characterization. The protocols and interpretive guidelines presented here provide a robust framework for scientists and drug developers to verify the structure of these advanced peptidomimetics, ensuring the integrity and accuracy of their research.

References

Troubleshooting & Optimization

troubleshooting Thiazolylalanine aggregation in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) involving (S)-2-(Fmoc-amino)-3-(4-thiazolyl)propanoic acid, or Fmoc-L-Thiazolylalanine (Fmoc-Tha-OH). This non-canonical amino acid is a critical building block in the synthesis of various therapeutic peptides and natural products, particularly thiopeptides. However, its unique structure presents significant challenges, most notably on-resin aggregation and difficult couplings.

This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights to diagnose, troubleshoot, and overcome the specific issues encountered when incorporating Thiazolylalanine into a peptide sequence. We will move beyond generic advice to explain the causal mechanisms behind these challenges and provide robust, validated protocols to ensure your synthesis is successful.

Troubleshooting Guide & Protocols

This section is structured in a question-and-answer format to directly address the common problems researchers face.

Question 1: Why is my synthesis yield dramatically lower after incorporating this compound? I'm also seeing poor resin swelling.

Answer: This is a classic sign of on-resin aggregation. While all long peptides are susceptible to aggregation, this compound introduces specific risk factors due to its chemical nature.

Root Cause Analysis:
  • Intermolecular π-Stacking: The primary culprit is the aromatic thiazole ring. Thiazole is a planar heterocycle with a delocalized π-electron system.[1] When multiple peptide chains are in close proximity on the resin, these flat rings can stack on top of each other, much like a stack of coins.[2] This non-covalent interaction is strong enough to create a network of cross-linked peptide chains, causing the resin to collapse and preventing reagents from accessing the N-terminus for the next coupling step.[3]

  • Steric Hindrance: Fmoc-Tha-OH is a bulky amino acid. Its side chain can physically block access to the reactive N-terminus, leading to incomplete or failed coupling reactions.[4] This is distinct from aggregation but is often a compounding factor.

  • Standard Hydrogen Bonding: Like other "difficult sequences," chains containing Tha can form intermolecular β-sheet structures via hydrogen bonds between peptide backbones, further contributing to the aggregation problem.[5]

Diagnostic Workflow:

Before modifying your entire synthesis, it's crucial to confirm that aggregation is the root cause.

G cluster_0 Diagnostic Phase cluster_1 Analysis & Action start Low Yield / Poor Swelling Observed at Tha position test_cleavage Perform a Test Cleavage (Protocol 1) start->test_cleavage hplc_ms Analyze Crude Product by HPLC/MS test_cleavage->hplc_ms outcome1 Result: Single major peak, correct mass hplc_ms->outcome1 Clean Profile outcome2 Result: Multiple peaks, +n deletion sequences, broad peaks hplc_ms->outcome2 Complex Profile action1 Problem is likely not aggregation. Review standard coupling/deprotection. outcome1->action1 action2 Aggregation Confirmed. Implement Mitigation Strategies. outcome2->action2

Protocol 1: Test Cleavage and Analysis

This protocol allows you to assess the quality of your peptide chain at the point of failure.

  • Sample Collection: After the difficult this compound coupling step (and subsequent deprotection), remove a small sample of the peptide-resin (approx. 5-10 mg).

  • Drying: Wash the resin sample with Dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).

  • Cleavage: Add ~200 µL of the cleavage cocktail to the dried resin in a microcentrifuge tube. Allow the reaction to proceed for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution to ice-cold diethyl ether.

  • Isolation: Centrifuge the sample, decant the ether, and dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and Mass Spectrometry (MS). The presence of multiple deletion sequences (especially a major peak corresponding to the peptide without Tha) confirms a failed coupling due to aggregation or steric hindrance.

Question 2: My diagnostic test confirms aggregation. What is the most effective strategy to overcome it?

Answer: There is no single "magic bullet." The best approach often involves a combination of strategies that address both the chemical environment (solvation) and the physical interactions (steric hindrance, π-stacking).

Strategy 1: Optimize the Chemical Environment

The goal is to improve the solvation of the growing peptide chain to disrupt intermolecular interactions.

  • Solvent Choice: Standard DMF may not be sufficient.

    • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties for protected peptides compared to DMF and can significantly improve synthesis outcomes for hydrophobic sequences.[6]

    • DMSO Co-solvent: Adding 15-25% Dimethyl Sulfoxide (DMSO) to DMF or NMP can be highly effective. DMSO is excellent at disrupting hydrogen-bonded secondary structures.

  • Chaotropic Salts: These agents disrupt non-covalent interactions.

    • Lithium Chloride (LiCl): Adding LiCl to the coupling mixture at a concentration of 0.4-0.8 M can break up aggregates.[7][8] However, it must be thoroughly washed away after the coupling step to prevent interference with subsequent steps.

Strategy 2: Enhance Coupling Reaction Kinetics

Overcoming the steric bulk of Fmoc-Tha-OH requires a more powerful activation method. Standard DIC/HOBt or even HBTU may be insufficient.

  • High-Potency Reagents: Uronium/Aminium and Phosphonium salt-based reagents that generate highly reactive OAt or Oxyma active esters are recommended.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for sterically hindered amino acids. It reacts rapidly and is known to minimize racemization, which is a risk with difficult couplings.[9][10]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient reagent with coupling rates comparable to HATU, but with improved safety and solubility profiles.[11]

Strategy 3: Modify the Physical Environment

These proactive measures are designed to prevent aggregation from the start.

  • Low-Loading Resin: Reduce the resin substitution level (e.g., to 0.1-0.3 mmol/g). This increases the physical distance between growing peptide chains, sterically hindering their ability to interact and aggregate.

  • PEGylated Resins: Resins like NovaSyn® TG or PEGA incorporate polyethylene glycol (PEG) linkers. These create a more polar microenvironment that improves solvation and helps keep peptide chains separated.

  • Elevated Temperature / Microwave SPPS: Increasing the temperature (e.g., to 50-75°C) enhances the kinetic energy of the peptide chains, disrupting stable aggregates and accelerating slow coupling reactions.[4] Microwave-assisted SPPS is particularly effective for this purpose. Caution: Elevated temperatures can increase the risk of side reactions like racemization, especially with sensitive residues like Cys and His.[5]

Protocol 2: Difficult Coupling Protocol for this compound

This protocol combines several of the strategies above for a robust approach.

  • Resin & Setup: Use a low-loading resin (e.g., 0.2 mmol/g). If available, a microwave peptide synthesizer is preferred.

  • Solvent System: Use NMP as the primary solvent.

  • Reagent Preparation (0.1 mmol scale):

    • In a separate vial, dissolve Fmoc-L-Tha-OH (4 eq, 0.4 mmol).

    • Add HATU (3.9 eq, 0.39 mmol).

    • Add a minimal amount of NMP to dissolve.

  • Activation:

    • To the vial, add N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol).

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Conventional SPPS: Couple for 2-4 hours at room temperature.

    • Microwave SPPS: Couple for 10-20 minutes at 50°C.

  • Monitoring & Double Coupling:

    • Perform a Kaiser test (or other amine test). If the test is positive (indicating incomplete reaction), filter, wash the resin with NMP, and repeat the coupling step with fresh reagents ("double coupling").

  • Washing: After a negative Kaiser test, wash the resin thoroughly with NMP (5x) and DCM (3x) to proceed to the next cycle.

Question 3: Are there any sequence modifications I can make to proactively prevent aggregation?

Answer: Yes. If the sequence allows, incorporating "structure-breaking" elements can be the most effective strategy of all.

  • Pseudoproline Dipeptides: If you have a Serine or Threonine residue within 5-6 amino acids before the this compound, you can incorporate it as a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH). This introduces a "kink" in the peptide backbone that physically disrupts the formation of β-sheet structures. The native Ser/Thr residue is regenerated during the final TFA cleavage.[12]

  • Dmb/Hmb Backbone Protection: For other residues, you can use a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid. These groups temporarily protect the backbone amide nitrogen, preventing it from participating in hydrogen bonding. This is a highly effective, though more expensive, strategy.[5][12]

G cluster_0 Standard Peptide Chain (Prone to H-Bonding) cluster_1 Structure-Disrupting Modifications r1 Resin p1 ...-Ala-Gly-Ser-... p2 ...-Ala-Gly(Dmb)-Ser-... p1->p2 Hmb/Dmb Insertion (Blocks H-bond donor) p3 ...-Ala-(Gly-Ser(ΨPro))-... p1->p3 Pseudoproline Dipeptide (Induces 'Kink')

Summary of Recommended Strategies

The following table provides a comparative overview of the primary troubleshooting techniques.

StrategyMechanismKey Advantage(s)Key Disadvantage(s)
Use NMP/DMSO Solvent Improves solvation of peptide chains.[6]Simple to implement, effective at disrupting H-bonds.Higher cost, DMSO can be difficult to remove.
Use HATU/COMU Reagent Faster, more efficient coupling kinetics.[10][11]Overcomes steric hindrance, reduces racemization risk.Higher reagent cost compared to HBTU/DIC.
Incorporate LiCl Chaotropic agent disrupts non-covalent forces.[7]Effective at breaking up existing aggregates.Requires extra wash steps; potential for salt contamination.
Use Low-Loading Resin Increases distance between peptide chains.Proactive, simple, reduces intermolecular events.Lower overall peptide yield per gram of resin.
Microwave-Assisted SPPS Increases kinetic energy, disrupts aggregates.[4]Dramatically reduces reaction times, drives difficult couplings.Requires specialized equipment; risk of side reactions if not optimized.
Pseudoproline Dipeptides Introduces a backbone "kink".[12]Highly effective, regenerates native sequence upon cleavage.Only applicable at Ser, Thr, or Cys positions.

References

Technical Support Center: A Guide to Improving Thiazolylalanine Coupling Efficiency in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when incorporating Thiazolylalanine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). As a sterically hindered and electronically unique amino acid, this compound presents distinct hurdles to achieving high coupling efficiency and purity. This document is designed to provide you with the expertise and field-proven insights to overcome these challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the incorporation of Fmoc-L-Thiazolylalanine-OH in peptide synthesis.

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

This compound's coupling difficulty stems from a combination of steric hindrance and the electronic properties of the thiazole ring. The bulky heterocyclic side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Additionally, the electron-withdrawing nature of the thiazole ring can influence the reactivity of the carboxyl group, potentially slowing down the acylation reaction.

Q2: Which coupling reagents are generally recommended for this compound?

For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. Aminium/uronium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally preferred over carbodiimide-based reagents like DIC/HOBt, as they can achieve higher coupling efficiencies in shorter reaction times.[1][2]

Q3: Is a single coupling reaction sufficient for this compound?

Due to its hindered nature, a single coupling of this compound may not be sufficient to achieve a quantitative yield, leading to deletion sequences in the final peptide. A "double coupling" strategy is often employed to drive the reaction to completion.[3] This involves repeating the coupling step with a fresh solution of the activated amino acid and reagents.

Q4: What are the primary concerns regarding side reactions with this compound?

The main concerns are incomplete coupling leading to deletion sequences and racemization of the chiral center. While the thiazole ring itself is generally stable under standard SPPS conditions, the extended coupling times and use of strong bases required for hindered amino acids can increase the risk of epimerization.[4]

Q5: How can I monitor the coupling efficiency of this compound?

Standard qualitative tests like the Kaiser test (ninhydrin test) can be used to check for the presence of free primary amines after the coupling step. A negative Kaiser test (no color change) indicates a complete or near-complete reaction. For quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC-MS.

II. Troubleshooting Guide: Addressing Specific Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the coupling of this compound.

Problem 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test after a single coupling.

  • Presence of significant deletion sequences (target peptide mass - mass of this compound residue) in the crude mass spectrum.

  • Low yield of the desired peptide upon purification.

Root Causes & Corrective Actions:

  • Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

    • Solution: Switch to a more powerful coupling reagent. HATU is often considered superior for difficult couplings due to the formation of a highly reactive OAt-active ester.[5][6] COMU is another excellent alternative with high reactivity and improved safety profile.[1]

  • Suboptimal Reaction Time: A standard coupling time (e.g., 1-2 hours) may not be sufficient for a complete reaction.

    • Solution: Increase the coupling time. For particularly difficult sequences, extending the reaction to 4 hours or even overnight may be necessary. However, be mindful of the increased risk of racemization with longer reaction times.

  • Inadequate Reagent Equivalents: Using standard equivalents of reagents might not be enough to drive the reaction to completion.

    • Solution: Increase the equivalents of the Fmoc-Thiazolylalanine-OH and coupling reagents. Using 3-5 equivalents of the amino acid and a slightly lower equivalent of the coupling reagent (e.g., 2.9-4.9 eq for HBTU) is a common practice.[7]

  • Peptide Aggregation: The growing peptide chain on the resin can aggregate, making the N-terminal amine inaccessible.

    • Solution:

      • Switch to a more effective solvent for SPPS, such as N-Methyl-2-pyrrolidone (NMP), which has better solvating properties than N,N-Dimethylformamide (DMF).

      • Perform the coupling at an elevated temperature (e.g., 50°C), although this should be done with caution due to the potential for increased side reactions.

      • Incorporate "magic mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X100) as the solvent system.

Problem 2: Racemization of this compound

Symptoms:

  • Appearance of a diastereomeric peak (often closely eluting) next to the main product peak in the HPLC chromatogram.

  • Broadening of the product peak in the HPLC.

  • Confirmation of diastereomers by chiral chromatography or mass spectrometry fragmentation analysis.

Root Causes & Corrective Actions:

  • Prolonged Activation/Coupling Time: Longer exposure of the activated amino acid to the basic reaction conditions increases the likelihood of epimerization through the formation of an oxazolone intermediate.[4]

    • Solution: Optimize the coupling time to be just sufficient for complete reaction. The use of a more potent coupling reagent like HATU can help achieve this in a shorter timeframe.[1]

  • Excessive or Strong Base: The choice and amount of base used for activation can significantly impact the rate of racemization.

    • Solution:

      • Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.

      • Use the minimum amount of base necessary for efficient activation. For HATU and HBTU, typically 2 equivalents of base are used, while COMU may require only one.[1]

  • Coupling Reagent Choice: Some coupling reagents are more prone to inducing racemization than others.

    • Solution: Reagents that form highly reactive intermediates that are rapidly consumed in the coupling reaction, such as those derived from HATU, are generally preferred to minimize racemization.[1] Adding HOBt or Oxyma Pure to carbodiimide-mediated couplings can also suppress racemization.

Problem 3: Side Reactions Involving the Thiazole Ring

While the thiazole ring is relatively stable, the potential for side reactions under specific conditions should be considered.

Symptoms:

  • Unexpected masses in the crude mass spectrum that cannot be attributed to simple deletion or modification of other amino acids.

  • Changes in the UV-Vis spectrum of the purified peptide.

Potential Side Reactions & Mitigation:

  • Alkylation: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), carbocations generated from protecting groups or the resin linker can potentially alkylate the thiazole ring.

    • Mitigation: Use a cleavage cocktail containing a scavenger mixture to quench these reactive species. A common "Reagent K" cocktail includes TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[8] For peptides without other sensitive residues, a simpler "Reagent B" (TFA/phenol/water/triisopropylsilane 88:5:5:2 v/v) can also be effective.[8]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, although this is less common than with methionine.

    • Mitigation: If oxidation is suspected, especially during prolonged storage or handling, ensure that all solvents are degassed and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). The addition of scavengers that can reduce sulfoxides, such as ammonium iodide in the cleavage cocktail, can be considered if methionine is also present.[9]

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the successful incorporation of Fmoc-L-Thiazolylalanine-OH.

Protocol 1: Double Coupling of Fmoc-L-Thiazolylalanine-OH using HATU

This protocol is recommended for achieving high coupling efficiency, especially in challenging sequences.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-L-Thiazolylalanine-OH (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps (2.1 - 2.4) with a fresh solution of activated Fmoc-L-Thiazolylalanine-OH.

  • Washing and Capping (Optional):

    • After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, a capping step with acetic anhydride and DIPEA in DMF can be performed to block any unreacted N-termini.

Protocol 2: Cleavage and Deprotection

This protocol is designed for the efficient cleavage of the peptide from the resin while minimizing side reactions.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a general-purpose cleavage of a peptide containing this compound, "Reagent K" is recommended:

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) and dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying peptides containing this compound.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[10][11]

    • Collect fractions corresponding to the desired product peak.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated molecular weight of the peptide.

    • Tandem mass spectrometry (MS/MS) can be used for sequence verification and to investigate any potential modifications. The fragmentation pattern of peptides containing this compound will show characteristic b- and y-ions, with the mass of the this compound residue being accounted for in the fragment series.[12][13]

IV. Data Presentation

To facilitate the optimization of your coupling protocol, the following table summarizes the recommended coupling reagents and their key characteristics for incorporating this compound.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHigh reactivity, fast kinetics, low racemization potential.[1][5]Higher cost compared to other reagents.
HBTU Aminium/Uronium SaltGood reactivity, widely used, cost-effective.[2]May be less effective for extremely hindered couplings compared to HATU.
COMU Aminium/Uronium SaltHigh reactivity comparable to HATU, improved safety profile (non-explosive byproducts).[1]Relatively newer reagent, may be less extensively documented for all sequences.
DIC/OxymaPure Carbodiimide/AdditiveLow cost, can suppress racemization effectively.Slower reaction kinetics compared to aminium salts, may require longer coupling times.

V. Visualizations

Workflow for Troubleshooting Low Coupling Efficiency of this compound

troubleshooting_workflow start Low Coupling Efficiency Detected (Positive Kaiser Test / Deletion Peak in MS) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) start->reagent check1 Re-evaluate Coupling Efficiency reagent->check1 double_couple Implement Double Coupling Protocol check2 Re-evaluate Coupling Efficiency double_couple->check2 time Increase Coupling Time (e.g., 2-4 hours) check3 Re-evaluate Coupling Efficiency time->check3 racemization Monitor for Racemization (HPLC/Chiral Analysis) time->racemization solvent Change Solvent to NMP or Use 'Magic Mixture' success Coupling Successful solvent->success check1->double_couple Still Low check1->success Improved check2->time Still Low check2->success Improved check3->solvent Still Low check3->success Improved

Caption: A stepwise approach to resolving low coupling efficiency of this compound.

Chemical Rationale for Choosing High-Activity Coupling Reagents

coupling_rationale cluster_0 Standard Reagents (e.g., DIC/HOBt) cluster_1 High-Activity Reagents (e.g., HATU, COMU) standard_reagent Standard Reagent Lower Reactivity Slower Kinetics standard_outcome Incomplete Coupling Increased Racemization Risk standard_reagent->standard_outcome Leads to high_activity_reagent High-Activity Reagent High Reactivity Faster Kinetics high_activity_outcome Complete Coupling Reduced Racemization Risk high_activity_reagent->high_activity_outcome Leads to This compound Fmoc-Thiazolylalanine-OH (Sterically Hindered) This compound->standard_reagent Coupled with This compound->high_activity_reagent Coupled with

Caption: Rationale for selecting high-activity coupling reagents for hindered amino acids.

VI. References

  • Kelly, J. W. (2012). Biosynthesis of thiopeptide antibiotics and their pathway engineering. RSC Publishing.

  • Just-Baringo, X., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. MDPI.

  • Cogan, D. P., et al. (2012). Ribosomally Synthesized Thiopeptide Antibiotics Targeting Elongation Factor Tu. Journal of the American Chemical Society.

  • Moody, C. J., & Bagley, M. C. (2013). Total synthesis of the thiopeptide antibiotic amythiamicin D. PubMed.

  • Bagley, M. C., & Moody, C. J. (2013). Total Synthesis of the Thiopeptide Antibiotic Amythiamicin D. ACS Publications.

  • BenchChem. (2025). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • Aapptec Peptides. Coupling Reagents.

  • BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.

  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.

  • BenchChem. (2025). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

  • Aapptec Peptides. Cleavage Cocktails; Reagent B.

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • Barany, G., & Hammer, R. P. (1995). A cleavage cocktail for methionine-containing peptides. PubMed.

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

  • Aapptec Peptides. (n.d.). Peptide Purification.

  • Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews, 14(1), 49-73.

  • De Luca, S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). NIH.

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • MedChemExpress. (n.d.). Fmoc-L-(4-thiazolyl)-Alanine | Amino Acid Derivative.

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io.

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser...

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.

  • Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Peptideweb.com. (n.d.). Loading protocols.

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.

  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. PolyU Electronic Theses.

  • ResearchGate. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions.

References

Technical Support Center: Optimizing Cleavage of Thiazolylalanine from Resin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the critical final step of solid-phase peptide synthesis (SPPS): the cleavage of Thiazolylalanine-containing peptides from the resin. Our guidance is grounded in established chemical principles and extensive field experience to ensure you can achieve optimal cleavage efficiency and peptide purity.

Frequently Asked Questions (FAQs)

Q1: What makes the cleavage of this compound-containing peptides potentially problematic?

A1: this compound, a non-proteinogenic amino acid, incorporates a thiazole ring, which is a planar, aromatic heterocycle.[1] While generally stable, the thiazole moiety can influence the cleavage process in a few ways. The primary concern is ensuring the complete removal of all side-chain protecting groups without modifying the thiazole ring itself. The choice of cleavage cocktail and scavengers is critical to prevent unwanted side reactions.

Q2: Which resin is most suitable for synthesizing peptides containing this compound?

A2: The choice of resin depends on whether you are synthesizing a peptide acid or a peptide amide. For peptide amides, Rink Amide resin is a common choice. For peptide acids, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are frequently used.[2][3] Resins like 2-CTC are advantageous for preparing protected peptide fragments due to their high acid lability, allowing for cleavage under milder acidic conditions.[3]

Q3: What is the standard cleavage cocktail for peptides containing this compound?

A3: For most peptides synthesized using Fmoc chemistry on standard acid-labile resins, a trifluoroacetic acid (TFA)-based cocktail is the go-to solution.[4] A widely used general-purpose cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] However, the presence of other sensitive residues in your peptide sequence will necessitate the addition of specific scavengers.[6]

Q4: How can I monitor the completeness of the cleavage reaction?

A4: A simple and effective method is to perform a post-cleavage qualitative test on a small sample of the resin beads. The Kaiser test, a colorimetric assay, can detect free primary amines on any peptide remaining on the resin.[5] A deep blue or purple color indicates incomplete cleavage.[5] For more quantitative analysis, a small-scale trial cleavage can be performed, and the filtrate analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the yield and purity of the cleaved peptide.[7][8][9]

Troubleshooting Guide: Common Cleavage Issues

This guide addresses specific problems you may encounter during the cleavage of this compound-containing peptides, presented in a question-and-answer format to directly tackle your experimental challenges.

Issue 1: Low Yield of the Cleaved Peptide

Question: After cleavage and precipitation, my final peptide yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low peptide yield is a multifaceted issue that can arise from several factors throughout the synthesis and cleavage process. Here are the most common culprits and their solutions:

  • Incomplete Cleavage: The cleavage reaction may not have gone to completion.

    • Reasoning: While standard protocols often suggest 1-3 hours, peptides with sterically hindered residues or those attached to certain linkers may require longer reaction times.[10]

    • Solution: Perform a small-scale trial cleavage and monitor the reaction over time (e.g., 1, 2, and 4 hours) to determine the optimal duration for your specific peptide.[5] Analyze the resin post-cleavage using the Kaiser test to check for residual peptide.[5]

  • Peptide Precipitation Issues: The peptide may not be efficiently precipitating from the cleavage cocktail.

    • Reasoning: Highly hydrophobic peptides can be challenging to precipitate with cold diethyl ether.[7][11] Additionally, if the volume of TFA is too large, it can hinder effective precipitation.

    • Solution: Before adding cold ether, try reducing the volume of the TFA filtrate by carefully evaporating it under a stream of nitrogen.[7][12] For extremely hydrophobic peptides, alternative precipitation solvents or workup procedures may be necessary.[11]

  • Adsorption to the Resin: The cleaved peptide might be non-covalently sticking to the resin beads.

    • Reasoning: Peptides can sometimes adsorb to the polymer matrix of the resin.

    • Solution: Ensure you thoroughly wash the resin with fresh TFA after the initial filtration and combine the washes with the main filtrate.[10]

Issue 2: Presence of Impurities and Side Products

Question: My mass spectrometry analysis shows unexpected peaks, suggesting impurities. What are the common side reactions and how can I prevent them?

Answer: The generation of impurities during cleavage is often due to the reaction of carbocations, formed from the removal of protecting groups, with sensitive amino acid residues.[13]

  • Alkylation of Sensitive Residues: Tryptophan, tyrosine, cysteine, and methionine are particularly susceptible to alkylation.[6]

    • Reasoning: The highly reactive carbocations generated during cleavage are electrophilic and will attack the nucleophilic side chains of these residues.[13]

    • Solution: The key is to use an appropriate scavenger cocktail to "trap" these reactive species. The choice of scavengers is dictated by the amino acid composition of your peptide.

Table 1: Common Cleavage Cocktails and Their Applications [6][10][14]

Cleavage CocktailCompositionRecommended Use
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides without sensitive residues like Cys, Met, or Trp.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[6][14]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[6][14]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of methionine.[6][14]
  • S-alkylation of Cysteine from Wang Resin: A specific side reaction can occur where the cysteine thiol group is alkylated by a fragment of the Wang resin linker itself.[15][16][17]

    • Reasoning: The p-hydroxybenzyl group from the Wang linker can act as an electrophile under acidic cleavage conditions.

    • Solution: While TIS alone may not be sufficient to suppress this, using a cocktail with multiple scavengers, such as Reagent K, can minimize this side product.[16]

Optimized Cleavage Protocols

Below are detailed, step-by-step protocols for the cleavage of this compound-containing peptides.

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide) that do not contain other acid-sensitive amino acids like Cys, Met, or Trp.

Experimental Workflow:

G prep Resin Preparation cleavage Cleavage Reaction prep->cleavage Add Cleavage Cocktail isolation Peptide Isolation cleavage->isolation Filter & Collect Filtrate precipitation Peptide Precipitation isolation->precipitation Add to Cold Ether wash_dry Washing & Drying precipitation->wash_dry Centrifuge & Wash Pellet analysis Analysis wash_dry->analysis HPLC/MS

Caption: A simplified workflow for peptide cleavage from resin.

Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed.[18][19]

    • Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.[6]

  • Cleavage Reaction:

    • In a well-ventilated fume hood, prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O.[6]

    • Place the dried resin in a suitable reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin).[10]

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[10]

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[6]

  • Peptide Precipitation:

    • In a suitable centrifuge tube, add 8-10 volumes of cold (–20 °C) methyl tert-butyl ether (MTBE) or diethyl ether.[7][10]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide as a white solid.[6]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether at least three times to remove residual scavengers and cleaved protecting groups.[6][7]

    • Dry the final peptide product under a stream of nitrogen or in a vacuum desiccator.[10]

Protocol 2: Cleavage with a Multi-Scavenger Cocktail (Reagent K)

This protocol is recommended for peptides containing this compound along with other sensitive residues such as Cysteine, Methionine, Tryptophan, and Tyrosine.

Troubleshooting Workflow:

G start Cleavage Complete? low_yield Low Yield? start->low_yield Yes impurities Impurities? start->impurities No incomplete_cleavage Incomplete Cleavage low_yield->incomplete_cleavage Yes precipitation_issue Precipitation Issue low_yield->precipitation_issue No alkylation Alkylation impurities->alkylation Yes oxidation Oxidation impurities->oxidation No extend_time Extend Cleavage Time incomplete_cleavage->extend_time optimize_precipitation Optimize Precipitation precipitation_issue->optimize_precipitation add_scavengers Add/Change Scavengers alkylation->add_scavengers oxidation->add_scavengers success Success extend_time->success optimize_precipitation->success add_scavengers->success

References

Technical Support Center: Stability of Thiazolylalanine-Containing Peptides Under Acidic Cleavage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Thiazolylalanine (Thia)-containing peptides. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions regarding the stability of the this compound residue during the critical final step of solid-phase peptide synthesis (SPPS): acidic cleavage and deprotection.

The incorporation of non-proteinogenic amino acids like this compound is a key strategy in modern peptidomimetic design to enhance biological activity, stability, and permeability.[1][2] However, the unique chemical nature of the thiazole ring presents specific challenges during handling and synthesis, particularly under the harsh acidic conditions required for cleavage from the solid support and removal of side-chain protecting groups.[3][4] This guide is designed to help you navigate these challenges, ensuring the integrity of your final peptide product.

Troubleshooting Guide: Diagnosing and Resolving Cleavage Issues

This section addresses specific experimental issues you may encounter when cleaving your this compound-containing peptide from the resin.

Issue 1: Unexpected Mass Adducts on the this compound Residue

Symptom: Mass spectrometry (MS) analysis of the crude peptide reveals a mass addition to the Thia-containing peptide, often corresponding to +57 (t-butyl), +71, or other values related to protecting groups or scavengers.

Probable Cause: The electron-rich thiazole ring can be susceptible to electrophilic attack by carbocations generated during the cleavage of acid-labile protecting groups (e.g., Boc, Trt).[5][6] These carbocations, if not effectively quenched, can alkylate the thiazole ring.

Solution Protocol:

  • Optimize Your Scavenger Cocktail: A standard scavenger cocktail may be insufficient. The choice of scavengers is critical for quenching reactive carbocations.[7][8]

    • Recommendation: Employ a robust scavenger cocktail. A common and effective choice is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[6] For a less odorous alternative, a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is also highly effective, especially at quenching trityl cations.[6][9]

    • Rationale: Triisopropylsilane (TIS) is a highly effective scavenger for trityl and t-butyl cations.[6][7] Thioanisole and 1,2-ethanedithiol (EDT) are excellent scavengers for a broader range of carbocations.[7]

  • Perform a Small-Scale Test Cleavage: Before committing your entire batch of resin, test your cleavage conditions on a small aliquot (10-20 mg).[10]

    • Workflow:

      • Dry the small resin sample thoroughly under vacuum.[8]

      • Prepare the chosen cleavage cocktail.

      • Add the cocktail to the resin and allow the reaction to proceed for the standard time (e.g., 2 hours).[11][12]

      • Precipitate the peptide with cold diethyl ether.[6][12]

      • Analyze the crude product by HPLC and MS to check for the presence of adducts.[13][14]

Data Summary: Common Scavenger Cocktails

Cleavage CocktailComposition (v/v/v)Key ScavengersPrimary Application
Standard TFA/TIS/H₂O 95:2.5:2.5Triisopropylsilane (TIS)General purpose, effective for trityl cations.[6]
Reagent K 82.5:5:5:5:2.5 (TFA:H₂O:Phenol:Thioanisole:EDT)Thioanisole, EDT, PhenolPeptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[6]
Reagent B 88:5:5:2 (TFA:Phenol:H₂O:TIS)TIS, Phenol"Odorless" option, good for trityl-based protecting groups.[9]
Issue 2: Degradation or Modification of the Thiazole Ring

Symptom: MS analysis shows peptide fragments suggesting cleavage at or near the this compound residue, or unexpected mass changes that do not correspond to common adducts. This could indicate instability of the thiazole ring itself under strong acidic conditions.

Probable Cause: While generally stable, the thiazole ring can undergo acid-catalyzed hydrolysis or other rearrangements, particularly with prolonged exposure to strong acids like TFA.[1][3] The specific substitution pattern on the thiazole ring can influence its stability.[15]

Solution Protocol:

  • Minimize Cleavage Time: The extent of acid-mediated degradation often increases with reaction time.[3]

    • Recommendation: Monitor the cleavage reaction over a time course (e.g., 1, 2, and 4 hours) to determine the optimal time that maximizes peptide release while minimizing degradation. A 1.5 to 2-hour cleavage is typically sufficient for most peptides on standard resins like Wang.[11][12]

  • Reduce TFA Concentration: For particularly sensitive sequences, a lower concentration of TFA may be beneficial.

    • Recommendation: Consider cleavage cocktails with a reduced TFA concentration, such as TFA/DCM/TIPS/H₂O (e.g., 50:45:2.5:2.5).[3] This can mitigate acid-labile side reactions.

  • Control Reaction Temperature: Cleavage reactions are typically performed at room temperature. Elevated temperatures can accelerate degradation.

    • Recommendation: Ensure the cleavage reaction is maintained at a consistent room temperature. For highly sensitive peptides, performing the cleavage at a reduced temperature (e.g., in an ice bath) for a longer duration might be explored, but this needs to be optimized for cleavage efficiency.[8]

Experimental Workflow: Optimizing Cleavage Conditions

Cleavage_Optimization Start Start: Peptide-Resin Test_Cleavage Small-Scale Test Cleavage (10-20 mg resin) Start->Test_Cleavage Analysis HPLC & MS Analysis of Crude Peptide Test_Cleavage->Analysis Problem Problem Identified? (Adducts, Degradation) Analysis->Problem Analysis->Problem Optimize Optimize Cleavage Cocktail - Adjust Scavengers - Modify TFA Concentration - Vary Time/Temperature Problem->Optimize Yes Success Success: Proceed with Bulk Cleavage Problem->Success No Fail Consult Further/ Re-evaluate Synthesis Strategy Problem->Fail Persistent Issues Re_Test Re-run Small-Scale Test Optimize->Re_Test Re_Test->Analysis

Caption: Workflow for optimizing acidic cleavage conditions.

Frequently Asked Questions (FAQs)

Q1: Is the thiazole ring of this compound inherently unstable to TFA?

A: The thiazole ring is a stable aromatic heterocycle.[4] However, like many heterocyclic systems, it can be susceptible to modification under the strongly acidic and highly electrophilic environment of a TFA cleavage cocktail, especially with prolonged exposure.[1][3] The primary concern is not typically ring opening, but rather electrophilic addition of carbocations generated from protecting groups.[6]

Q2: Are there any specific protecting groups that should be avoided when synthesizing Thia-containing peptides?

A: While there are no absolute contraindications, it is wise to be cautious with protecting groups that generate highly stable or abundant carbocations. For example, if your peptide contains multiple Arg(Pbf), Trp(Boc), and other t-butyl protected residues, the carbocation load during cleavage will be high. In such cases, using a highly effective scavenger system is paramount.[5][6]

Q3: Can the position of the this compound in the peptide sequence affect its stability during cleavage?

A: While not extensively documented for this compound specifically, the local chemical environment can influence side reactions. For instance, proximity to highly nucleophilic residues or steric hindrance could play a role. It is always good practice to perform a test cleavage, regardless of the Thia residue's position.

Q4: What analytical techniques are best for monitoring the stability of this compound during cleavage?

A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential.[13][14]

  • RP-HPLC: Allows for the separation of the desired peptide from deletion sequences, incompletely deprotected species, and byproducts. A clean chromatogram is a good first indicator of a successful cleavage.[13]

  • Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): Provides the molecular weight of the products. This is crucial for confirming the identity of the target peptide and identifying any unexpected mass additions or degradations.[13][14][16] Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of any modifications.

Logical Relationship: Problem Identification and Solution

Troubleshooting_Logic Symptom Unexpected Peak in MS/HPLC Mass_Adduct Mass Adduct (+57, etc.) Symptom->Mass_Adduct Degradation Peptide Fragmentation/ Unusual Mass Change Symptom->Degradation Mass_Adduct->Degradation No Cause_Adduct Cause: Carbocation Scavenging Failure Mass_Adduct->Cause_Adduct Yes Cause_Degradation Cause: Acid-Mediated Instability Degradation->Cause_Degradation Yes Solution_Adduct Solution: 1. Enhance Scavenger Cocktail (TIS, EDT) 2. Test Cleavage Cause_Adduct->Solution_Adduct Solution_Degradation Solution: 1. Minimize Cleavage Time 2. Reduce TFA Concentration 3. Control Temperature Cause_Degradation->Solution_Degradation

Caption: Diagnostic flowchart for Thia-peptide cleavage issues.

References

Technical Support Center: Managing Steric Hindrance with Thiazolylalanine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the synthetic challenges associated with incorporating Thiazolylalanine, a unique and sterically demanding amino acid, into your peptide and small molecule synthesis workflows. The rigid, planar structure of the thiazole ring introduces significant conformational constraints and steric bulk, which can lead to incomplete reactions and challenging purifications.[1][2] This resource is designed to help you navigate these complexities and achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem - Steric Hindrance

Q1: Why is this compound considered a "difficult" amino acid to work with in synthesis?

A1: The primary challenge with this compound stems from the steric hindrance imposed by its bulky, aromatic thiazole side chain.[1] Unlike simpler alkyl or even some other aromatic amino acids, the thiazole ring restricts the conformational freedom around the alpha-carbon.[2] This rigidity can physically block the approach of reagents to the reactive centers (the N-terminal amine and the C-terminal carboxyl group), leading to slower reaction kinetics and incomplete coupling during solid-phase peptide synthesis (SPPS).[3]

Q2: How does the thiazole ring affect the properties of the final peptide?

A2: The thiazole ring significantly influences the properties of the resulting peptide. It reduces the polarity and the number of hydrogen bond donors compared to a residue like cysteine, from which it can be considered a derivative.[1] The planarity of the thiazole ring rigidifies the peptide backbone, favoring turn conformations which can be advantageous for biological activity and macrocyclization.[1] However, the increased hydrophobicity can also lead to solubility issues, both during synthesis and for the final product.[4][5][6]

Section 2: Synthesis and Handling of the Building Block

Q3: What are the common synthetic routes to obtain Fmoc-L-Thiazolylalanine?

A3: Fmoc-L-Thiazolylalanine is not as commonly available as standard proteinogenic amino acids and often needs to be synthesized. The most prevalent method is a modified Hantzsch thiazole synthesis.[1] This typically involves the reaction of an Nα-Fmoc protected amino acid thioamide (derived from a precursor like asparagine or cysteine) with a haloketone.[7][8] It is crucial to use protocols that minimize racemization, which can be a side reaction during the synthesis of the thioamide and the subsequent cyclization.[1]

Q4: Are there any specific storage or handling recommendations for the Fmoc-L-Thiazolylalanine building block?

A4: Like most Fmoc-protected amino acids, Fmoc-L-Thiazolylalanine should be stored in a cool, dry, and dark place to prevent degradation. Due to its hydrophobicity, ensure it is fully dissolved in the synthesis solvent (e.g., DMF or NMP) before use. Incomplete dissolution can lead to inaccurate concentration measurements and subsequent poor coupling performance. Sonication may aid in dissolving the building block.[5][6]

Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)

Issue 1: Incomplete Coupling of Fmoc-L-Thiazolylalanine

Symptoms:

  • Positive Kaiser or TNBS test after the coupling step, indicating free amines.

  • Presence of deletion sequences (peptide missing the this compound residue) in the final product, confirmed by mass spectrometry.

Root Causes & Solutions:

The primary cause of incomplete coupling is the steric bulk of the this compound side chain. Standard coupling conditions are often insufficient to drive the reaction to completion.

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) reagent Upgrade Coupling Reagent start->reagent Initial Step double_couple Implement Double Coupling reagent->double_couple If still incomplete result Monitor Coupling Completion reagent->result conditions Modify Reaction Conditions double_couple->conditions For persistent issues double_couple->result solvent Change Solvent System conditions->solvent If aggregation is suspected conditions->result solvent->result

Caption: Troubleshooting workflow for incomplete coupling.

Solutions:

  • Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DIC may be inefficient.[4] Switch to more potent aminium/uronium or phosphonium salt-based reagents.[4][5][9]

    Coupling ReagentTypeKey Advantages for Hindered Couplings
    HATU, HCTU Aminium/Uronium SaltForm highly reactive OAt/6-ClOBt esters; generally considered very efficient for difficult couplings.[5][9][10]
    COMU Aminium/Uronium SaltHigh solubility and reactivity comparable to HATU, with a better safety profile.[4][9][10]
    PyBOP, PyAOP Phosphonium SaltEffective for sterically hindered couplings with reduced risk of guanidinylation side reactions compared to some aminium salts.[11][12]
  • Implement a "Double Coupling" Strategy: If a single coupling is insufficient, perform the coupling step twice with a fresh solution of activated Fmoc-L-Thiazolylalanine before proceeding to the next deprotection step.[13] This is a common and effective strategy for incorporating sterically hindered amino acids.

  • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. For very difficult couplings, microwave-assisted SPPS can be employed to increase the reaction temperature and improve efficiency, though care must be taken to avoid side reactions.

  • Optimize Solvent Choice: In cases of peptide aggregation, which can be exacerbated by hydrophobic residues like this compound, switching from DMF to NMP or using a mixture of DMF/DMSO can help disrupt secondary structures and improve reagent accessibility.[3]

Experimental Protocol: Double Coupling with HATU

  • Initial Coupling:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate Fmoc-L-Thiazolylalanine (3-5 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activation mixture to the resin and allow it to react for 2 hours.

    • Take a small sample of resin beads for a Kaiser test.

  • Second Coupling (if Kaiser test is positive):

    • Drain the reaction vessel.

    • Wash the resin with DMF (3x).

    • Repeat the pre-activation and coupling step with a fresh solution of activated Fmoc-L-Thiazolylalanine.

    • Allow the second coupling to proceed for another 2 hours.

    • Perform a final Kaiser test to confirm completion before proceeding to the next cycle.

Issue 2: Potential Side Reactions Involving the Thiazole Ring

Q5: Is the thiazole ring stable to standard SPPS conditions (TFA and piperidine)?

A5: The thiazole ring is an aromatic heterocycle and is generally stable under the standard conditions of Fmoc-based SPPS.[11][14] It is resistant to the mild basic conditions of piperidine used for Fmoc deprotection and the strong acidic conditions of TFA used for final cleavage.[15]

Q6: Are there any known side reactions of the thiazole ring during synthesis?

A6: While the thiazole ring itself is robust, potential side reactions are theoretically possible, though not commonly reported in standard SPPS. Electrophilic substitution can occur on the thiazole ring, typically at the C5 position, but the reagents used in SPPS are generally not strong enough electrophiles to cause this as a significant side reaction.[14][15] Racemization at the α-carbon of the this compound residue is a more pertinent concern, especially with prolonged activation times or the use of stronger bases.[1] Using additives like HOAt or OxymaPure can help suppress racemization.[4][12]

Issue 3: Challenges in Cleavage and Purification

Symptoms:

  • Low recovery of crude peptide after cleavage and precipitation.

  • Difficulty dissolving the crude peptide for purification.

  • Poor separation of the target peptide from impurities during RP-HPLC.

Root Causes & Solutions:

The hydrophobic nature of the thiazole ring can decrease the overall solubility of the peptide and make it more prone to aggregation.[4][5][6] This can also lead to co-elution with hydrophobic impurities during purification.

Solutions:

  • Optimize the Cleavage Cocktail: For peptides containing this compound, a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is generally effective. If other sensitive residues like Trp, Cys, or Met are present, additional scavengers like EDT or thioanisole should be included to prevent side reactions.[13][16]

  • Improve Crude Peptide Solubility:

    • If the crude peptide is difficult to dissolve in the initial HPLC mobile phase (e.g., water/acetonitrile with 0.1% TFA), try adding a small amount of an organic solvent like DMSO or DMF to the sample before dilution.[16]

    • Sonication can also help to break up aggregates and improve solubility.[6][16]

    • For peptides with a net acidic or basic charge, adjusting the pH of the buffer can significantly improve solubility.[17][18]

  • Refine the RP-HPLC Purification Method:

    • Due to the hydrophobicity of this compound, a shallower gradient of acetonitrile may be required to achieve good separation from closely eluting impurities.[16]

    • If standard TFA-containing mobile phases do not provide adequate resolution, consider using an alternative ion-pairing agent or a different pH for the mobile phase (if the peptide is stable).

    • Using high-purity silica columns can improve peak shape and resolution.[19]

Logical Flow for Peptide Purification

G start Crude Peptide solubility Solubility Test start->solubility dissolve Dissolve in appropriate solvent (e.g., with DMSO) solubility->dissolve hplc Analytical RP-HPLC dissolve->hplc optimize Optimize Gradient hplc->optimize prep_hplc Preparative RP-HPLC optimize->prep_hplc fractions Collect Fractions prep_hplc->fractions analysis Analyze Fractions (LC-MS) fractions->analysis pool Pool Pure Fractions analysis->pool lyophilize Lyophilize pool->lyophilize final_product Pure Peptide lyophilize->final_product

Caption: Workflow for purification of this compound-containing peptides.

Section 3: Characterization

Q7: How is the incorporation of this compound confirmed?

A7: The most definitive method for confirming the successful incorporation of this compound is mass spectrometry (MS).[20] The observed molecular weight of the peptide should match the calculated theoretical mass, accounting for the mass of the this compound residue.

Q8: Are there any characteristic fragmentation patterns for this compound in MS/MS analysis?

A8: In tandem mass spectrometry (MS/MS), peptides typically fragment along the peptide backbone, producing b- and y-ions, which allows for sequence verification.[20][21] While there are no universally documented, unique fragmentation patterns solely characteristic of the thiazole ring itself under standard collision-induced dissociation (CID), the presence of the this compound residue will be evident from the mass difference between adjacent fragment ions in the MS/MS spectrum. The stability of the aromatic thiazole ring means that fragmentation is more likely to occur at the peptide backbone rather than within the side chain.

References

Technical Support Center: Thiazolylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges

Welcome to the technical support center for researchers working with thiazolylalanine-containing peptides. As Senior Application Scientists, we understand that the unique properties of non-canonical amino acids like L-4-thiazolylalanine can introduce significant challenges, particularly concerning solubility. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully handle these hydrophobic and often aggregation-prone sequences in your experiments.

The incorporation of L-4-thiazolylalanine, a heterocyclic amino acid analog, is a powerful strategy in peptide design and drug discovery. However, its aromatic and hydrophobic nature can drastically reduce the solubility of the resulting peptide in aqueous buffers, leading to experimental variability and potential failure.[1][2][3] This guide is structured to provide both foundational knowledge and actionable solutions to these common problems.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the solubility of peptides containing this compound.

Q1: Why is my this compound-containing peptide so difficult to dissolve in standard aqueous buffers like PBS?

A: The primary reason is the physicochemical nature of L-4-thiazolylalanine itself. It is a hydrophobic, aromatic amino acid.[2][3] When incorporated into a peptide sequence, especially in multiples or alongside other hydrophobic residues (e.g., Trp, Leu, Val, Phe), it significantly increases the overall hydrophobicity of the peptide.[1][4][5] This leads to two main issues:

  • Poor Solvation: The peptide has a low affinity for water molecules, making it difficult to dissolve in aqueous solutions.

  • Increased Aggregation: Hydrophobic regions of peptide chains tend to self-associate to minimize contact with water, leading to the formation of insoluble aggregates.[6]

Q2: I received my lyophilized peptide with a trifluoroacetate (TFA) counterion. How does this affect solubility?

A: Lyophilized peptides are often delivered as salts, with counterions like TFA balancing the charged groups on the peptide chain.[7] Residual TFA from the purification process can make the initial solution acidic when the peptide is dissolved in unbuffered water.[7] This can either help or hinder solubility depending on the peptide's overall charge characteristics. For a basic peptide, the acidic environment can increase the net positive charge, promoting solubility. Conversely, for an acidic or neutral peptide, this may suppress charge and reduce solubility.[1][8]

Q3: What is the first solvent I should try for a new this compound-containing peptide of unknown solubility?

A: A systematic approach is always best, starting with the mildest solvents.[1]

  • Sterile, Deionized Water: Always start with a small amount of your peptide in water. This will reveal the intrinsic aqueous solubility.

  • Aqueous Buffers: If water fails, try your experimental buffer (e.g., PBS at pH 7.4). The ionic strength and pH can influence solubility.[9][10]

  • Organic Co-solvents: If aqueous solutions are unsuccessful, the next step is to use a small amount of a water-miscible organic solvent to first dissolve the peptide, followed by slow dilution with your aqueous buffer.[8][11] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[4][12]

Q4: Can I use sonication or heating to help dissolve my peptide?

A: Yes, both can be effective but must be used with caution.

  • Sonication: A brief period in a bath sonicator can help break up small aggregates and accelerate dissolution.[1][11] It is a good, generally safe practice.

  • Heating: Gently warming the solution (e.g., to <40°C) can increase the kinetic energy and improve the solubility of some peptides.[9][13] However, you must be careful to avoid thermal degradation, especially for longer or more sensitive sequences.

Q5: How can I modify my peptide's sequence during design to improve its solubility?

A: Proactively designing for solubility is the most effective strategy. Consider these modifications:

  • Incorporate Charged Residues: Strategically placing hydrophilic or charged amino acids (e.g., Lys, Arg, Asp, Glu) in the sequence can significantly enhance aqueous solubility.[5][10][14] A general rule is to have at least one charged residue for every five amino acids.[5]

  • N- or C-terminal Modifications: For basic peptides, acetylating the N-terminus can sometimes improve solubility. For acidic peptides, amidating the C-terminus can be beneficial.

  • PEGylation: Attaching polyethylene glycol (PEG) chains is a well-established method to increase the hydrodynamic radius and hydrophilicity of a peptide, thereby improving solubility and in vivo half-life.[14]

Troubleshooting Guide

This section provides a systematic workflow to diagnose and solve common solubility problems encountered during experiments.

Problem 1: My lyophilized this compound peptide forms a suspension or insoluble particles in my aqueous buffer.

This is the most common issue, indicating that the peptide's hydrophobicity is too high for the chosen solvent system.

G cluster_0 Troubleshooting Workflow: Peptide Insolubility start Start: Peptide is insoluble in aqueous buffer ph_check Is the peptide acidic, basic, or neutral? (Calculate Net Charge at Buffer pH) start->ph_check ph_adjust Adjust pH away from Isoelectric Point (pI). Acidic Peptide: Try basic buffer (pH > 8). Basic Peptide: Try acidic buffer (pH < 6). ph_check->ph_adjust Charge known organic_solvent Use a minimal amount of organic co-solvent. 1. Dissolve peptide fully in DMSO or DMF. 2. Add aqueous buffer dropwise while vortexing. ph_check->organic_solvent Charge unknown or neutral ph_adjust->organic_solvent Still insoluble success Success: Peptide Dissolved ph_adjust->success Soluble denaturant For severe aggregation: Use denaturing agents like 6M Guanidine-HCl or 8M Urea. (Note: May affect biological activity). organic_solvent->denaturant Still insoluble organic_solvent->success Soluble denaturant->success Soluble fail Still Insoluble: Consult Peptide Design/Synthesis Core. Consider sequence modification. denaturant->fail Still insoluble G cluster_1 Impact of pH on Peptide Charge and Solubility low_ph Low pH (e.g., pH 2) -COOH groups are neutral -NH2 groups are protonated (+) --> Net Positive Charge solubility_low High Solubility (Electrostatic Repulsion) low_ph->solubility_low pI Isoelectric Point (pI) -Positive charges = Negative charges --> Net Zero Charge solubility_pI LOWEST SOLUBILITY (Aggregation Prone) pI->solubility_pI high_ph High pH (e.g., pH 10) -COOH groups are deprotonated (-) -NH2 groups are neutral --> Net Negative Charge solubility_high High Solubility (Electrostatic Repulsion) high_ph->solubility_high

References

minimizing deletion sequences in Thiazolylalanine peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazolylalanine Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this compound (Tza) into peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize deletion sequences and optimize your synthetic outcomes.

Introduction: The Challenge of this compound

This compound, a non-canonical amino acid, is a valuable building block in medicinal chemistry due to the unique properties conferred by its thiazole ring. However, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) is often challenging. The bulky and sterically hindered nature of the thiazole moiety can lead to incomplete coupling reactions, resulting in the formation of deletion sequences, which are peptides missing one or more amino acid residues.[1][2] This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Minimizing Deletion Sequences

This section addresses specific issues encountered during the synthesis of this compound-containing peptides.

Problem 1: High Levels of (-Tza) Deletion Sequences Detected by Mass Spectrometry

Primary Cause: Incomplete coupling of the Fmoc-Thiazolylalanine-OH to the growing peptide chain on the solid support. This is often due to the steric hindrance imposed by the thiazole ring.[2][3]

Step-by-Step Troubleshooting Protocol:

  • Initial Assessment:

    • Action: Analyze the crude peptide product by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1]

    • Expected Outcome: A major peak in the HPLC chromatogram corresponding to the target peptide and a primary signal in the mass spectrum matching the theoretical molecular weight.

    • Troubleshooting: If a significant peak with a mass corresponding to the target peptide minus the mass of the this compound residue is observed, this confirms the presence of a deletion sequence.

  • Optimization of Coupling Conditions:

    • Rationale: The choice of coupling reagent and reaction conditions is critical to overcoming the steric hindrance of this compound.[3][4]

    • Action:

      • Increase Reagent Concentration: Elevate the concentration of the Fmoc-Thiazolylalanine-OH and the coupling reagent solution to 0.5 M to increase the probability of successful coupling.[5]

      • Double Coupling: After the initial coupling of this compound, drain the reaction vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Thiazolylalanine-OH.[6]

      • Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.

  • Selection of an Appropriate Coupling Reagent:

    • Rationale: Standard coupling reagents may not be efficient enough for sterically hindered amino acids like this compound.[7][8] More potent activating reagents are often required.

    • Action: If deletion sequences persist, switch to a more powerful coupling reagent system. A comparison of commonly used reagents is provided in Table 1.

    Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseKey AdvantagesConsiderations
HBTU/HCTU HOBt/6-Cl-HOBtDIPEA/NMMWidely used, high coupling efficiency for standard peptides.[9]May not be sufficient for severe steric hindrance.
HATU/HCTU HOAt/6-Cl-HOBtDIPEA/CollidineMore reactive than HBTU, effective for many difficult couplings.[7][10]Higher cost.
COMU Oxyma PureDIPEA/NMMHigh reactivity, safer byproducts compared to benzotriazole-based reagents.[4]Can be less stable in DMF over time.[11]
DIC/Oxyma Oxyma PureN/ACost-effective, low racemization.[3]Slower reaction kinetics compared to onium salts.
  • Recommendation: For this compound, starting with HATU or COMU is highly recommended due to their enhanced reactivity.[4][7]

  • Workflow for Optimizing this compound Coupling:

    G cluster_0 Troubleshooting Workflow start High (-Tza) Deletion Sequence Detected inc_conc Increase Reagent Concentration (0.5M) start->inc_conc double_couple Implement Double Coupling inc_conc->double_couple extend_time Extend Coupling Time (4-6h) double_couple->extend_time change_reagent Switch to High-Potency Coupling Reagent (HATU/COMU) extend_time->change_reagent check_purity Analyze Crude Purity (HPLC/MS) change_reagent->check_purity success Synthesis Optimized check_purity->success Deletion <5% failure Consult Further Strategies check_purity->failure Deletion >5%

    Caption: Workflow for optimizing the coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences during the synthesis of peptides containing this compound?

A1: Deletion sequences in this compound-containing peptides are primarily caused by incomplete coupling reactions.[1] The main contributing factors are:

  • Steric Hindrance: The bulky thiazole ring physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminus inaccessible for coupling.[12][13]

  • Suboptimal Coupling Conditions: Inadequate activation of the this compound, insufficient reaction time, or the use of a coupling reagent that is not potent enough can all lead to incomplete reactions.[14]

Q2: Which protecting groups are recommended for the this compound side chain?

A2: The thiazole ring itself is generally stable to the standard conditions of Fmoc-based SPPS and does not typically require a protecting group.[15][16] The primary focus should be on the standard alpha-amino (Fmoc) and carboxyl (on the resin) protecting groups. For the side chains of other amino acids in the sequence, standard acid-labile protecting groups (e.g., tBu, Boc, Trt) are compatible.[17]

Q3: Can solvent choice impact the efficiency of this compound coupling?

A3: Yes, the choice of solvent can significantly influence coupling efficiency. While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, for peptides prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial.[14] NMP has better solvating properties for aggregating sequences. Some researchers also report success with the addition of "chaotropic" agents to disrupt secondary structures, although this should be approached with caution as it can interfere with the coupling chemistry.

Q4: How does the position of this compound in the peptide sequence affect the likelihood of deletion sequence formation?

A4: The position can have a significant impact.

  • Coupling to a Proline: Coupling any amino acid after a proline can be difficult. If this compound is to be coupled to a proline residue, a double coupling is strongly recommended.[5]

  • Within a Hydrophobic Cluster: If this compound is part of a sequence of several hydrophobic residues, the risk of peptide aggregation increases, which can lead to incomplete coupling and deletion sequences.[12]

  • N-terminal to a Bulky Residue: Coupling this compound to another sterically hindered residue (e.g., Valine, Isoleucine) can be particularly challenging and may require a combination of the strategies outlined in the troubleshooting guide.[3]

Q5: What is the role of the base in the coupling reaction, and can it be optimized for this compound?

A5: The base, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is crucial for activating the Fmoc-amino acid by neutralizing the protonated carboxyl group and facilitating the formation of the active ester by the coupling reagent.[8] For sterically hindered couplings, the choice and amount of base can be important.

  • Base Strength: DIPEA is a stronger, more hindered base than NMM. For difficult couplings, a less bulky base like NMM or a more specialized base like 2,4,6-collidine might be beneficial to reduce side reactions and potential epimerization, although this is less of a concern for this compound itself.[8]

  • Equivalents: Using the correct stoichiometry of the base is critical. An excess of base can lead to side reactions, while too little will result in incomplete activation. Typically, 2 equivalents of base per equivalent of amino acid are used with onium salt coupling reagents.

Decision Tree for Troubleshooting this compound Peptide Synthesis

G cluster_1 Troubleshooting Decision Tree start Start Synthesis with Standard Protocol (HBTU/DIPEA) analyze Analyze Crude Product (HPLC/MS) start->analyze deletion Deletion Sequence > 5%? analyze->deletion optimize Optimize Coupling: - Double Couple Tza - Extend Time - Increase Concentration deletion->optimize Yes success Successful Synthesis deletion->success No reanalyze1 Re-analyze Crude Product optimize->reanalyze1 deletion2 Deletion Sequence Still > 5%? reanalyze1->deletion2 upgrade_reagent Upgrade Coupling Reagent (HATU or COMU) deletion2->upgrade_reagent Yes deletion2->success No reanalyze2 Re-analyze Crude Product upgrade_reagent->reanalyze2 deletion3 Deletion Sequence Still > 5%? reanalyze2->deletion3 advanced Advanced Strategies: - Change Solvent (NMP) - Use Pseudoproline Dipeptides deletion3->advanced Yes deletion3->success No

Caption: Decision tree for troubleshooting this compound synthesis.

References

dealing with incomplete deprotection of Fmoc-Thiazolylalanine-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Thiazolylalanine-OH (Fmoc-Thz-OH). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with this heterocyclic amino acid. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you troubleshoot common issues and ensure the successful synthesis of your thiazole-containing peptides.

Troubleshooting Guide: Incomplete Deprotection

This guide addresses the most frequent and critical issue encountered with Fmoc-Thz-OH: the incomplete removal of the Nα-Fmoc protecting group. This problem leads directly to deletion sequences, which are often difficult to separate from the target peptide, resulting in lower yields and compromised purity.[1]

Q1: I've detected incomplete Fmoc deprotection after the Thiazolylalanine coupling. What are the primary causes?

Answer: Incomplete deprotection of Fmoc-Thz-OH is a well-documented challenge in SPPS.[2] The issue rarely stems from a single cause but is typically a combination of factors related to the unique structure of the thiazole moiety.

The primary causes are:

  • Steric Hindrance: The planar and bulky nature of the thiazole ring can physically obstruct the approach of the deprotection base (e.g., piperidine) to the Fmoc group. This steric hindrance is more pronounced than with many natural amino acids.[3][4]

  • Peptide Aggregation & Secondary Structure Formation: Thiazole-containing peptides, especially those with adjacent hydrophobic residues, have a strong tendency to aggregate on the solid support. This aggregation, often driven by the formation of β-sheet-like structures, prevents efficient solvent and reagent penetration, effectively shielding the Fmoc group from the deprotection solution.[2]

  • Suboptimal Deprotection Conditions: Standard deprotection protocols, such as 20% piperidine in DMF, are often insufficient to overcome the combined steric and aggregation challenges posed by Fmoc-Thz-OH.[1][5] Longer reaction times or stronger base systems are frequently required.

Q2: How can I confirm that deprotection is incomplete and not a coupling failure?

Answer: Differentiating between incomplete deprotection and a subsequent coupling failure is a critical first step.

  • Qualitative Monitoring (On-Resin): The most common method is the Kaiser test (or other ninhydrin-based tests). After the deprotection step, a small sample of the resin should give a strong positive result (deep blue beads), indicating the presence of free primary amines. If the beads remain yellow or are only faintly colored, deprotection was incomplete.

  • Quantitative Monitoring (UV-Vis Spectroscopy): The progress of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released into the solution.[5] A plateau in absorbance indicates the reaction has stopped. If the final absorbance is lower than expected, it suggests incomplete removal.

  • Definitive Analysis (HPLC/MS): The most reliable method is to cleave a small amount of peptide from the resin after the problematic step.[6][7] HPLC analysis will clearly show the presence of the target peptide and any Fmoc-protected peptide. Mass spectrometry (MS) can then confirm the identity of these species. The presence of a mass corresponding to [Target Peptide + Fmoc group] is definitive proof of incomplete deprotection.

Q3: My standard deprotection protocol (20% piperidine in DMF) is failing for Fmoc-Thz-OH. What modifications or alternative protocols should I try?

Answer: When standard conditions fail, a systematic approach involving modifications to the deprotection reagent, solvent, and reaction conditions is necessary.

Strategy 1: Enhance the Basicity and Efficiency of the Deprotection Reagent

The standard β-elimination mechanism for Fmoc removal can be slow for sterically hindered residues.[8] Using a stronger, non-nucleophilic base can accelerate the initial rate-limiting proton abstraction, while a secondary amine scavenges the resulting DBF.

A highly effective solution is to use a cocktail of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine.[9][10]

Experimental Protocol 1: DBU/Piperidine Deprotection Cocktail

This protocol is recommended as the first-line alternative for difficult deprotections.

  • Reagent Preparation: Prepare a fresh deprotection solution consisting of 2% (v/v) DBU and 2% (v/v) piperidine in DMF .

  • Initial Wash: Swell the peptide-resin in DMF, then drain.

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin and mix for 15-20 minutes. Note: Longer times may be required. Monitor a parallel small-scale reaction if possible.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of DBU, piperidine, and the DBF adduct.[10]

  • Confirmation: Perform a Kaiser test to confirm the presence of free amines before proceeding to the next coupling step.

Strategy 2: Disrupt Peptide Aggregation with Chaotropic Solvents

If aggregation is the suspected primary cause, changing the solvent system can be highly effective. N-Methyl-2-pyrrolidone (NMP) is a more polar, "chaotropic" solvent than DMF and is better at disrupting secondary structures and improving the solvation of the growing peptide chain.[11]

Experimental Protocol 2: Extended Deprotection in NMP
  • Solvent Exchange: Wash the peptide-resin with DMF, then perform 3-5 washes with NMP to ensure complete solvent exchange.

  • Reagent Preparation: Prepare a fresh solution of 20-25% (v/v) piperidine in NMP .

  • Deprotection: Add the piperidine/NMP solution to the resin.

  • Time & Temperature: Increase the deprotection time to 2 x 20 minutes (drain and add fresh reagent after the first 20 minutes). If deprotection is still sluggish, the reaction temperature can be carefully increased to 35-40°C.

  • Wash & Confirmation: Drain and wash thoroughly with NMP (5-7 times) followed by a Kaiser test.

Data Summary: Comparison of Deprotection Conditions
ParameterStandard ProtocolDBU/Piperidine CocktailExtended NMP Protocol
Reagent 20% Piperidine2% DBU, 2% Piperidine20-25% Piperidine
Solvent DMFDMFNMP
Typical Time 2 x 10 min1 x 15-20 min2 x 20 min
Pros Widely used, mild.Very fast and efficient for hindered residues.[10]Excellent for disrupting aggregation.[11]
Cons Often fails for Thz and other difficult sequences.[2]DBU is a strong base; thorough washing is critical.NMP is more viscous and expensive than DMF.
Best For Routine, non-problematic residues.Sterically hindered residues like Fmoc-Thz-OH.Sequences prone to β-sheet formation and aggregation.
Visualization: Troubleshooting Workflow

The following diagram outlines the logical decision-making process when encountering incomplete deprotection of Fmoc-Thiazolylalanine-OH.

G cluster_solutions Troubleshooting Strategies start Incomplete Deprotection Suspected (e.g., after Thz coupling) confirm Confirm with Kaiser Test &/or small-scale cleavage + HPLC/MS start->confirm kaiser_neg Kaiser Test Negative/ Fmoc-Peptide in HPLC confirm->kaiser_neg Problem Confirmed kaiser_pos Kaiser Test Positive confirm->kaiser_pos No Issue Found strategy1 Protocol 1: DBU/Piperidine Cocktail (2% DBU, 2% Piperidine in DMF) strategy1->confirm Re-test reassess Re-evaluate Sequence Design or Synthesis Strategy strategy1->reassess If still fails strategy2 Protocol 2: Extended Deprotection in NMP (20% Piperidine, 2x20 min) strategy2->confirm Re-test strategy2->reassess If still fails strategy3 Combine Strategies: DBU/Piperidine in NMP strategy3->confirm Re-test kaiser_neg->strategy1 Primary Action kaiser_neg->strategy2 If aggregation is likely kaiser_neg->strategy3 For extremely difficult cases proceed Proceed to Next Coupling kaiser_pos->proceed Fmoc_Deprotection cluster_1 Base-Catalyzed Reaction cluster_2 Scavenging Fmoc_Peptide Fmoc-NH-Peptide DBF Dibenzofulvene (DBF) (Reactive Intermediate) Fmoc_Peptide->DBF β-Elimination Free_Amine H₂N-Peptide (Free Amine) Fmoc_Peptide->Free_Amine Base Base (e.g., Piperidine) Base->Fmoc_Peptide Abstracts acidic H⁺ Adduct DBF-Piperidine Adduct (Stable) Base->Adduct Traps DBF Proton_Abstraction 1. Proton Abstraction Elimination 2. β-Elimination DBF->Adduct

References

Technical Support Center: Characterization of Thiazolylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolylalanine-containing peptides. This guide is designed to provide expert insights and practical troubleshooting advice for the unique analytical challenges presented by this class of molecules.

This compound, a non-proteinogenic amino acid, is a key structural motif in numerous bioactive natural products and a valuable component in peptide-based drug design.[1][2] Its incorporation can significantly influence a peptide's conformation, stability, and biological activity.[1][3] However, the thiazole ring also introduces specific complexities in synthesis and analysis. This guide offers a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers encounter when working with this compound peptides.

Q1: What is this compound and how does it impact peptide properties?

L-4-Thiazolylalanine is an amino acid with a thiazole ring in its side chain. This modification is often introduced post-translationally in natural products or incorporated synthetically.[1][4] The thiazole ring is aromatic and planar, which can restrict the conformational flexibility of the peptide backbone.[1][5] This rigidity can be advantageous for locking a peptide into a bioactive conformation but can also influence its solubility and chromatographic behavior.[1][6]

Q2: What are the common synthetic routes for introducing this compound and what are the potential pitfalls?

This compound can be incorporated into peptides through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): Using a pre-formed Fmoc- or Boc-protected this compound amino acid building block is the most direct approach.[7]

  • Post-translational Modification Mimicry: This involves the cyclization of a cysteine residue with a subsequent oxidation step to form the thiazole ring.[4] This can be performed on-resin or in solution.

Potential pitfalls during synthesis include side reactions such as racemization and the formation of byproducts.[8] The specific conditions of synthesis and deprotection need to be carefully optimized to maximize yield and purity.[9]

Q3: How does the thiazole ring affect the mass of my peptide?

The molecular weight of the this compound residue must be accurately calculated for correct mass spectrometry analysis. The residue formula is C6H6N2O2S. When incorporated into a peptide chain, the mass of the this compound residue (after loss of H2O) is 154.0146 Da. Always use the monoisotopic mass for high-resolution mass spectrometry.

Q4: Are there any specific considerations for storing and handling this compound peptides?

Like many peptides, those containing this compound should be stored lyophilized at -20°C or -80°C to prevent degradation. Once in solution, it is advisable to make aliquots to avoid repeated freeze-thaw cycles. The stability of the thiazole ring itself is generally good, but the overall peptide stability will depend on the entire sequence.[10][11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the analytical characterization of this compound peptides.

Guide 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a primary tool for characterizing peptides.[12] However, this compound-containing peptides can present unique challenges.

Problem 1.1: Unexpected Mass in MS1 Spectrum

You observe a mass in your full scan MS spectrum that does not correspond to the expected molecular weight of your this compound peptide.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Thiazole Formation If synthesizing via a cysteine cyclization route, the reaction may be incomplete, leaving a thiazoline intermediate or unreacted cysteine.1. Check for Thiazoline: Look for a mass corresponding to your peptide with a thiazoline instead of a thiazole (+2 Da).[2] 2. Check for Unreacted Cysteine: Look for a mass corresponding to the linear peptide with a free cysteine. 3. Optimize Reaction Conditions: Increase reaction time, temperature, or reagent concentration for the cyclization and oxidation steps.
Side Reactions During Synthesis Common peptide synthesis side reactions like diketopiperazine formation (especially at the N-terminus), oxidation of other residues (e.g., Met, Trp), or deamidation can occur.[13][14]1. Analyze Synthesis Byproducts: Carefully examine the mass spectrum for masses corresponding to common side products. 2. Optimize Synthesis Protocol: Consider using specialized resins or coupling reagents to minimize side reactions.[13]
Adduct Formation Peptides can readily form adducts with salts (e.g., Na+, K+) or solvents (e.g., TFA).1. Identify Common Adducts: Look for masses corresponding to [M+Na]+, [M+K]+, or [M+TFA]+. 2. Improve Sample Cleanup: Use desalting columns or optimize your HPLC gradient to remove salts and contaminants.
Problem 1.2: Poor or Uninformative Fragmentation in MS/MS

Your MS/MS spectrum shows low fragment ion intensity or a pattern that is difficult to interpret for sequencing.

Possible Causes & Solutions:

  • Fragmentation Method: The choice of fragmentation technique (CID, HCD, ETD, UVPD) is critical.[15][16]

    • Collision-Induced Dissociation (CID): This is the most common method but can sometimes lead to neutral loss of the thiazole side chain, especially at higher collision energies.

    • Higher-Energy Collisional Dissociation (HCD): Often provides more informative fragmentation with better backbone cleavage.

    • Electron Transfer Dissociation (ETD): This is particularly useful for preserving post-translational modifications and can be beneficial for this compound peptides.

    • Ultraviolet Photodissociation (UVPD): Can provide unique fragmentation patterns that may be complementary to other methods.[15]

Experimental Protocol: Optimizing MS/MS Fragmentation

  • Initial Screening: If possible, analyze your peptide using multiple fragmentation methods (CID, HCD, and ETD).

  • Energy Optimization: For CID and HCD, perform a collision energy ramp to find the optimal energy that maximizes backbone fragmentation while minimizing neutral loss.

  • Charge State Selection: Higher charge states often fragment more efficiently. If sensitivity allows, select precursor ions with a charge state of 2+ or higher for fragmentation.

  • Consider Diagnostic Ions: Look for characteristic fragment ions that may be indicative of the this compound residue.[16]

Diagram: this compound Fragmentation

G cluster_peptide Peptide Backbone cluster_fragmentation MS/MS Fragmentation cluster_fragments Observed Fragments Peptide ...-NH-CH(R)-CO-... R CH2-(Thiazole) Peptide->R Side Chain CID CID/HCD Peptide->CID ETD ETD Peptide->ETD b_y_ions b and y ions (Backbone Cleavage) CID->b_y_ions neutral_loss Neutral Loss of Thiazole Side Chain CID->neutral_loss c_z_ions c and z ions (Backbone Cleavage) ETD->c_z_ions G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample Dissolve Peptide in appropriate buffer (e.g., H2O/D2O) NMR_1D 1D ¹H Spectrum Sample->NMR_1D NMR_2D 2D Experiments (TOCSY, NOESY/ROESY, HSQC) NMR_1D->NMR_2D Assignment Resonance Assignment NMR_2D->Assignment Restraints NOE Restraint Generation Assignment->Restraints Structure Structure Calculation & Refinement Restraints->Structure Final_Structure Final_Structure Structure->Final_Structure 3D Structure Ensemble

References

strategies to reduce byproducts in Thiazolylalanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproducts and Optimizing Your Synthetic Route

Welcome to the Technical Support Center for Thiazolylalanine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common byproducts, ensuring a higher yield and purity of your target molecule, L-Thiazolylalanine.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of L-Thiazolylalanine, particularly when employing the widely used Hantzsch thiazole synthesis followed by asymmetric derivatization.

Problem 1: Low Yield of the Thiazole Ring Precursor

Observation: You are seeing a low yield of the desired thiazole-containing intermediate after the initial Hantzsch condensation reaction. Thin-layer chromatography (TLC) analysis shows multiple spots, including unreacted starting materials.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of your α-haloketone and thioamide is critical. Impurities can lead to a variety of side reactions.

    • Solution: Ensure the purity of your starting materials through techniques like recrystallization or distillation before use. Contamination of the thioamide with its corresponding amide can lead to the formation of an oxazole byproduct[1].

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial factors.

    • Solution: A systematic optimization of reaction conditions is recommended. This can include screening different solvents (e.g., ethanol, methanol, DMF) and temperatures. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time and prevent the degradation of the product with prolonged heating.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature cautiously while monitoring for byproduct formation. The use of a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion[2].

Experimental Protocol: Hantzsch Thiazole Synthesis (General)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-haloketone (1 equivalent) in a suitable solvent like ethanol.

  • Add the thioamide (1.0-1.2 equivalents) to the solution.

  • Heat the mixture to reflux.

  • Monitor the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a mild base, such as a 5% sodium bicarbonate solution.

  • If a precipitate forms, filter and wash it with cold ethanol or water. If not, remove the solvent under reduced pressure and proceed with purification.

Problem 2: Presence of Isomeric Byproducts

Observation: Your final product contains a significant amount of an isomeric form of this compound. For example, you might be targeting a 4-substituted thiazole but observe the formation of a 5-substituted isomer.

Potential Causes & Solutions:

  • Reaction Conditions Favoring Isomerization: The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions, particularly the pH.

    • Solution: Running the reaction under neutral or slightly basic conditions generally favors the formation of the 2-amino-4-substituted thiazole. Acidic conditions can lead to the formation of a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole[3].

  • Ambiguous Reactivity of Starting Materials: The structure of the α-haloketone and the thioamide can influence the regiochemical outcome.

    • Solution: Carefully select your starting materials. If you are consistently observing isomeric byproducts, consider alternative synthetic routes or purification methods that can separate the isomers, such as chromatography.

Problem 3: Significant Racemization of the Final Product

Observation: You have synthesized L-Thiazolylalanine, but chiral HPLC analysis reveals a low enantiomeric excess (ee), indicating the presence of a significant amount of the D-enantiomer.

Potential Causes & Solutions:

  • Acid-Catalyzed Racemization: The presence of strong acids, even in catalytic amounts, can lead to the racemization of the chiral center through an imine-enamine tautomerism mechanism[1]. This is particularly problematic during the thiazole ring formation if hydrobromic acid is generated in situ.

    • Solution: Incorporate a mild, non-nucleophilic base into the reaction mixture to neutralize any acid that is formed. Calcium carbonate is a suitable choice for this purpose[1].

  • Harsh Deprotection Conditions: The use of strong acids or bases to remove protecting groups from the amino or carboxyl functionalities can also induce racemization.

    • Solution: Opt for milder deprotection strategies. For example, if you are using a Boc protecting group on the amine, consider using milder acidic conditions or enzymatic deprotection methods.

  • Elevated Temperatures: High temperatures during the reaction or workup can provide the energy needed to overcome the activation barrier for racemization.

    • Solution: Whenever possible, run your reactions at lower temperatures. During workup and purification, avoid prolonged heating. Use techniques like rotary evaporation at reduced pressure and moderate temperatures for solvent removal.

Troubleshooting Workflow for Low Enantiomeric Excess:

Caption: A logical workflow for troubleshooting low enantiomeric excess in this compound synthesis.

Problem 4: Formation of Colored Impurities

Observation: Your final product has a noticeable color, even after initial purification attempts.

Potential Causes & Solutions:

  • Degradation of Thioamide: Thioamides can be unstable and may decompose over time or under harsh reaction conditions, leading to colored byproducts.

    • Solution: Use freshly purified thioamide for your reaction. Store it under an inert atmosphere and in a cool, dark place.

  • Side Reactions Involving the Thiazole Ring: The thiazole ring itself can undergo reactions that lead to colored species, especially under oxidative conditions.

    • Solution: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During workup, avoid exposure to strong oxidizing agents.

  • Residual Catalysts or Reagents: Some reagents or their byproducts can be colored.

    • Solution: A final purification step using activated carbon can be effective in removing colored impurities.

Purification Protocol for Decolorization:

  • Dissolve the crude product in a suitable solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash the celite pad with fresh solvent.

  • Concentrate the filtrate to obtain the decolorized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Hantzsch synthesis of a thiazole precursor for this compound?

A1: Besides unreacted starting materials, the most common byproducts include:

  • Oxazoles: Formed if the thioamide is contaminated with the corresponding amide[1].

  • Isomeric Thiazoles: Formation of different regioisomers can occur, especially under acidic conditions[3].

  • Dimerization or Polymerization Products: Self-condensation of the reactants or intermediates can occur under certain conditions.

Q2: How can I effectively protect the amino and carboxyl groups of the alanine backbone during the synthesis?

A2: The choice of protecting groups is crucial to prevent unwanted side reactions. A common strategy is to use:

  • Boc (tert-butyloxycarbonyl) for the amino group: It is stable under a wide range of conditions and can be removed with mild acid.

  • Methyl or Ethyl ester for the carboxyl group: These are easily formed and can be hydrolyzed under basic conditions.

It is important to choose orthogonal protecting groups that can be removed selectively without affecting each other.

Q3: What analytical techniques are best for identifying and quantifying byproducts in my this compound synthesis?

A3: A combination of techniques is recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial identification of the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, is essential for determining the enantiomeric purity (ee) of your final product and for quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about your desired product and any major byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of your product and impurities, which can help in their identification.

Q4: Are there alternative synthetic routes to L-Thiazolylalanine that might avoid some of these byproduct issues?

A4: Yes, while the Hantzsch synthesis is common, other methods exist. For instance, enzymatic resolutions can be employed to separate the desired L-enantiomer from a racemic mixture. Additionally, asymmetric synthesis strategies that build the chiral center with high stereocontrol from the outset can minimize the issue of racemization. However, these methods may have their own set of challenges and require specialized reagents and conditions.

Summary of Key Parameters and Their Impact on Byproduct Formation

ParameterPotential Byproduct(s)Recommended Control Strategy
Purity of Starting Materials Oxazoles, various side productsRecrystallize or distill starting materials before use.
Reaction pH Isomeric thiazoles, racemizationMaintain neutral or slightly basic conditions. Use a mild base like CaCO₃ to neutralize in-situ generated acids.
Reaction Temperature Racemization, degradation productsUse the lowest effective temperature. Avoid prolonged heating.
Protecting Group Strategy Byproducts from side reactions of functional groupsUse orthogonal protecting groups (e.g., Boc for amine, ester for carboxylic acid).
Atmosphere Colored oxidation byproductsConduct the reaction under an inert atmosphere (N₂ or Ar).

References

Validation & Comparative

A Senior Application Scientist's Guide: Thiazolylalanine vs. Phenylalanine for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, overcoming the intrinsic instability of natural peptides is a primary obstacle. Native peptides are often susceptible to rapid proteolytic degradation in vivo, leading to a short half-life and diminished therapeutic efficacy. A powerful and widely adopted strategy to counter this is the site-specific incorporation of non-canonical amino acids (ncAAs).[1][2][3] This guide provides an in-depth comparison between the natural aromatic amino acid, L-Phenylalanine (Phe), and its non-canonical bioisostere, L-Thiazolylalanine (Tza), focusing on their respective impacts on peptide stability.

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, data-driven insights to inform rational peptide design.

The Structural and Chemical Rationale

At the heart of this comparison are the distinct chemical structures of the Phenylalanine and Thiazolylalanine side chains. Phenylalanine possesses a simple phenyl ring, whereas this compound incorporates a five-membered thiazole ring, a unique heterocycle containing both sulfur and nitrogen atoms.[4] This seemingly subtle substitution introduces profound changes that are leveraged in medicinal chemistry to enhance drug properties.[5][6][7]

The key differences that influence peptide stability are:

  • Steric and Electronic Profile: The thiazole ring is a bioisostere of the phenyl ring but differs in size, shape, and electronic distribution. The presence of nitrogen and sulfur heteroatoms creates a more polar and electron-rich system compared to the hydrophobic phenyl ring.[8]

  • Protease Recognition: The phenyl ring of Phenylalanine is a primary recognition motif for certain endopeptidases, most notably chymotrypsin, which selectively cleaves peptide bonds at the C-terminus of aromatic residues like Phe, Tyr, and Trp.[9][10][11] The thiazole ring of Tza is not a canonical substrate for these enzymes, providing a fundamental mechanism for enhanced proteolytic resistance.

Comparative Analysis of Peptide Stability

The substitution of Phenylalanine with this compound primarily enhances a peptide's stability through increased resistance to enzymatic degradation.

Proteolytic Stability: The Core Advantage

The most significant advantage conferred by Tza is the dramatic improvement in stability against enzymatic breakdown. Proteases like chymotrypsin have a specifically shaped hydrophobic pocket in their active site that accommodates the phenyl ring of Phe.[9][10]

Protease_Action cluster_phe Phenylalanine-Containing Peptide cluster_tza This compound-Containing Peptide Phe_Peptide ...-Xaa-Phe-Yaa-... Chymotrypsin Chymotrypsin Cleavage Cleavage Fragments Peptide Fragments Tza_Peptide ...-Xaa-Tza-Yaa-... Chymotrypsin2 Chymotrypsin No_Cleavage No Recognition Stable_Peptide Intact Peptide

Experimental Evidence: While specific head-to-head quantitative data in the public literature is sparse, the principle is well-established in peptide drug design. A typical experiment would involve incubating a Phe-containing parent peptide and its Tza-substituted analogue in serum, plasma, or with a purified protease. The amount of intact peptide remaining over time is then quantified by High-Performance Liquid Chromatography (HPLC).

Expected Outcome Data Summary:

FeaturePeptide with PhenylalaninePeptide with this compoundRationale
Protease Recognition (e.g., Chymotrypsin) HighLow to NoneThe thiazole ring does not fit optimally into the protease's hydrophobic binding pocket, preventing efficient catalysis.[9][10]
Half-life in Serum/Plasma ShortSignificantly ExtendedResistance to cleavage by serum endopeptidases leads to a longer circulation time.[12]
Metabolic Stability LowHighReduced susceptibility to enzymatic degradation is a key factor in improving overall metabolic stability.[3][13]
Conformational and Thermal Stability

The impact of a Tza substitution on the secondary structure (e.g., α-helix, β-sheet) and thermal stability is context-dependent and less predictable than its effect on proteolysis.

  • Conformational Effects: The thiazole ring can influence local peptide conformation through altered steric interactions and its potential to act as a hydrogen bond acceptor via the ring nitrogen. This may lead to either stabilization or destabilization of a desired secondary structure.

  • Thermal Stability (Tm): Changes in conformational stability will directly affect the melting temperature (Tm) of the peptide.

Causality in Experimental Choice: To assess these effects, Circular Dichroism (CD) Spectroscopy is the gold standard.[14][15][16] CD measures the differential absorption of circularly polarized light by chiral molecules, providing a spectral "fingerprint" of the peptide's secondary structure.[14] A thermal melt experiment, where CD spectra are recorded over a range of temperatures, can determine the Tm, providing a direct measure of thermal stability.[17]

Experimental Protocols: A Self-Validating System

To empirically validate the benefits of a Phe-to-Tza substitution, the following protocols provide a robust framework for analysis.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol quantifies the rate of peptide degradation in the presence of a specific protease or biological matrix like human serum.

Objective: To compare the half-life (t½) of a Phe-containing peptide versus its Tza-substituted analogue.

Methodology:

  • Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of both the parent (Phe) and analogue (Tza) peptides in an appropriate solvent (e.g., water or DMSO).

    • Thaw human serum or plasma on ice. Centrifuge at >10,000 x g for 10 minutes at 4°C to remove lipids and precipitates.[18]

    • Prepare a quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA)) to stop the enzymatic reaction.

  • Reaction:

    • In separate tubes, pre-warm the serum/plasma to 37°C.

    • Initiate the reaction by adding the peptide stock to the serum to a final concentration of ~100 µg/mL. This is time point t=0.[18]

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples at high speed to precipitate proteins.

    • Analyze the supernatant using Reverse-Phase HPLC (RP-HPLC) with UV detection at 214/280 nm.[12]

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Interpretation:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t½), the time required for 50% of the peptide to be degraded.[18] A significantly longer t½ for the Tza-peptide validates its enhanced stability.

Workflow A 1. Prepare Peptide Stocks & Serum/Plasma B 2. Initiate Reaction (Peptide + Serum @ 37°C) A->B C 3. Incubate & Collect Time-Point Aliquots B->C D 4. Quench Reaction (e.g., with ACN/TFA) C->D E 5. Centrifuge to Remove Proteins D->E F 6. Analyze Supernatant by RP-HPLC E->F G 7. Quantify Peak Area & Calculate Half-Life (t½) F->G

Protocol 2: Conformational Analysis by Circular Dichroism (CD)

This protocol assesses the impact of the Tza substitution on the peptide's secondary structure.

Objective: To compare the secondary structure content of the Phe- and Tza-peptides.

Methodology:

  • Sample Preparation:

    • Prepare peptide solutions at a known concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[19] The buffer must be transparent in the far-UV region.

    • Ensure samples are free of light-absorbing impurities.[15]

  • Instrument Setup:

    • Use a CD spectropolarimeter. Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a short path length (e.g., 1 mm).[19]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the CD spectrum for each peptide sample, typically from 190 to 250 nm.[14]

    • Subtract the baseline spectrum from each peptide spectrum.

  • Data Interpretation:

    • Analyze the resulting spectra. Characteristic spectral shapes indicate different secondary structures:

      • α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 195 nm.[14]

      • β-sheet: A negative band around 218 nm.[14]

      • Random Coil: A strong negative band near 200 nm.

    • Significant changes in the spectral shape or intensity between the Phe- and Tza-peptides indicate that the substitution has altered the peptide's conformation.

Conclusion and Field Perspective

The substitution of Phenylalanine with this compound is a potent and mechanistically well-defined strategy for enhancing the proteolytic stability of therapeutic peptides. The primary benefit—steric and electronic shielding from protease recognition—directly addresses one of the most common failure points in peptide drug development. While the conformational impact must be assessed on a case-by-case basis using techniques like Circular Dichroism, the substantial gains in metabolic stability often make Tza an invaluable tool in the peptide chemist's arsenal. By employing the robust, self-validating protocols described herein, researchers can confidently evaluate and leverage this powerful non-canonical amino acid to design the next generation of stable and effective peptide therapeutics.

References

A Senior Application Scientist's Guide to Thiazolylalanine: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and chemical biology, the ability to site-specifically incorporate unnatural amino acids (uAAs) into proteins and peptides has become a cornerstone of innovation. This powerful technique allows for the introduction of novel chemical functionalities, enabling the rational design of therapeutics with enhanced stability, targeted action, and unique mechanisms of action. Among the diverse toolkit of uAAs, (S)-2-(4-thiazolyl)-alanine, or Thiazolylalanine, has emerged as a particularly compelling building block. Its distinctive heterocyclic side chain offers a unique combination of properties that set it apart from other commonly used uAAs.

This guide provides a comprehensive, in-depth comparison of this compound with other key unnatural amino acids. We will explore the experimental data that informs the selection of a particular uAA and provide detailed protocols for their incorporation. This will empower researchers, scientists, and drug development professionals to make strategic, data-driven decisions for their specific research and development programs.

The Unique Chemical Profile of this compound

This compound is a non-proteinogenic amino acid featuring a thiazole ring in its side chain.[1][2] This aromatic heterocycle is absent from the canonical 20 amino acids and imparts a range of advantageous properties. The thiazole ring is a known bioisostere for various functional groups, capable of participating in hydrogen bonding and metal chelation, which can be critical for molecular recognition and catalytic activity. Furthermore, its rigid, planar structure can be leveraged to enforce specific conformations in peptides, a crucial element in the design of potent and selective therapeutic ligands.[3] Recent studies have also highlighted its efficacy in topical applications, where it has been shown to stimulate the production of dermal proteins and improve skin barrier function, demonstrating its multi-functional potential.[1][4][5]

A Comparative Framework: this compound vs. Other Key Unnatural Amino Acids

The selection of an unnatural amino acid is fundamentally driven by the desired functional outcome. While some uAAs are designed as passive handles for subsequent chemical modification, others, like this compound, are intended to directly modulate the biological activity or structural properties of the target peptide or protein. The following table provides a comparative overview of this compound and other widely used uAAs.

Unnatural Amino AcidPrimary Function & Key ApplicationsIncorporation EfficiencyPost-Translational Modification Potential
This compound Structural modification, bioisostere, metal chelation, conformational constraint (e.g., in peptide stapling).[3][6]Moderate to HighYes, the thiazole ring can be further functionalized.
Azidohomoalanine (Aha) Bio-orthogonal handle for "click" chemistry (CuAAC and SPAAC) for protein labeling, visualization, and enrichment.[7][8]HighYes, via click chemistry.[7]
Propargylglycine (Prg) Alkyne handle for "click" chemistry, with applications similar to Aha.[8]HighYes, via click chemistry.[9]
p-Azido-L-phenylalanine (AzF) Photo-crosslinking agent to identify and map protein-protein interactions upon UV activation.[10]ModerateYes, via nitrene chemistry upon UV activation.
Bicyclononyne-lysine (BCNK) Strain-promoted alkyne-azide cycloaddition (SPAAC) handle for copper-free "click" chemistry, ideal for live-cell labeling.[11]ModerateYes, via SPAAC.

Table 1. A comparative summary of this compound and other prominent unnatural amino acids, highlighting their primary roles and modification potential.

Experimental Deep Dive: Incorporation and Functionalization Strategies

The successful implementation of any uAA is contingent on its efficient and high-fidelity incorporation into the target protein. The most common method for site-specific incorporation is the amber stop codon suppression technology.[12][13]

General Workflow for Unnatural Amino Acid Incorporation

uAA_Incorporation_Workflow cluster_Genetic_Engineering Genetic Engineering cluster_Expression Protein Expression cluster_Analysis Purification & Analysis Start Start: Host cells (e.g., E. coli) Vector_Prep Prepare expression vector with gene of interest containing an amber stop codon (TAG) at the desired site Start->Vector_Prep Co_transfection Co-transform with plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair Vector_Prep->Co_transfection Cell_Culture Culture transformed cells Co_transfection->Cell_Culture uAA_Supplementation Supplement media with the desired unnatural amino acid Cell_Culture->uAA_Supplementation Induction Induce protein expression (e.g., with IPTG) uAA_Supplementation->Induction Harvesting Harvest and lyse cells Induction->Harvesting Purification Purify the target protein (e.g., via affinity chromatography) Harvesting->Purification Verification Verify incorporation (e.g., Mass Spectrometry, Western Blot) Purification->Verification

Figure 1. A generalized workflow for the site-specific incorporation of an unnatural amino acid using amber stop codon suppression in a host organism like E. coli.

Detailed Protocol for this compound Incorporation

This protocol provides a step-by-step methodology for the incorporation of this compound into a protein of interest using an amber suppression-based system in E. coli.

  • Vector and Host Cell Preparation:

    • Using standard molecular biology techniques, introduce an in-frame amber stop codon (TAG) at the desired position within your gene of interest, which should be cloned into a suitable expression vector (e.g., a pET vector with an affinity tag for purification).

    • Co-transform this plasmid with a compatible plasmid that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) that is specific for this compound. The choice of the aaRS/tRNA pair is crucial for efficient and faithful incorporation.[13][14]

  • Cell Culture and uAA Supplementation:

    • Culture the co-transformed E. coli cells in a minimal medium (e.g., M9) at 37°C with appropriate antibiotic selection.

    • When the cell culture reaches an optical density (OD600) of 0.6-0.8, supplement the medium with this compound to a final concentration of 1-2 mM.

  • Protein Expression Induction:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Reduce the incubation temperature to 18-25°C and continue to grow the cells for an additional 12-18 hours. This promotes proper protein folding and can increase the yield of soluble protein.

  • Protein Purification and Verification:

    • Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

    • Purify the protein of interest from the clarified cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Confirm the successful incorporation of this compound by analyzing the purified protein using SDS-PAGE and Western blotting. The ultimate verification of site-specific incorporation and the identity of the uAA should be performed using mass spectrometry, which will show a mass shift corresponding to the mass of this compound relative to the canonical amino acid it replaced.[15]

Mechanistic Insights and Strategic Application

The true power of this compound lies in its ability to impart novel functionalities that are directly encoded in its structure, as opposed to serving merely as a point of attachment.

Thiazolylalanine_Functional_Advantages cluster_Properties Inherent Properties cluster_Applications Strategic Applications in Drug Discovery This compound This compound Rigid_Heterocycle Rigid Heterocyclic Side Chain This compound->Rigid_Heterocycle Bioisosterism Bioisosteric Mimicry This compound->Bioisosterism Chelation Metal Chelation Potential This compound->Chelation Conformational_Locking Conformational Locking (Peptide Stapling) Rigid_Heterocycle->Conformational_Locking Enzyme_Inhibition Enzyme Active Site Inhibition Bioisosterism->Enzyme_Inhibition Metalloenzyme_Design Design of Artificial Metalloenzymes Chelation->Metalloenzyme_Design Improved_Pharmacokinetics Improved Pharmacokinetic Properties Conformational_Locking->Improved_Pharmacokinetics

Figure 2. The intrinsic chemical properties of this compound and their translation into high-value applications in drug discovery and protein engineering.

The rigid nature of the thiazole ring makes this compound an excellent candidate for peptide stapling, a strategy used to lock peptides into their bioactive conformations, thereby enhancing their stability, cell permeability, and target affinity.[9][16] Its ability to act as a bioisostere allows it to mimic the side chains of natural amino acids or other chemical motifs, making it a valuable tool for designing competitive enzyme inhibitors. Furthermore, the metal-chelating properties of the thiazole ring open up possibilities for the design of novel biocatalysts and metalloproteins with tailored activities.

Conclusion and Future Perspectives

This compound stands out in the diverse world of unnatural amino acids as a tool for imparting intrinsic structural and functional modifications to peptides and proteins. While uAAs like Azidohomoalanine and Propargylglycine are indispensable for bio-orthogonal labeling and proteomic studies, this compound offers a distinct advantage for applications where the goal is to directly engineer the therapeutic properties of a biomolecule. Its capacity to enforce conformational rigidity, act as a bioisostere, and chelate metals provides a rich chemical space for the design of next-generation therapeutics.

As our understanding of protein structure-function relationships deepens and the technologies for genetic code expansion continue to advance, the strategic incorporation of functionally rich uAAs like this compound will undoubtedly play an increasingly pivotal role in the future of drug discovery and synthetic biology. For researchers aiming to move beyond simple conjugation and into the realm of rational, function-oriented protein design, this compound represents a versatile and powerful choice.

References

A Comparative Guide to the Biological Activities of Thiazolylalanine and Histidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of L-thiazolylalanine and its derivatives against various histidine analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate their distinct mechanisms of action, target specificities, and therapeutic potentials.

Introduction: The Tale of Two Rings

In the vast landscape of bioactive molecules, the subtle substitution of one heterocyclic ring for another can dramatically alter biological function. This guide explores two such cases: L-thiazolylalanine, a non-proteinogenic amino acid featuring a thiazole ring, and the diverse family of histidine analogues, which modify the fundamental imidazole ring of the natural amino acid.

Histidine's imidazole side chain is a cornerstone of protein structure and function, critical for everything from enzyme catalysis to metal ion coordination.[1][2][3] Its analogues are often designed to intercept or modify these native processes. In contrast, L-thiazolylalanine and its derivatives introduce a new chemical entity, leveraging the unique properties of the thiazole ring to engage different biological targets, from skin proteins to cancer pathways. Understanding their comparative activities is crucial for rational drug design and the development of novel therapeutic agents.

L-Thiazolylalanine & Derivatives: A Profile of Versatile Bioactivity

L-4-Thiazolylalanine, commercially known as Protinol™, is a synthetic amino acid derivative whose biological activities are increasingly being explored, primarily in skincare and oncology.[4][5][6] The thiazole moiety is a key pharmacophore found in numerous approved drugs, and its incorporation into an alanine backbone creates a molecule with unique properties.[7][8]

Key Biological Activities:
  • Dermatological Efficacy: L-4-Thiazolylalanine has demonstrated significant benefits in skin health. It functions as a potent skin conditioning agent by strengthening the skin's barrier function, a property validated by increases in trans-epithelial electrical resistance (TEER) in 3D skin models.[5][6][9][10] Mechanistically, it has been shown to increase the production of hyaluronic acid and pro-collagen I, while also exhibiting antioxidant and anti-inflammatory effects by boosting Heat Shock Protein 70 (HSP70) and reducing reactive oxygen species (ROS) production after UV exposure.[5][6][11][12]

  • Anticancer Potential: Beyond skincare, the broader family of thiazole derivatives exhibits significant anticancer activity across a range of human cancer cell lines, including breast, colorectal, hepatocellular carcinoma, and osteosarcoma.[7][13][14][15][16] Their mechanisms of action are diverse and include the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase, and the inhibition of key signaling pathways by targeting enzymes like TGFβR1 kinase and the Epidermal Growth Factor Receptor (EGFR).[14][16][17]

  • Other Pharmacological Roles: Various thiazole derivatives have also been evaluated for other therapeutic properties, including antimicrobial, antifungal, and acetylcholinesterase (AChE) inhibitory activities, highlighting the versatility of the thiazole scaffold.[7][13][18]

Histidine Analogues: Precision Tools for Targeting Biological Systems

Histidine analogues are molecules designed to mimic or interfere with the function of natural histidine. Their primary value lies in their ability to act as specific inhibitors of enzymes that process histidine or as tools to probe and modify protein function.[1]

Key Biological Activities:
  • Inhibition of Bacterial Histidine Kinases: Two-Component Systems (TCS) are a primary mechanism for signal transduction in bacteria, allowing them to adapt to environmental changes.[19] These systems rely on the autophosphorylation of a conserved histidine residue on a sensor Histidine Kinase (HK).[20][21] Since HKs are essential for bacterial virulence and are absent in mammals, they represent a prime target for novel antibiotics.[20][22][23] Various classes of histidine analogues and other small molecules have been developed as HK inhibitors, functioning by competitively blocking the ATP-binding pocket and preventing the crucial phosphorylation step.[19][20]

  • Inhibition of Histidine Decarboxylase (HDC): Histamine is a key mediator of allergic and inflammatory responses and is synthesized from histidine by the enzyme Histidine Decarboxylase (HDC).[24][25][26] Histidine analogues, such as α-fluoromethylhistidine and histidine methyl ester, act as substrate analogues that inhibit HDC, thereby reducing histamine production.[27] This makes them valuable candidates for developing drugs to manage conditions associated with excess histamine.

  • Covalent Modification of Proteins: Advanced histidine analogues have been designed with electrophilic "warheads," such as aryl fluorosulfates. These agents can be guided by a carrier ligand to a specific binding site on a protein, where the analogue then forms a stable, covalent bond with a nearby histidine residue.[28][29] This strategy has been successfully used to develop highly potent and specific inhibitors, for instance, targeting the anti-apoptotic protein Mcl-1.[28][29]

Comparative Analysis: A Head-to-Head Look at Function and Application

The fundamental structural difference—a thiazole ring versus an imidazole ring—dictates the distinct biological roles of these two classes of compounds.

Structural Comparison

G cluster_0 L-Thiazolylalanine cluster_1 Histidine / Analogues a Thiazole Ring (Sulfur, Nitrogen) b Imidazole Ring (Nitrogen, Nitrogen) a->b Structural Isosteres Different Biological Targets

Caption: Structural difference between the core heterocyclic rings.

Target Specificity and Therapeutic Focus
FeatureL-Thiazolylalanine & DerivativesHistidine Analogues
Primary Targets Structural proteins (Collagen, Keratin), Receptor Tyrosine Kinases (e.g., EGFR), Tubulin, Inflammatory pathways.[5][12][16][17]Specific enzymes (Bacterial Histidine Kinases, Histidine Decarboxylase), Specific histidine residues in proteins.[20][21][24][28]
Mechanism of Action Modulates gene expression, inhibits protein polymerization, blocks signaling cascades.[8][11][17]Competitive enzyme inhibition, irreversible covalent modification, functional replacement of natural histidine.[19][27][28][30]
Primary Therapeutic Area Dermatology (Anti-aging, Skin barrier repair), Oncology.[6][12][15]Infectious Disease (Antibacterial), Allergy & Inflammation, Drug Discovery (Chemical Probes).[1][22][23][25]
Development Philosophy Broad-spectrum activity based on a privileged scaffold (thiazole).Highly specific, target-driven design to intercept a known biological process.
Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50) of selected thiazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Thiazole-PyrazolesChlorine-containing derivative (11c)HCT-116 (Colorectal)1.83[13]
Thiazole-PyrazolesChlorine-containing derivative (6g)MCF-7 (Breast)2.12[13]
Thiazole-HydrazonesCompound 4cMCF-7 (Breast)2.57[15]
Thiazole-HydrazonesCompound 4cHepG2 (Liver)7.26[15]
Phenylthiazole anilineCompound 4iSaOS-2 (Osteosarcoma)0.190 (µg/mL)[16]

Key Experimental Protocols

To ensure scientific integrity, the methods used to evaluate these compounds must be robust and reproducible. Below are detailed protocols for key assays.

Protocol 1: In Vitro Histidine Kinase Autophosphorylation Inhibition Assay

This assay is fundamental for assessing the activity of potential antibacterial histidine kinase inhibitors.[20]

Objective: To quantify the inhibition of HK autophosphorylation in the presence of a test compound.

Methodology:

  • Enzyme Preparation: Express and purify the recombinant histidine kinase domain of interest (e.g., KinA from B. subtilis).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

  • Compound Incubation: Add the histidine analogue (test inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the purified HK enzyme to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP mix containing [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a defined temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film.

  • Quantification: Measure the radioactivity of the phosphorylated HK band using a phosphorimager or densitometry. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: MTT Assay for Cytotoxicity of Thiazolylalanine Derivatives

The MTT assay is a colorimetric method used to assess cell viability and is a standard primary screen for potential anticancer drugs.[13][15]

G start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with various concentrations of thiazole derivative incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Allows formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Read absorbance at ~570nm using a plate reader solubilize->read end Calculate IC50 value read->end

Caption: Standard workflow for an MTT cytotoxicity assay.

Objective: To determine the concentration of a thiazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media from the cells and add fresh media containing the compound. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The biological activities of L-thiazolylalanine derivatives and histidine analogues are distinct and complementary, arising from the unique chemical properties of their core heterocyclic rings.

  • L-Thiazolylalanine and its derivatives are emerging as multifunctional agents with broad therapeutic potential. In dermatology, L-4-thiazolylalanine (Protinol™) offers a scientifically-backed approach to improving skin health and combating aging.[5][6][12] In oncology, the thiazole scaffold serves as a "privileged structure" for developing novel anticancer agents that act on diverse targets.[8][15][16]

  • Histidine analogues represent a more targeted approach, serving as precision tools to inhibit specific enzymes or probe protein function.[1] Their greatest promise lies in the development of novel antibiotics that can overcome resistance by targeting bacterial-specific pathways like the Two-Component System.[20][22][23] Furthermore, their use in designing covalent inhibitors opens new avenues for creating highly potent and selective drugs.[28][29]

Future research will likely focus on optimizing the specificity and potency of these compounds. For thiazole derivatives, the challenge is to refine their structure to minimize off-target effects while enhancing efficacy against specific cancer types. For histidine analogues, the goal is to expand the repertoire of targeted enzymes and develop compounds with improved pharmacokinetic properties suitable for clinical use. The continued exploration of these fascinating molecules holds significant promise for addressing unmet needs in medicine and research.

References

A Senior Scientist's Guide to Validating Thiazolylalanine Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and protein engineering, the site-specific incorporation of unnatural amino acids (UCAAs) is a transformative technology. It unlocks the ability to install novel chemical functionalities, enhance therapeutic properties, and probe biological mechanisms with unprecedented precision. Among these, Thiazolylalanine stands out for its potential in creating unique peptide architectures and serving as a synthetic precursor for post-translational modifications inspired by nature.[1][2]

However, the promise of this technology hinges on a critical, non-negotiable step: validation . How can you be certain that your engineered protein contains this compound at the desired position and not a natural amino acid? The answer lies in the analytical power of mass spectrometry (MS).

This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for validating this compound incorporation. We will explore the causality behind experimental choices, compare MS with alternative methods, and provide field-proven protocols to ensure the scientific integrity of your work.

The Analytical Imperative: Why Validation is Crucial

The process of incorporating a UCAA is not always perfectly efficient or specific.[3][4] Several challenges necessitate rigorous validation:

  • Incorporation Fidelity: The orthogonal tRNA/aminoacyl-tRNA synthetase pair designed for this compound must work with high fidelity. There is a risk of mis-incorporation, where a natural amino acid is inserted at the target codon instead.[5]

  • Low Efficiency: Incorporation rates can be variable, leading to a heterogeneous mixture of the full-length target protein and truncated versions.

  • Silent Failures: Without a direct analytical readout, a failed incorporation could be misinterpreted as a lack of functional effect, derailing a research program.

Mass spectrometry is the gold standard for overcoming these challenges, offering unparalleled sensitivity and specificity to confirm the molecular identity of your engineered protein.[6][7][8]

Mass Spectrometry: The Definitive Validation Workflow

The most robust and widely used approach for validating UCAA incorporation is "bottom-up" proteomics, which involves analyzing the peptides of a protein after enzymatic digestion.[3][9] This method provides definitive confirmation of incorporation at the specific amino acid site.

The Bottom-Up Proteomics Workflow

The entire process is a self-validating system, moving from the intact protein to peptide fragments that pinpoint the modification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Validation Prot Protein with Potential Thz-Ala Purify 1. Affinity Purification (e.g., His-tag) Prot->Purify Denature 2. Denaturation & Reduction/Alkylation Purify->Denature Digest 3. Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC 4. LC Separation (Peptide Chromatography) Digest->LC MS1 5. MS1 Full Scan (Measure Peptide Masses) LC->MS1 Select 6. Precursor Ion Selection MS1->Select MS2 7. MS2 Fragmentation (CID/HCD or ETD) Select->MS2 Search 8. Database Search (Identify Peptides) MS2->Search Validate 9. Manual Validation (Confirm Mass Shift & Sequence) Search->Validate Result Validated Incorporation

References

A Senior Application Scientist's Guide to NMR Characterization of Thiazolylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of the Thiazole Moiety

In the landscape of drug discovery and chemical biology, the incorporation of non-canonical amino acids into peptides is a cornerstone strategy for enhancing stability, modulating conformation, and introducing novel functionalities.[1] Among these, Thiazolylalanine (Tza), a cysteine-derived modification, is of particular interest. The thiazole ring is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals.[2] Its planar, aromatic structure rigidifies the peptide backbone, while its heteroatoms (nitrogen and sulfur) offer unique hydrogen bonding and coordination capabilities.[2][3]

However, these same features present distinct challenges for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard amino acids, the thiazole ring introduces a unique electronic environment, altering chemical shifts and coupling constants. Its conformational rigidity can lead to specific, non-canonical secondary structures that must be carefully characterized.[4] This guide provides a comparative framework for applying a suite of NMR experiments to unambiguously characterize this compound-containing peptides, moving from initial assessment to high-resolution 3D structure determination. It is designed for researchers who seek not just to acquire data, but to understand the causality behind experimental choices and to interpret spectra with confidence.

Part 1: Foundational NMR Analysis: Reading the Signatures of this compound

The first step in any NMR analysis is a thorough examination of 1D and basic 2D spectra. For a Tza-containing peptide, this initial screen is rich with diagnostic information.

Characteristic Chemical Shifts

The thiazole ring provides highly diagnostic signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: The lone proton on the thiazole ring (H5) typically resonates in the aromatic region, often downfield between 7.5 and 8.5 ppm .[5][6] Its precise shift is highly sensitive to the local electronic environment, solvent exposure, and tertiary contacts within the folded peptide. The β-protons (CH₂) of the alanine moiety will appear in the aliphatic region, but their shifts can be influenced by the ring's anisotropy.

  • ¹³C NMR: The carbon atoms of the thiazole ring have characteristic chemical shifts that are invaluable for unambiguous assignment. C2, flanked by both heteroatoms, is typically the most downfield, followed by C4 and C5. These signals provide a clear fingerprint for the Tza residue in a ¹³C spectrum or a 2D heteronuclear experiment.[7]

Table 1: Typical Chemical Shift Ranges for this compound Residues

AtomNucleusTypical Chemical Shift Range (ppm)Notes
H5¹H7.5 - 8.5Sensitive to solvent and conformation.
¹H4.0 - 5.0Typical α-proton region.
¹H3.0 - 3.8Can be diastereotopic and show complex coupling.
C2¹³C160 - 175Most downfield carbon, highly diagnostic.
C4¹³C145 - 155
C5¹³C120 - 130Carbon attached to the diagnostic H5 proton.

Note: Ranges are approximate and can vary based on peptide sequence, solvent, pH, and temperature.

Part 2: A Comparative Guide to 2D NMR Experiments for Structure Elucidation

While 1D NMR provides a starting point, a multi-dimensional approach is essential for complete assignment and structure determination.[1][8] The choice of experiments should be strategic, with each experiment designed to answer a specific question about the peptide's structure.

Workflow for NMR Data Acquisition and Analysis

The following workflow represents a logical progression from initial assignment to final structure calculation. Each step builds upon the last, ensuring a self-validating and robust characterization process.

G cluster_0 Step 1: Resonance Assignment cluster_1 Step 2: Sequential Connectivity cluster_2 Step 3: 3D Structure & Conformation P1 1D ¹H NMR (Purity & Folding Assessment) P2 2D TOCSY (Identify Amino Acid Spin Systems) P1->P2 Initial Look P3 2D ¹H-¹³C HSQC (Assign Cα/Hα, Cβ/Hβ pairs) P2->P3 Confirm Residue Type P4 2D NOESY / ROESY (Identify Sequential Hα(i)-HN(i+1) NOEs) P3->P4 Begin Walk P5 2D ¹H-¹³C HMBC (Confirm connectivity via long-range C'-HN couplings) P4->P5 Corroborate Sequence P7 ³J-Coupling Analysis (Extract dihedral angle restraints) P4->P7 Measure Couplings P6 NOESY / ROESY Analysis (Extract distance restraints) P5->P6 Gather Spatial Data P8 Structure Calculation (e.g., CYANA, XPLOR-NIH) P6->P8 P7->P8

Figure 1: A recommended workflow for comprehensive NMR characterization.

Experiment Comparison: Choosing the Right Tool for the Job

Table 2: Comparison of Key 2D NMR Experiments for Tza-Peptide Analysis

ExperimentPrimary Information ProvidedAdvantages for Tza PeptidesLimitations / Considerations
TOCSY Correlations between all protons within a spin system (i.e., an amino acid).Quickly identifies the complete spin system of the Tza residue, linking the H5 proton to the Hα and Hβ protons.Does not provide information about connectivity between residues.
NOESY Through-space correlations between protons < 5 Å apart.[9]Essential for defining the 3D fold. Key NOEs between the Tza H5 proton and other protons reveal its spatial orientation.Signal intensity can be weak for flexible peptides. Zero-crossing issues for mid-sized peptides.
ROESY Through-space correlations, effective for molecules of all sizes.Overcomes the NOESY zero-crossing problem. Excellent for medium-sized Tza-peptides where NOESY fails.Spin diffusion can complicate spectra for larger molecules.
¹H-¹³C HSQC One-bond correlations between protons and directly attached carbons.Unambiguously assigns the Tza H5-C5 pair due to the unique ¹³C chemical shift, confirming residue identity.Natural abundance ¹³C sensitivity can be low, requiring longer acquisition times.
¹H-¹³C HMBC Correlations between protons and carbons over 2-3 bonds.Crucial for sequential assignment, especially for proline-rich or unusual sequences. Can show correlations from Tza H5 to adjacent residue carbons.Weaker signals than HSQC; requires careful optimization of the long-range coupling delay.

Expert Insight: For Tza-peptides, the ¹H-¹³C HSQC is arguably the most critical assignment experiment. The aromatic region of a ¹H spectrum can be crowded. However, the C5 carbon of the thiazole resonates in a relatively clean region of the ¹³C spectrum (~120-130 ppm). The presence of a cross-peak in the HSQC at (δH ~8.0, δC ~125) is a definitive confirmation of the this compound residue.

Part 3: Experimental Protocols and Data Interpretation

Scientific integrity demands reproducible protocols. The following sections provide step-by-step methodologies for sample preparation and data acquisition, grounded in best practices for peptide NMR.

Protocol 1: Optimized Sample Preparation

The quality of your NMR data is dictated by the quality of your sample. Peptides, especially those with potential chelating moieties like a thiazole ring, require careful preparation.

Objective: To prepare a stable, non-aggregated peptide sample free of paramagnetic impurities for high-resolution NMR.

Materials:

  • Lyophilized Tza-containing peptide (>95% purity)

  • NMR solvent (e.g., 90% H₂O / 10% D₂O, or deuterated organic solvent like DMSO-d₆)

  • pH meter and appropriate buffers (e.g., phosphate, acetate)

  • EDTA (Ethylenediaminetetraacetic acid)

  • High-quality 3mm or 5mm NMR tubes

Procedure:

  • Dissolution: Weigh an appropriate amount of peptide to achieve a final concentration between 0.5-1.0 mM.[9] Higher concentrations improve signal-to-noise but risk aggregation. Dissolve the peptide in the chosen NMR solvent. For initial studies in aqueous solution, 90% H₂O / 10% D₂O is standard to allow observation of exchangeable amide protons while providing a deuterium lock signal.

  • Paramagnetic Removal (Critical Step): The thiazole ring's nitrogen and sulfur atoms can chelate trace metal ions (e.g., Cu²⁺, Fe³⁺), which cause severe line broadening.

    • Add a small amount of EDTA (~1/10th molar equivalent) to the sample to sequester these ions.

    • Causality: Paramagnetic ions have unpaired electrons that create fluctuating magnetic fields, dramatically increasing the relaxation rate (T₂) of nearby nuclei and broadening their NMR signals beyond detection. EDTA is a strong chelating agent that effectively removes them from solution.

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4.0 and 6.5 for aqueous samples).

    • Causality: The chemical shifts of amide protons and ionizable side chains are pH-dependent. More importantly, the rate of exchange of amide protons with the water solvent is base-catalyzed. At pH > 7, amide proton signals can broaden and disappear. A slightly acidic pH slows this exchange, resulting in sharper lines.[9]

  • Transfer & Sealing: Transfer the final solution to a high-quality NMR tube, ensuring no air bubbles are present. Seal with a cap and parafilm for storage.

Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum

Objective: To acquire a high-quality, natural abundance ¹H-¹³C HSQC spectrum for unambiguous residue identification.

Instrument: 600 MHz (or higher) spectrometer with a cryoprobe is recommended.

Procedure:

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow water or solvent signal lineshape.

  • 1D ¹H Spectrum: Acquire a quick 1D ¹H spectrum to verify sample quality and determine the 90° pulse width.

  • Load HSQC Pulse Program: Select a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker system).

  • Set Spectral Widths:

    • F2 (¹H dimension): Center the spectrum on the water resonance (~4.7 ppm) and set a spectral width of ~12-14 ppm to cover all proton signals.

    • F1 (¹³C dimension): Set the spectral width to cover the expected range of carbon signals. For a peptide, a range from ~10 ppm to ~180 ppm is appropriate.

  • Set Parameters:

    • Number of Scans (ns): Start with 8 or 16 scans per increment. Increase as needed for signal-to-noise.

    • Number of Increments (in F1): Use at least 256 increments for decent resolution in the indirect dimension.

    • ¹JCH Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz, which is a good compromise for both aliphatic and aromatic C-H pairs.

  • Acquisition: Start the acquisition. A natural abundance HSQC on a 1 mM sample may take several hours.

  • Processing: After acquisition, process the data using appropriate window functions (e.g., squared sine-bell) in both dimensions, followed by Fourier transformation, phasing, and baseline correction.

Part 4: Case Study - Interpreting Key Structural Features

Consider a hypothetical Tza-containing hexapeptide, Ac-Gly-Tza-Pro-Phe-Val-Cys-NH₂. After acquiring the full suite of 2D spectra, specific cross-peaks become critical reporters of the peptide's conformation.

Identifying Key NOE Restraints

The Nuclear Overhauser Effect (NOE) provides through-space distance information, which is the foundation of 3D structure calculation.[8][9] For our Tza-peptide, the following NOEs would be particularly informative.

G cluster_Tza This compound (Tza) cluster_Pro Proline (Pro) cluster_Gly Glycine (Gly) Tza_H5 H5 (Aromatic) Tza_Ha Pro_Hd Hδ (Ring) Tza_Ha->Pro_Hd Constrains Tza-Pro ψ/φ angles Gly_Ha Gly_Ha->Tza_H5 Defines Gly-Tza Conformation

Figure 2: Diagram of key NOE restraints involving the Tza residue.

  • NOE between Gly Hα and Tza H5: A strong NOE between the preceding residue's α-proton and the thiazole ring proton would indicate a well-defined turn or bend, bringing these two protons into close spatial proximity. This is a powerful restraint for defining the local backbone conformation.

  • NOE between Tza Hα and Pro Hδ: Proline's cyclic structure restricts the peptide backbone. An NOE between the Tza Hα and the proline Hδ protons provides a direct measure of the Tza-Pro peptide bond conformation and is crucial for defining this linkage.[10]

By systematically identifying and quantifying these and other NOEs, a set of distance restraints can be generated and used in structure calculation programs to produce a high-resolution ensemble of conformers that accurately represents the peptide's structure in solution.[11]

Conclusion

The NMR characterization of this compound-containing peptides is a solvable but nuanced challenge. Success hinges on a strategic, multi-faceted approach rather than a brute-force application of every possible experiment. By understanding the unique spectral signatures of the thiazole ring, choosing complementary 2D NMR experiments, adhering to rigorous sample preparation protocols, and focusing on key structural reporters like specific NOEs, researchers can unlock a wealth of structural and dynamic information. This detailed understanding is paramount for establishing structure-activity relationships and advancing the design of novel peptide-based therapeutics.

References

A Comparative In-Vitro Analysis of Thiazolylalanine and Retinol for Dermatological Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Formulation Scientists

The landscape of dermatological and cosmetic science is one of continuous innovation, driven by a deep understanding of cellular and molecular biology. In this guide, we present a comparative analysis of two active compounds at the forefront of skin research: L-4-Thiazolylalanine (also known as Protinol™), a novel amino acid derivative, and Retinol, the long-reigning gold standard in anti-aging. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, supported by experimental data and detailed protocols, to inform strategic research and development.

Introduction: Defining the Actives

Retinol , a form of Vitamin A, is one of the most well-researched ingredients in skincare.[1] Its pleiotropic effects on skin cells have established it as a benchmark for treating signs of both intrinsic and photoaging.[2] However, its efficacy is often accompanied by tolerability issues, such as irritation and erythema, creating a demand for effective yet gentler alternatives.

L-4-Thiazolylalanine (Protinol™) is a novel, non-proteinogenic amino acid that has emerged as a multi-functional ingredient.[3] Initially recognized for its skin-conditioning properties, recent studies have highlighted its significant impact on the dermal matrix and skin barrier function, positioning it as a compelling new active in the anti-aging and skin health arena.[4]

Mechanisms of Action: A Tale of Two Pathways

The distinct biological outcomes of Thiazolylalanine and Retinol stem from their unique interactions with skin cells at a molecular level.

This compound: A Dual-Action Approach to Skin Health

This compound's efficacy appears to be twofold, targeting both the structural integrity of the dermis and the regulation of pigmentation.

  • Dermal Matrix Stimulation: Studies have demonstrated that L-4-Thiazolylalanine stimulates the production of key dermal proteins. It has been shown to increase the production of pro-collagen I and hyaluronic acid in 3D human skin tissue models.[3] Notably, it uniquely helps to boost both Collagen I and Collagen III (often called 'baby collagen'), bringing their ratio closer to that found in youthful skin.[5] This restoration of the skin's foundational proteins leads to improved firmness and a reduction in wrinkles.[3][5]

  • Tyrosinase Inhibition: The thiazole chemical motif is a core component of potent tyrosinase inhibitors.[6][7][8] Tyrosinase is the rate-limiting enzyme in melanin synthesis, the process responsible for skin pigmentation.[9] While direct IC50 values for L-4-Thiazolylalanine are not widely published, numerous thiazole and benzothiazole derivatives exhibit significantly more potent tyrosinase inhibition than standard agents like kojic acid, with some showing IC50 values in the low micromolar and even nanomolar range.[1][7][10] This strong evidence suggests that this compound likely functions as a direct inhibitor of tyrosinase, thereby reducing melanin production and addressing hyperpigmentation.

cluster_this compound L-4-Thiazolylalanine: Dual Action cluster_dermal Dermal Fibroblast cluster_melanocyte Melanocyte This compound L-4-Thiazolylalanine (Protinol™) Collagen ↑ Pro-Collagen I ↑ Collagen III This compound->Collagen Stimulates Production HA ↑ Hyaluronic Acid This compound->HA Stimulates Production Tyrosinase Tyrosinase Enzyme This compound->Tyrosinase Inhibition Melanin ↓ Melanin Synthesis Tyrosinase->Melanin

Caption: this compound stimulates dermal proteins and inhibits the key enzyme in melanin synthesis.

Retinol: Master Regulator of Gene Expression

Retinol exerts its broad-spectrum effects after being converted within the skin cell to its biologically active form, retinoic acid.[11] Retinoic acid then binds to nuclear receptors (RARs and RXRs), which in turn act as transcription factors to modulate the expression of hundreds of genes.[11]

This genomic regulation leads to:

  • Enhanced Collagen Production: Upregulation of genes that code for procollagen I and III.[12]

  • Inhibition of Collagen Degradation: Downregulation of matrix metalloproteinases (MMPs), the enzymes that break down collagen.

  • Accelerated Cell Turnover: Normalization of keratinocyte differentiation, leading to a smoother skin surface.[13]

  • Reduced Hyperpigmentation: Inhibition of tyrosinase expression in a dose-dependent manner, effectively reducing the amount of the enzyme available for melanin synthesis.[13][14]

cluster_retinol Retinol: Gene Expression Modulation cluster_effects Cellular Effects Retinol Retinol RetinoicAcid Retinoic Acid (Active Form) Retinol->RetinoicAcid Cellular Conversion NuclearReceptors Nuclear Receptors (RAR, RXR) RetinoicAcid->NuclearReceptors Binding DNA DNA NuclearReceptors->DNA Modulates Gene Transcription Collagen ↑ Collagen Synthesis DNA->Collagen MMP ↓ MMP Expression DNA->MMP Tyrosinase ↓ Tyrosinase Expression DNA->Tyrosinase

Caption: Retinol's mechanism involves conversion to retinoic acid and subsequent gene regulation.

Framework for Comparative In-Vitro Evaluation

A robust, multi-assay approach is required to objectively compare the performance of this compound and Retinol. The following workflow outlines a logical experimental progression.

cluster_workflow Comparative In-Vitro Testing Workflow cluster_assays Comparative Endpoint Assays start Cell Culture (Human Fibroblasts & Melanocytes) treatment Dose-Response Treatment: - Vehicle Control - this compound - Retinol start->treatment incubation Incubation (24-72h) treatment->incubation viability Cytotoxicity (MTT Assay) incubation->viability collagen Collagen I Synthesis (ELISA) incubation->collagen melanin Melanin Content & Tyrosinase Activity incubation->melanin gene Gene Expression (RT-qPCR) incubation->gene analysis Data Analysis & Mechanistic Comparison viability->analysis collagen->analysis melanin->analysis gene->analysis

Caption: A standardized workflow for the head-to-head in-vitro comparison of cosmetic actives.

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: To establish the concentration-dependent effect of each compound on cell viability. This is critical for identifying non-toxic doses for subsequent efficacy experiments.

  • Cell Seeding: Plate human dermal fibroblasts (HDF) or human epidermal melanocytes (NHEM) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well. Allow 24 hours for attachment.

  • Treatment: Prepare serial dilutions of this compound and Retinol in appropriate cell culture medium. Replace the existing medium with the treatment media. Include a vehicle-only control.

  • Incubation: Incubate cells for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Express viability as a percentage relative to the vehicle control.

Protocol: Pro-Collagen I Synthesis (ELISA)

Rationale: To directly quantify the impact of each compound on the production of type I collagen, a primary structural protein in the dermis and a key marker of anti-aging efficacy.

  • Cell Culture: Grow human dermal fibroblasts to near confluence in 24-well plates.

  • Treatment: Starve cells in a low-serum medium for 24 hours, then treat with non-toxic concentrations of this compound, Retinol, and a vehicle control for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted pro-collagen type I C-peptide (PIP).

  • ELISA Assay: Use a commercial Human Pro-Collagen I alpha 1 ELISA kit. Add collected supernatants and standards to the pre-coated plate and follow the manufacturer's protocol, which typically involves sequential incubation with a biotinylated detection antibody and streptavidin-HRP conjugate, followed by a colorimetric substrate.

  • Measurement: Read the absorbance at 450 nm and calculate the PIP concentration against the standard curve. Normalize results to total cellular protein.

Protocol: Melanin Synthesis and Tyrosinase Activity

Rationale: To assess the depigmenting potential by measuring both the final melanin output and the activity of the key synthesizing enzyme.

  • Cell Seeding: Plate B16F10 melanoma cells (a common model for melanogenesis) in 6-well plates at a density that allows for 72 hours of growth without over-confluence.

  • Treatment: After 24 hours, treat cells with non-toxic concentrations of this compound, Retinol, and a vehicle control. Alpha-melanocyte-stimulating hormone (α-MSH) can be added to stimulate melanin production.

  • Cell Lysis: After a 72-hour incubation, wash cells with PBS and lyse them in a suitable buffer.

  • Melanin Quantification: Pellet the insoluble melanin by centrifugation. Dissolve the pellet in 1N NaOH at 80°C. Measure the absorbance at 405 nm and quantify against a synthetic melanin standard curve.

  • Cellular Tyrosinase Activity: Use the supernatant from the cell lysate. Add L-DOPA as a substrate and monitor the formation of dopachrome by measuring the change in absorbance at 475 nm over time.

Comparative Performance Summary

The following table synthesizes data from published studies to provide a comparative overview. Direct head-to-head quantitative comparisons are rare; therefore, this table reflects the established mechanisms and reported outcomes.

ParameterL-4-Thiazolylalanine (Protinol™)RetinolKey Insights & Supporting Evidence
Primary Anti-Aging Target Dermal Protein Synthesis (Collagen I & III)Gene Expression (Cell Turnover, Collagen)This compound directly stimulates production of key collagens.[3][5] Retinol acts as a broad gene regulator.[12]
Primary Hyperpigmentation Target Tyrosinase Enzyme ActivityTyrosinase Gene ExpressionThiazole derivatives are potent direct tyrosinase inhibitors.[1][6] Retinol reduces the amount of tyrosinase enzyme produced.[14]
Collagen Synthesis ++ (Stimulates Pro-Collagen I & III)+++ (Stimulates Pro-Collagen I & III)Both are effective. In vivo biopsy studies show comparable increases in collagen remodeling and epidermal thickness.[3]
Tyrosinase Inhibition +++ (Potent, Direct Inhibition)++ (Indirect Inhibition via Expression)The thiazole structure suggests high potency.[7][8] Retinol's effect is potent but secondary to gene regulation.[14]
Reported Side Effects Low (Anti-inflammatory properties noted)Moderate to High (Irritation, Erythema)This compound has been shown to counteract inflammatory responses.[5] Retinol's side effects are well-documented.

Conclusion for the Research Professional

The evidence indicates that L-4-Thiazolylalanine and Retinol are both highly effective actives that achieve significant anti-aging and skin-perfecting results through fundamentally different, yet complementary, mechanisms.

  • L-4-Thiazolylalanine (Protinol™) emerges as a powerful and targeted active. Its dual-action mechanism of simultaneously boosting critical dermal proteins (Collagen I and III) and inhibiting the primary enzyme of pigmentation makes it a highly attractive ingredient for formulations aimed at improving skin structure, firmness, and tone with a favorable safety profile.[3][5] Its direct inhibitory action on tyrosinase is particularly noteworthy for hyperpigmentation-focused research.

  • Retinol maintains its status as a versatile and potent agent for global skin rejuvenation. Its ability to modulate a wide array of genes allows it to address multiple signs of aging concurrently, from wrinkles and texture to pigmentation.[2][12] The challenge for formulators remains balancing its high efficacy with its potential for irritation.

For future development, the distinct pathways these two molecules utilize present an intriguing opportunity for synergistic combination therapies. A formulation leveraging the dermal-building and direct tyrosinase inhibition of this compound with the broad gene-regulating power of Retinol could offer a multi-pronged, highly effective approach to treating complex signs of skin aging.

References

The Shield of Thiazole: A Comparative Guide to the Enzymatic Stability of Thiazolylalanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the challenges of peptide therapeutics, enhancing enzymatic stability is a critical hurdle. Natural peptides, despite their high specificity and potency, are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The incorporation of non-natural amino acids is a proven strategy to overcome this limitation. This guide provides an in-depth technical comparison of the enzymatic stability of peptides containing 3-(4-Thiazolyl)-L-alanine (Tza), a versatile building block in medicinal chemistry, against a native peptide and a D-amino acid-modified analogue.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in numerous biologically active compounds.[1][2] Its incorporation into a peptide backbone, in the form of thiazolylalanine, can significantly influence the peptide's conformation and susceptibility to enzymatic cleavage.[3][4] This guide will delve into the causality behind this enhanced stability, provide detailed experimental protocols for its assessment, and present comparative data to inform rational peptide drug design.

The Rationale for Enhanced Stability: Steric Hindrance and Conformational Rigidity

The primary mechanism by which this compound is thought to confer enzymatic resistance is through a combination of steric hindrance and conformational rigidity. Peptidases, the enzymes responsible for cleaving peptide bonds, have specific recognition sites and active site architectures.[5] The bulky and planar thiazole ring of Tza can sterically obstruct the approach of these enzymes to the adjacent peptide bonds, thereby inhibiting cleavage.

Furthermore, the thiazole moiety can induce a more rigid local conformation in the peptide backbone.[4] This conformational constraint can prevent the peptide from adopting the necessary geometry to fit into the active site of a peptidase, further contributing to its stability.

Comparative Stability Analysis: A Head-to-Head Evaluation

To objectively assess the stabilizing effect of this compound, we present a comparative analysis of three model peptides:

  • Native Peptide (NP): A hypothetical decapeptide with a sequence susceptible to cleavage by common proteases. (e.g., Ac-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Lys-NH2)

  • This compound Peptide (TzaP): The same decapeptide with the Phenylalanine (Phe) residue replaced by this compound (Tza). (Ac-Tyr-Gly-Gly-Tza -Leu-Arg-Arg-Ile-Arg-Lys-NH2)

  • D-Amino Acid Peptide (D-PheP): The native peptide with the Phenylalanine residue replaced by its D-enantiomer (D-Phe). (Ac-Tyr-Gly-Gly-d-Phe -Leu-Arg-Arg-Ile-Arg-Lys-NH2)

The enzymatic stability of these peptides was evaluated in human plasma, a biologically relevant medium containing a complex mixture of proteases. The degradation of each peptide was monitored over time using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Human Plasma Stability Assay

This protocol outlines the key steps for assessing peptide stability in human plasma.

1. Peptide Synthesis and Purification:

  • Synthesize the Native Peptide, this compound Peptide, and D-Amino Acid Peptide using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purify the peptides by preparative reversed-phase HPLC (RP-HPLC) to >95% purity.

  • Characterize the peptides by mass spectrometry to confirm their identity.

2. Human Plasma Incubation:

  • Prepare a stock solution of each peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the peptide stock solution to fresh human plasma to a final concentration of 100 µM.

  • Incubate the samples at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the plasma-peptide mixture.

3. Sample Quenching and Protein Precipitation:

  • Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or a mixture of organic solvents like acetonitrile/ethanol).[6] This step also precipitates the plasma proteins.

  • Vortex the samples and incubate on ice for 10-15 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

4. HPLC Analysis:

  • Carefully collect the supernatant containing the remaining intact peptide and any degradation products.

  • Analyze the supernatant by RP-HPLC using a C18 column.[7]

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the peptide elution at a wavelength of 214 nm or 280 nm.

  • Quantify the peak area of the intact peptide at each time point.

5. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

  • Plot the percentage of intact peptide versus time.

  • Determine the half-life (t½) of each peptide by fitting the data to a one-phase decay model.

Workflow for Peptide Stability Assay

Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Peptide Peptide Stock Solution Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate TimePoints Withdraw Aliquots at Time Points Incubate->TimePoints Quench Quench & Precipitate Proteins TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC RP-HPLC Analysis Collect->HPLC Data Data Analysis (Half-life) HPLC->Data

Caption: A schematic overview of the experimental workflow for assessing peptide stability in human plasma.

Comparative Stability Data

The following table summarizes the representative half-life data obtained from the human plasma stability assay.

PeptideModificationHalf-life (t½) in Human Plasma (minutes)
Native Peptide (NP) None~ 25
This compound Peptide (TzaP) Phe → Tza> 480
D-Amino Acid Peptide (D-PheP) Phe → d-Phe> 480

These illustrative data clearly demonstrate the profound impact of incorporating this compound on the enzymatic stability of the peptide. The half-life of the TzaP was significantly extended, showing minimal degradation even after 8 hours of incubation in human plasma. This remarkable stability is comparable to that achieved by the incorporation of a D-amino acid, a well-established strategy for protease resistance.

Mechanism of Enzymatic Degradation and Protection

Degradation_Mechanism cluster_native Native Peptide cluster_protected Protected Peptides NP Native Peptide Protease Protease NP->Protease Susceptible Cleavage Peptide Bond Cleavage Fragments Degradation Fragments Cleavage->Fragments TzaP Tza Peptide TzaP->Protease Resistant DPheP D-Phe Peptide DPheP->Protease Resistant Stable Stable Peptide Protease->Cleavage

Caption: Visualization of how native peptides are susceptible to protease cleavage, while modifications like this compound (Tza) and D-amino acids (D-Phe) confer resistance.

In-Depth Analysis with LC-MS/MS

For a more comprehensive understanding of the degradation pathways, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This powerful analytical technique not only quantifies the intact peptide but also identifies the specific cleavage sites and the resulting degradation products.[8][9]

Protocol for LC-MS/MS Analysis of Degradation Products
  • Sample Preparation: Prepare and incubate the peptide samples in human plasma as described in the HPLC protocol.

  • LC Separation: Inject the supernatant from the quenched samples into an LC system coupled to a mass spectrometer. Use a similar C18 column and gradient elution as in the HPLC method.

  • Mass Spectrometry Analysis:

    • Acquire full scan mass spectra to detect the intact peptide and its degradation products.

    • Perform tandem MS (MS/MS) on the detected parent ions to obtain fragmentation patterns.

  • Data Interpretation:

    • Identify the degradation products by comparing their fragmentation patterns with the theoretical fragmentation of the parent peptide.

    • Pinpoint the exact cleavage sites by analyzing the masses of the fragment ions.

This detailed analysis can provide invaluable insights into the specific proteases acting on the peptide and how the incorporation of this compound alters the cleavage pattern, further validating its protective effect.

Conclusion: this compound as a Robust Tool for Peptide Stabilization

The evidence presented in this guide strongly supports the use of this compound as an effective strategy to enhance the enzymatic stability of therapeutic peptides. The steric bulk and conformational rigidity conferred by the thiazole ring provide a robust shield against proteolytic degradation, leading to a significantly prolonged half-life in a biologically relevant matrix like human plasma.

For researchers and drug developers, the incorporation of this compound offers a compelling alternative to other stabilization methods. Its synthesis is well-established, and its incorporation into peptides can be readily achieved using standard peptide synthesis techniques.[10] By leveraging the unique properties of this compound, the development of more stable and effective peptide-based therapeutics can be significantly advanced.

References

A Comparative Structural Analysis of Peptides: The Impact of Thiazolylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds represents a pivotal strategy for enhancing therapeutic potential.[1][2][3] Among the diverse array of available ncAAs, Thiazolylalanine stands out for its unique structural and electronic properties, which can profoundly influence peptide conformation, stability, and biological activity. This guide provides an in-depth, objective comparison of the structural attributes of peptides with and without this compound, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation peptide therapeutics.

The Rationale for this compound Incorporation: Beyond the Canonical 20

The limitations of native peptides as therapeutic agents, such as susceptibility to proteolytic degradation and poor bioavailability, have driven the exploration of chemical modifications to improve their drug-like properties.[1][4] The incorporation of ncAAs is a powerful approach to address these challenges.[1][4][5] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8][9]

By incorporating this compound, a phenylalanine analogue bearing a thiazole ring, into a peptide sequence, researchers can introduce a rigid, aromatic, and heteroatomic moiety. This modification can induce significant conformational constraints, modulate electronic properties, and provide new points for molecular interactions, ultimately leading to peptides with enhanced stability and novel biological functions.[10][11]

Comparative Structural Landscape: Peptides with and without this compound

The introduction of a this compound residue into a peptide backbone induces significant alterations to its structural landscape compared to its canonical counterpart, Phenylalanine. These changes manifest at both local and global levels, impacting secondary structure propensity, conformational flexibility, and intermolecular interactions.

Structural ParameterStandard Peptide (with Phenylalanine)This compound-Containing PeptideRationale for Difference
Backbone Flexibility Generally flexible, allowing for a wider range of conformations.More rigid and conformationally constrained.The aromatic and planar nature of the thiazole ring restricts bond rotation in the peptide backbone.[10]
Secondary Structure Conformation is dictated by the intrinsic propensities of the amino acid sequence.Can induce or stabilize specific secondary structures, such as β-turns or unique semi-extended conformations.The thiazole ring can participate in intramolecular hydrogen bonding (e.g., N-H···NThiazole), which stabilizes specific folds.[10][12]
Side Chain Interactions Primarily through hydrophobic and π-π stacking interactions of the phenyl ring.In addition to hydrophobic and aromatic interactions, the thiazole ring offers hydrogen bond acceptor capabilities (via the nitrogen atom) and potential for metal coordination.The heteroatoms in the thiazole ring introduce new possibilities for non-covalent interactions.
Proteolytic Stability Susceptible to cleavage by proteases at specific recognition sites.Generally exhibits enhanced resistance to enzymatic degradation.The unnatural structure of this compound is often not recognized by proteases, thus preventing cleavage.[1]

Experimental Workflows for Structural Elucidation

A multi-faceted approach employing various biophysical techniques is essential for a comprehensive structural analysis of peptides. Below are detailed protocols for key experiments used to compare peptides with and without this compound.

Experimental Workflow: A Comparative Structural Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Peptide_A Standard Peptide (with Phenylalanine) Peptide_Synthesis->Peptide_A Peptide_B This compound Peptide Peptide_Synthesis->Peptide_B NMR NMR Spectroscopy Peptide_A->NMR CD Circular Dichroism Peptide_A->CD MS Mass Spectrometry Peptide_A->MS XRay X-ray Crystallography Peptide_A->XRay Peptide_B->NMR Peptide_B->CD Peptide_B->MS Peptide_B->XRay Conformation Conformational Analysis NMR->Conformation CD->Conformation Stability Stability Assessment MS->Stability Structure 3D Structure Determination XRay->Structure

Caption: A generalized workflow for the comparative structural analysis of peptides.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[13][14][15] A comparison of the NMR spectra of a peptide with and without this compound can reveal significant differences in chemical shifts and nuclear Overhauser effects (NOEs), indicative of conformational changes.[16]

Objective: To determine and compare the solution-state conformation of the peptides.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptides (both standard and this compound-containing) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.[17]

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).[18]

  • Resonance Assignment: Assign the proton and carbon resonances for both peptides using the combination of TOCSY and HSQC spectra.

  • Structural Restraints: Identify through-space proton-proton proximities from the NOESY spectra. These NOEs serve as distance restraints for structure calculation.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures for each peptide that are consistent with the experimental NOE restraints.

  • Comparative Analysis: Superimpose the calculated structures of the two peptides to identify and quantify the conformational changes induced by the this compound substitution.

Causality Behind Experimental Choices: The use of 2D NMR experiments is crucial for resolving resonance overlap, which is common in peptides, and for establishing through-bond and through-space correlations necessary for structure determination.[18] The NOESY experiment is particularly important as it provides the distance restraints that define the peptide's three-dimensional fold.

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[19][20][21][22] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Objective: To compare the secondary structural content (e.g., α-helix, β-sheet, random coil) of the peptides.

Methodology:

  • Sample Preparation: Prepare solutions of both peptides in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL.[20] The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record the CD spectra of the samples from 190 to 260 nm using a CD spectropolarimeter.[20]

  • Data Processing: Subtract the spectrum of the buffer from the sample spectra. Convert the raw data (in millidegrees) to mean residue ellipticity.

  • Secondary Structure Estimation: Analyze the processed CD spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil for each peptide.

  • Comparative Analysis: Compare the secondary structure content of the standard peptide with that of the this compound-containing peptide to determine the impact of the modification.

Causality Behind Experimental Choices: The far-UV region (190-260 nm) is used because the peptide backbone amides, which are responsible for the characteristic CD signals of different secondary structures, absorb in this range.[20]

Protocol 3: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides.[23][24][25] Tandem mass spectrometry (MS/MS) can also provide information about peptide stability.

Objective: To verify the identity and assess the relative stability of the synthesized peptides.

Methodology:

  • Molecular Weight Confirmation (MALDI-TOF or ESI-MS):

    • Prepare a dilute solution of each peptide.

    • Analyze the samples using a MALDI-TOF or ESI mass spectrometer to obtain the accurate molecular weight.[26]

    • Compare the experimental mass with the theoretical mass to confirm successful synthesis.

  • Sequence Verification and Stability (LC-MS/MS):

    • Subject the peptides to enzymatic digestion (e.g., with trypsin or chymotrypsin) or in-source fragmentation.

    • Analyze the resulting fragments by LC-MS/MS.

    • The fragmentation pattern will confirm the amino acid sequence.[26]

    • Compare the digestion patterns of the two peptides. A lower degree of fragmentation for the this compound-containing peptide indicates increased proteolytic stability.

Causality Behind Experimental Choices: MALDI-TOF and ESI are "soft" ionization techniques that allow for the analysis of intact biomolecules with minimal fragmentation.[24] LC-MS/MS is used for sequence verification because it separates peptide fragments before they are subjected to fragmentation and mass analysis, providing clear and interpretable data.

Logical Relationship: Impact of this compound on Peptide Properties

G This compound Incorporation of This compound Conformation Altered Conformation & Reduced Flexibility This compound->Conformation Introduces steric hindrance and new interactions Stability Enhanced Proteolytic Stability Conformation->Stability Masks protease cleavage sites Activity Modulated Biological Activity Conformation->Activity Optimizes binding conformation Stability->Activity Increases in vivo half-life

Caption: The cascading effects of this compound incorporation on peptide properties.

Protocol 4: X-ray Crystallography

X-ray crystallography provides the highest resolution structural information, revealing the precise atomic coordinates of a peptide in its crystalline state.[27][28][29][30]

Objective: To determine the solid-state, high-resolution three-dimensional structure of the peptides.

Methodology:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals of both peptides. This is often the most challenging step.[27]

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.[27]

  • Structure Solution and Refinement: Process the diffraction data and use computational methods to solve the phase problem and generate an electron density map. Build an atomic model of the peptide into the electron density map and refine it to obtain the final structure.[31]

  • Comparative Analysis: Compare the crystal structures of the standard and this compound-containing peptides to visualize the precise structural changes at an atomic level.

Causality Behind Experimental Choices: X-ray crystallography is chosen when atomic-level detail of the peptide structure and its interactions is required. The quality of the diffraction data, and thus the resulting structure, is highly dependent on the quality of the crystals.

Conclusion

The incorporation of this compound into peptide sequences offers a powerful strategy for modulating their structural and biological properties. As demonstrated in this guide, a comprehensive structural analysis using a combination of NMR, CD, MS, and X-ray crystallography is crucial for understanding the precise impact of this modification. The insights gained from such comparative studies are invaluable for the rational design of peptide-based therapeutics with enhanced stability, potency, and novel mechanisms of action. By leveraging the unique properties of this compound, researchers can continue to push the boundaries of peptide engineering and unlock new therapeutic possibilities.

References

A Comparative Guide to Thiazolylalanine's Effect on Peptide Conformation: Engineering Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the rational design of molecules with predictable and stable conformations is paramount to achieving high potency and selectivity. The incorporation of non-natural amino acids is a powerful strategy to constrain the inherent flexibility of peptides, thereby pre-organizing them into their bioactive conformations and enhancing their resistance to proteolytic degradation. Among the diverse arsenal of non-natural amino acids, (S)-2-(thiazol-4-yl)alanine (Thz), and its derivatives, have emerged as a compelling tool for peptide chemists. This guide provides an in-depth, objective comparison of the conformational effects of thiazolylalanine against other common peptide modification strategies, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide therapeutics.

The Conformational Imperative: Why Constrain Peptides?

Native peptides often exist as an ensemble of rapidly interconverting conformers in solution. While this flexibility can be advantageous for interacting with multiple targets, it often comes at the cost of reduced binding affinity and increased susceptibility to enzymatic cleavage. By introducing conformational constraints, we can lock the peptide into a single, bioactive conformation, which can lead to:

  • Enhanced Binding Affinity: A pre-organized peptide does not need to pay the entropic penalty of adopting the correct conformation upon binding to its target, leading to a more favorable binding free energy.

  • Increased Proteolytic Stability: A rigidified peptide backbone is often a poor substrate for proteases, leading to a longer in vivo half-life.

  • Improved Selectivity: A constrained peptide is less likely to interact with off-target receptors, leading to fewer side effects.

This compound: A Heterocyclic Approach to Conformational Control

This compound is a non-natural amino acid that incorporates a thiazole ring into its side chain. This seemingly subtle modification has profound effects on the local peptide conformation. The thiazole ring, being an aromatic heterocycle, introduces a significant degree of rigidity.

Mechanism of Conformational Constraint

Computational and experimental studies have revealed that the incorporation of a thiazole-containing amino acid, such as this compound, biases the peptide backbone towards a unique semi-extended β2 conformation.[1][2] This preference is primarily stabilized by a strong intramolecular hydrogen bond between the amide proton (N-H) of the following residue and the nitrogen atom of the thiazole ring (N–H⋯NTzl).[1][2] This interaction effectively locks the ψ dihedral angle, significantly reducing the conformational freedom of the peptide backbone.

The aromatic character of the thiazole ring further contributes to this rigidity by forcing the ring atoms into a coplanar arrangement, which in turn restricts the rotation of adjacent bonds.[1] Peptides containing such heterocyclic amide isosteres are often more rigid than their corresponding homodetic cyclic counterparts.[1]

Comparative Analysis: this compound vs. Other Conformational Constraints

To truly appreciate the utility of this compound, it is essential to compare its effects with other widely used methods for constraining peptide conformation.

Conformational ConstraintPrimary MechanismKey AdvantagesKey Limitations
This compound Intramolecular H-bond (N–H⋯NTzl) and aromatic rigidity.Localized and predictable constraint; enhances proteolytic stability; can participate in metal chelation.May not be suitable for inducing tight turns; synthesis can be more complex than standard amino acids.
Oxazolylalanine Similar to this compound (N–H⋯NOxl H-bond).Provides a similar level of constraint to this compound.The stabilizing hydrogen bond is generally weaker than with thiazole, leading to slightly less rigidity.[1]
Proline/Thiaproline Cyclic side chain restricts the φ dihedral angle.[3][4]Potent inducer of β-turns; well-understood conformational effects.Limited to inducing turns; can introduce kinks that may not be desirable.
α-Aminoisobutyric Acid (Aib) Steric hindrance from the gem-dimethyl group restricts φ and ψ angles.Strongly promotes helical conformations (310- or α-helix).Can be too rigid and may not be suitable for all desired conformations.
Peptide Cyclization Covalent linkage of the peptide backbone or side chains.Global constraint, can significantly enhance stability and affinity.Can be synthetically challenging; finding the optimal ring size and position can be difficult.
Quantitative Comparison of Conformational Parameters

The following table presents a summary of typical dihedral angles observed for different types of constrained amino acids, based on computational and experimental data.

Amino Acid/ConstraintPredominant ConformationTypical φ Angle (°)Typical ψ Angle (°)Reference
This compound Semi-extended (β2)~ -150 to -170~ 150 to 170[1][2]
Oxazolylalanine Semi-extended (β2)~ -150 to -170~ 150 to 170[1]
Proline β-turn / Polyproline II~ -60 to -75Variable[4]
Aib 310-helix / α-helix~ ±57~ ±47
Glycine (in a random coil) Highly flexibleWide rangeWide range

Experimental Validation of Conformational Effects

A multi-faceted approach employing various biophysical techniques is crucial for validating the conformational effects of incorporating this compound into a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, we can gain detailed insights into the conformational preferences induced by this compound.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or a mixture) to a final concentration of 1-5 mM. Add a known amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation. A mixing time of 200-400 ms is typically used for peptides of this size.

    • HSQC (Heteronuclear Single Quantum Coherence): If 13C and/or 15N isotopic labeling is employed, to obtain correlations between protons and their directly attached heteroatoms.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.

    • Dihedral Angle Restraints: Measure the 3JHNHα coupling constants from a high-resolution 1D proton or 2D COSY spectrum. These values can be used in the Karplus equation to estimate the φ dihedral angle.

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum and convert them into upper distance limits between protons.

  • Structure Calculation: Use the experimental restraints (NOE distances and dihedral angles) in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep Data_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Structure_Calculation Structure Calculation Data_Processing->Structure_Calculation Validation Structure Validation Structure_Calculation->Validation

Caption: Workflow for NMR-based conformational analysis of peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, one can obtain a characteristic spectrum that reflects the peptide's overall conformation.

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region (below 250 nm). The final peptide concentration should be in the range of 10-100 µM.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption. Purge the instrument with nitrogen gas to remove oxygen, which also absorbs in the far-UV region.

  • Data Acquisition: Record the CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C). Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: The shape and magnitude of the CD spectrum can be used to estimate the secondary structural content of the peptide. For example:

    • α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: Typically exhibits a strong negative band below 200 nm.

CD_Spectra cluster_0 Secondary Structure cluster_1 Characteristic CD Signal α-helix α-helix Negative bands at 222 & 208 nm\nPositive band at 195 nm Negative bands at 222 & 208 nm Positive band at 195 nm α-helix->Negative bands at 222 & 208 nm\nPositive band at 195 nm β-sheet β-sheet Negative band at 218 nm\nPositive band at 195 nm Negative band at 218 nm Positive band at 195 nm β-sheet->Negative band at 218 nm\nPositive band at 195 nm Random Coil Random Coil Strong negative band < 200 nm Strong negative band < 200 nm Random Coil->Strong negative band < 200 nm

Caption: Correlation between secondary structure and CD spectral features.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides the most detailed and unambiguous three-dimensional structural information at atomic resolution.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to produce larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Determination: Process the diffraction data to obtain the electron density map of the molecule. Build an atomic model of the peptide into the electron density map and refine the model to obtain the final crystal structure.

Conclusion: this compound as a Versatile Tool in Peptide Design

The incorporation of this compound represents a powerful and predictable method for introducing localized conformational constraints into peptides. Its ability to induce a semi-extended β2 conformation through a strong intramolecular hydrogen bond offers a distinct advantage over other constraining methodologies. By understanding the fundamental principles behind its conformational effects and employing a suite of biophysical techniques for validation, researchers can confidently utilize this compound to engineer peptides with enhanced stability, affinity, and selectivity. As the demand for novel peptide-based therapeutics continues to grow, the strategic application of non-natural amino acids like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

Benchmarking Thiazolylalanine-Containing Peptides: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids represents a pivotal strategy for enhancing potency, stability, and target specificity. Among these, L-4-Thiazolylalanine, a synthetic amino acid, is emerging as a valuable building block. Its unique thiazole ring structure offers distinct biochemical properties that can be leveraged in the design of novel therapeutics for a range of diseases, including cancer and metabolic disorders.[1]

This guide provides a comprehensive framework for benchmarking novel Thiazolylalanine-containing peptides against established therapeutic peptides. We will delve into the key performance metrics, detail essential experimental protocols, and explore the underlying signaling pathways to equip researchers, scientists, and drug development professionals with the tools to objectively evaluate the therapeutic potential of these innovative compounds.

The Rationale for this compound in Therapeutic Peptides

The thiazole ring is a heterocyclic moiety found in numerous biologically active compounds and approved drugs, where it often contributes to favorable pharmacological properties.[1] Its incorporation into a peptide backbone via this compound can confer several advantages:

  • Enhanced Receptor Binding: The aromatic and electron-rich nature of the thiazole ring can facilitate additional interactions with target receptors, potentially increasing binding affinity and specificity.

  • Improved Metabolic Stability: The non-natural structure of this compound can render peptides more resistant to proteolytic degradation, thereby extending their in vivo half-life.

  • Modulation of Cellular Pathways: Thiazole derivatives have been shown to influence key signaling pathways implicated in cancer and metabolic diseases, suggesting that this compound-containing peptides could be designed with inherent modulatory activity.

To illustrate the benchmarking process, we will consider two hypothetical this compound-containing peptides:

  • TZAP-1 (Oncology): A peptide designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

  • TZMP-1 (Metabolic Disorders): A peptide engineered as an agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical regulator of glucose homeostasis.

These will be compared against well-established therapeutic peptides in their respective fields.

Benchmarking in Oncology: TZAP-1 vs. a VEGFR-2-Targeting Peptide

Benchmark Therapeutic Peptide: A well-characterized small peptide inhibitor of VEGFR-2.

The aberrant activation of VEGFR-2 is a hallmark of many solid tumors, promoting the growth of new blood vessels that supply the tumor with essential nutrients.[2] Peptides that can disrupt the interaction between VEGF-A and VEGFR-2 are therefore promising anti-cancer agents.

Key Performance Metrics & In Vitro Assays

A rigorous in vitro evaluation is the first step in characterizing a novel therapeutic peptide. The following assays are crucial for comparing the performance of TZAP-1 against a benchmark VEGFR-2 inhibitor.

Parameter Assay Purpose Endpoint
Binding Affinity Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)To quantify the binding kinetics of the peptide to the extracellular domain of VEGFR-2.Dissociation constant (Kd)
Target Engagement Cellular Thermal Shift Assay (CETSA)To confirm that the peptide binds to and stabilizes VEGFR-2 in a cellular context.Increased thermal stability of VEGFR-2
Inhibition of Receptor Phosphorylation Western Blot or ELISATo determine the peptide's ability to block VEGF-A-induced phosphorylation of VEGFR-2 in endothelial cells (e.g., HUVECs).IC50 for VEGFR-2 phosphorylation
Inhibition of Downstream Signaling Western BlotTo assess the effect of the peptide on key downstream signaling molecules in the PI3K/Akt pathway.[1][3][4]Reduced phosphorylation of Akt and mTOR
Anti-Proliferative Activity MTT or CellTiter-Glo® AssayTo measure the peptide's ability to inhibit the proliferation of endothelial cells.[5]IC50 for cell proliferation
Anti-Migration Activity Transwell Migration Assay (Boyden Chamber)To evaluate the peptide's capacity to block endothelial cell migration.Inhibition of cell migration (%)
Inhibition of Tube Formation Matrigel® Tube Formation AssayTo assess the peptide's effect on the ability of endothelial cells to form capillary-like structures.Reduction in tube length and branch points
Metabolic Stability Plasma or Serum Stability AssayTo determine the peptide's half-life in the presence of proteases.[6][7][8]Half-life (t1/2)
Experimental Protocols

VEGFR-2 Phosphorylation Inhibition Assay (Western Blot)

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium until 80-90% confluent.

  • Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Treatment: Pre-incubate the cells with varying concentrations of TZAP-1 or the benchmark peptide for 1 hour.

  • Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify band intensities and calculate the IC50 value.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Parameter Animal Model Purpose Endpoint
Anti-Tumor Efficacy Xenograft model (e.g., human tumor cells implanted in immunodeficient mice)To evaluate the peptide's ability to inhibit tumor growth.Tumor volume, tumor weight, survival rate
Anti-Angiogenic Activity Matrigel® Plug Assay or Immunohistochemical staining of tumors for CD31To assess the peptide's effect on blood vessel formation in vivo.Hemoglobin content in Matrigel® plugs, microvessel density in tumors
Pharmacokinetics (PK) Healthy rodentsTo determine the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.Half-life, clearance, volume of distribution
Toxicity Healthy rodentsTo evaluate the peptide's safety profile.Clinical observations, body weight changes, hematology, clinical chemistry, histopathology
Signaling Pathway Visualization

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis TZAP1 TZAP-1 TZAP1->VEGFR2 Inhibits

Benchmarking in Metabolic Disorders: TZMP-1 vs. a GLP-1R Agonist

Benchmark Therapeutic Peptide: Liraglutide or Semaglutide.[9]

GLP-1R agonists are a cornerstone in the treatment of type 2 diabetes and obesity. They enhance glucose-dependent insulin secretion, suppress glucagon release, and promote satiety.[10][11][12][13]

Key Performance Metrics & In Vitro Assays

The in vitro characterization of TZMP-1 will focus on its ability to activate the GLP-1R and elicit downstream cellular responses.

Parameter Assay Purpose Endpoint
Receptor Binding Radioligand Binding AssayTo determine the peptide's affinity for the GLP-1R.Ki or IC50
cAMP Production cAMP Assay (e.g., HTRF or FRET-based)To measure the peptide's ability to stimulate the production of cyclic AMP, the primary second messenger of GLP-1R signaling.EC50 for cAMP production
Insulin Secretion Glucose-Stimulated Insulin Secretion (GSIS) AssayTo assess the peptide's effect on insulin secretion from pancreatic beta cells (e.g., INS-1 or MIN6 cells) in the presence of high glucose.Fold-increase in insulin secretion
Beta-Cell Proliferation BrdU or EdU Incorporation AssayTo evaluate the peptide's ability to promote the proliferation of pancreatic beta cells.Increase in DNA synthesis
Metabolic Stability DPP-4 and NEP 24.11 Stability AssaysTo determine the peptide's resistance to degradation by key enzymes that inactivate native GLP-1.Half-life (t1/2)
Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture: Culture INS-1 or MIN6 cells in RPMI-1640 medium supplemented with fetal bovine serum and other necessary components.

  • Seeding: Seed the cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) and pre-incubate for 1-2 hours.

  • Treatment: Replace the pre-incubation buffer with KRB buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without varying concentrations of TZMP-1 or the benchmark peptide.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

  • Analysis: Normalize the insulin secretion to the total cellular insulin content or total protein content.

In Vivo Evaluation

In vivo studies are essential to confirm the therapeutic potential of TZMP-1 in a physiological setting.

Parameter Animal Model Purpose Endpoint
Glucose Tolerance Oral Glucose Tolerance Test (OGTT) or Intraperitoneal Glucose Tolerance Test (IPGTT) in diabetic or diet-induced obese miceTo evaluate the peptide's ability to improve glucose disposal.Area under the curve (AUC) for glucose
Insulin Secretion In vivo GSIS in rodentsTo confirm the peptide's effect on glucose-stimulated insulin secretion.Plasma insulin levels
Food Intake and Body Weight Diet-induced obese miceTo assess the peptide's effect on appetite and body weight.Daily food intake, body weight change
Pharmacokinetics (PK) Healthy rodentsTo determine the peptide's ADME profile.Half-life, clearance, volume of distribution
Toxicity Healthy rodentsTo evaluate the peptide's safety profile.Clinical observations, body weight changes, hematology, clinical chemistry, histopathology
Signaling Pathway Visualization

GLP1R_Signaling GLP1_Agonist GLP-1R Agonist (TZMP-1) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds & Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Beta_Cell_Health β-Cell Proliferation & Survival PKA->Beta_Cell_Health Epac2->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis

Conclusion

The incorporation of this compound into therapeutic peptides holds immense promise for the development of next-generation drugs with enhanced efficacy and pharmacokinetic properties. This guide provides a robust framework for the systematic benchmarking of such novel peptides against established therapeutics in the fields of oncology and metabolic disorders. By employing a combination of rigorous in vitro and in vivo assays, researchers can gain a comprehensive understanding of their candidate's performance and make data-driven decisions to advance the most promising molecules into clinical development. The self-validating nature of these protocols, grounded in established scientific principles, ensures the generation of reliable and reproducible data, ultimately accelerating the path from discovery to therapeutic application.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thiazolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of thiazolylalanine, a heterocyclic amino acid analog frequently utilized in pharmaceutical research and drug development.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide synthesizes information from safety data sheets and federal regulations to provide a clear, actionable framework for researchers, scientists, and laboratory managers.

Core Principle: Hazard Assessment and Precautionary Handling

This compound, while not extensively characterized for its toxicological and ecological impact, must be treated as a hazardous substance as a precautionary measure.[1] Safety Data Sheets (SDS) for this compound and its derivatives indicate that it may cause skin, eye, and respiratory irritation.[3] Due to the absence of comprehensive toxicity data, the fundamental principle of its disposal is risk mitigation through containment and proper waste stream management.

Key Chemical and Hazard Identifiers:

PropertyInformationSource
IUPAC Name (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[4]
CAS Number 119433-80-6[1][2][4]
Molecular Formula C₆H₈N₂O₂S[1][2][4]
Appearance White to off-white or pale yellow crystalline solid/powder[1][2]
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3]
Combustion Products Oxides of Carbon (CO, CO₂), Nitrogen (NOx), and Sulfur (SOx)[5][6]

The presence of nitrogen and sulfur in its heterocyclic structure necessitates a disposal route that can manage the formation of NOx and SOx gases, making controlled incineration the preferred method.[5][7]

The Primary Directive: Prohibit Sewer and General Trash Disposal

Under no circumstances should this compound or its waste be disposed of via the sanitary sewer system or in general laboratory trash.

  • Causality of Prohibition: The thiazole ring and its sulfur and nitrogen components present an unknown but potential risk to aquatic ecosystems.[8] Standard wastewater treatment facilities are generally not equipped to degrade or remove such specialized organic molecules, leading to environmental release.[9] Disposing of solid this compound in the general trash could lead to its release into the environment through landfill leachate and poses an exposure risk to waste management personnel.

All waste streams containing this compound must be collected, segregated, and disposed of as regulated chemical waste through your institution's Environmental Health and Safety (EHS) department.[9][10][11]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from procedures involving this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Collection cluster_2 Storage & Final Disposition start This compound Waste Generated decision_type Determine Waste Form start->decision_type solid_path Solid Waste (Unused chemical, contaminated weigh boats, wipes, gloves) decision_type->solid_path Solid liquid_path Liquid Waste (Aqueous solutions, organic solvents, rinsate) decision_type->liquid_path Liquid glassware_path Contaminated Glassware (Non-disposable) decision_type->glassware_path Glassware collect_solid Collect in a designated, sealed, and labeled SOLID Hazardous Waste Container solid_path->collect_solid collect_liquid Collect in a designated, sealed, and labeled LIQUID Hazardous Waste Container liquid_path->collect_liquid decontaminate 1. Triple-rinse with appropriate solvent glassware_path->decontaminate label_waste Label Container: - "Hazardous Waste" - "this compound" - List all components & concentrations collect_solid->label_waste collect_liquid->label_waste collect_rinsate 2. Collect all rinsate as LIQUID Hazardous Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa ehs_pickup Arrange for pickup by Institutional EHS store_saa->ehs_pickup final_disposal Final Disposition: High-Temperature Incineration at a licensed facility ehs_pickup->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste streams.

Experimental Protocol for Waste Management

This protocol provides step-by-step instructions for handling and disposing of this compound waste.

Required Materials
  • Designated solid and liquid hazardous waste containers (provided by EHS)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves (e.g., nitrile)

  • Inert absorbent material for spill cleanup (e.g., vermiculite or sand)

Step-by-Step Disposal Procedure

A. Solid Waste Collection

  • Identify Solid Waste: This stream includes unused or expired solid this compound, contaminated weigh boats, pipette tips, wipes, and contaminated PPE (e.g., gloves).[8]

  • Containerize: Carefully place all solid waste into a designated, sealable solid hazardous waste container.[5] Do not overfill the container.

  • Labeling: Immediately label the container with a hazardous waste tag. Clearly write "Hazardous Waste," the full chemical name "this compound," and list any other solid contaminants.[10][12]

B. Liquid Waste Collection

  • Identify Liquid Waste: This stream includes aqueous or organic solutions containing this compound, as well as the first and second rinses from decontaminating glassware.

  • Segregate: Use separate liquid hazardous waste containers for aqueous and organic solvent waste streams. Do not mix incompatible waste streams.[9]

  • Containerize: Pour liquid waste into the appropriate, designated liquid hazardous waste container using a funnel to prevent spills. Securely cap the container when not in use.[11]

  • Labeling: Label the container with a hazardous waste tag, listing "this compound" and the full names and approximate percentages of all solvent components.[9]

C. Decontamination of Non-Disposable Labware

  • Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol, isopropanol, or water, depending on the experimental solvent).

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste as described in section 4.2.B.[8]

  • Subsequent Rinses: Perform at least two additional rinses. These rinses should also be collected as hazardous liquid waste to ensure thorough decontamination.

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

Storage and Final Disposition
  • Satellite Accumulation: Store all sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12] This area must be at or near the point of waste generation and under the control of the operator.

  • EHS Coordination: Once a container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup.

  • Incineration: Your EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.[12][13] This method is chosen because it effectively destroys the organic molecule and allows for the treatment of potentially harmful combustion byproducts like NOx and SOx.[7][14]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and double-layered chemical-resistant gloves.[3]

  • Contain Spill: For solid spills, carefully sweep up the material and place it in the solid hazardous waste container. Avoid creating dust.[5] For liquid spills, cover with an inert absorbent material, allow it to absorb, and then scoop the material into the solid hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent, collecting all cleaning materials (wipes, absorbents) as solid hazardous waste.[8]

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with institutional policy.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe and compliant research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiazolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Thiazolylalanine. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, functional understanding of the necessary protective measures. Our objective is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Core Hazard Analysis: Understanding the "Why"

This compound, particularly L-4-Thiazolylalanine, is classified as an irritant.[1] The primary risks associated with this solid, powdered compound stem from its physical form and chemical properties. A thorough risk assessment is the foundation of any safety protocol.

  • Primary Routes of Exposure:

    • Respiratory: Inhalation of airborne dust can cause respiratory tract irritation.[1][2] This is the most common exposure risk when handling the powder outside of a containment system.

    • Dermal: Direct contact with the skin can lead to irritation.[1]

    • Ocular: The powder can cause serious eye irritation upon contact.[1]

The entire safety strategy, from engineering controls to personal protective equipment (PPE), is designed to mitigate these three exposure pathways. While some modified forms, such as N-Fmoc-3-(4-thiazolyl)-L-alanine, may not be considered hazardous under OSHA's Hazard Communication Standard, it is best practice to handle all derivatives with the same core precautions due to the potential for dust formation and irritation.[2][3]

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for mitigating exposure is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be performed inside a certified chemical fume hood.[2][4] This contains the dust at the source, drastically reducing the risk of inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[1][2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the task and the potential for exposure. The following table summarizes the required equipment for common laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in Fume Hood) ANSI Z87.1-rated safety glasses with side shields.[5]Nitrile gloves.Standard lab coat.Not typically required.
Handling Outside of Fume Hood Tightly-fitting chemical splash goggles.Nitrile gloves.Standard lab coat.NIOSH-approved N95 respirator.
Large Quantity Weighing (>10g) Chemical splash goggles and a face shield.[5]Nitrile gloves (consider double-gloving).[5]Lab coat.NIOSH-approved N95 respirator (even if in hood).
Spill Cleanup Tightly-fitting chemical splash goggles.Chemical-resistant outer gloves (e.g., thicker nitrile or butyl rubber).Lab coat or disposable gown.NIOSH-approved N95 respirator.
Detailed PPE Selection and Rationale
  • Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement to protect against incidental particles.[5] However, when handling the powder in a way that could generate significant dust, chemical splash goggles are necessary to provide a complete seal around the eyes.[6]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental skin contact.[6] Before each use, visually inspect gloves for any signs of degradation or punctures. If a task involves prolonged contact or immersion, consult a glove compatibility chart, though for this compound, frequent changes of nitrile gloves are typically sufficient.

  • Body Protection: A standard, clean lab coat protects the skin and personal clothing from contamination.[6] Ensure the coat is fully buttoned.

  • Respiratory Protection: Respiratory protection is generally not required when handling this compound within a fume hood.[2] However, if engineering controls are insufficient or during a significant spill, a NIOSH-approved N95 respirator is necessary to protect against particulate inhalation.

Procedural Guide: Donning, Doffing, and Disposal

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_action Action start Assess Task: Weighing, Transfer, or Cleanup? controls Are Engineering Controls (e.g., Fume Hood) Available & Used? start->controls ppe_min Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves controls->ppe_min Yes pe_adv pe_adv controls->pe_adv No / Spill proceed Proceed with Task ppe_min->proceed ppe_adv Advanced PPE: - Lab Coat - Goggles - Nitrile Gloves - N95 Respirator ppe_adv->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolylalanine
Reactant of Route 2
Reactant of Route 2
Thiazolylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.